Decitabine
Description
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDJQYHKZQPEU-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
| Record name | 5-AZA-2'-DEOXYCYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19836 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7030432 | |
| Record name | Decitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7030432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug., Solid | |
| Record name | 5-AZA-2'-DEOXYCYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19836 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Decitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.50e+00 g/L | |
| Record name | Decitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Decitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2353-33-5 | |
| Record name | 5-AZA-2'-DEOXYCYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19836 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Aza-2′-deoxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decitabine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Decitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7030432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776B62CQ27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Decitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193-196 | |
| Record name | Decitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Decitabine mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Decitabine in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (5-aza-2'-deoxycytidine) is a cornerstone of epigenetic therapy, primarily utilized in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] It is a hypomethylating agent that functions as a nucleoside analog of cytidine.[1][2] Unlike conventional cytotoxic agents, this compound's primary anti-neoplastic effects are mediated through the reversal of aberrant epigenetic states, specifically DNA hypermethylation, which is a common feature in malignancy.[2][3] This hypermethylation often leads to the silencing of tumor suppressor genes, contributing to uncontrolled cell growth.[1] this compound's mechanism is dual and dose-dependent: at low doses, it promotes gene reactivation and cell differentiation, while at high doses, it exhibits direct cytotoxicity.[4] This guide provides a detailed technical overview of this compound's core mechanisms of action, summarizing key quantitative data and experimental methodologies.
Core Mechanism of Action: DNA Hypomethylation
The central mechanism of this compound is the inhibition of DNA methyltransferases (DNMTs), leading to global DNA hypomethylation.[1][2] This process involves a series of sequential steps that result in the reactivation of silenced genes.
-
Cellular Uptake and Activation : this compound is a prodrug that requires active transport into the cell.[2] Following uptake, it is phosphorylated by deoxycytidine kinase and other cellular kinases into its active triphosphate form, 5-aza-2'-deoxycytidine-triphosphate.[1][2]
-
Incorporation into DNA : During the S-phase of the cell cycle, DNA polymerase incorporates the this compound triphosphate into newly synthesized DNA strands in place of natural deoxycytidine.[1][2]
-
Irreversible DNMT Trapping : DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining methylation patterns during DNA replication, recognizes the incorporated this compound.[5] However, the nitrogen atom at the 5-position of this compound's pyrimidine ring prevents the completion of the methylation reaction.[1] This results in the formation of an irreversible covalent bond between the DNMT enzyme and the this compound-substituted DNA.[1][6]
-
Enzyme Depletion and Hypomethylation : This "trapping" of DNMTs leads to their proteasomal degradation, depleting the cell of active enzyme.[1][7] The subsequent loss of DNMT activity during DNA replication results in a passive, progressive, and global loss of methylation marks, particularly at CpG islands in gene promoter regions.[1][4]
-
Gene Reactivation : The resulting DNA hypomethylation can reactivate the expression of previously silenced tumor suppressor genes, restoring their functions in regulating cell cycle arrest, promoting apoptosis, and inhibiting proliferation.[1][4]
Cellular Consequences of this compound Action
The hypomethylation and DNA damage induced by this compound trigger several downstream anti-cancer effects, including cell cycle arrest and apoptosis.
Cell Cycle Arrest
This compound induces cell cycle arrest at both the G1 and G2/M phases in cancer cells.[8][9]
-
G1 Arrest : The G1 phase arrest is often mediated by the re-expression of the cyclin-dependent kinase (Cdk) inhibitor p21(WAF1).[9] Interestingly, this induction of p21 can occur in a p53-independent manner.[8]
-
G2/M Arrest : this compound treatment leads to a G2/M arrest, which has been observed in various cancer cell lines, including gastric, lung, and leukemia cells.[8][10] This arrest is associated with the reduced expression of key mitotic proteins like cyclin A, cyclin B1, and Cdc25C.[8] Activation of the p38 MAP kinase pathway has also been shown to be required for the G2/M arrest.[9]
Apoptosis Induction
This compound is a potent inducer of apoptosis in cancer cells through multiple pathways.
-
p53-Independent Apoptosis : this compound-induced apoptosis occurs regardless of the p53 tumor suppressor gene's status (wild-type, mutated, or null).[10] Studies have shown that inhibiting p53 transactivation does not significantly reduce this compound-induced apoptosis.[10]
-
Reactive Oxygen Species (ROS) : A key mechanism for apoptosis induction is the generation of intracellular reactive oxygen species (ROS).[11][12] The increase in ROS leads to the collapse of the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[11][12] Scavenging ROS with agents like N-acetyl-L-cysteine can effectively block this compound-induced apoptosis.[11][12]
-
Caspase Activation : The apoptotic cascade is executed by caspases. This compound treatment leads to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2, XIAP, and cIAP-1/2.[11] Inhibition of caspases only partially blocks the induced apoptosis, suggesting other factors are also involved.[10]
-
DNA Damage Response : The incorporation of this compound and the formation of DNMT-DNA adducts are recognized by the cell as DNA lesions, activating a DNA damage response.[1] This can be observed by the phosphorylation of H2AX (γ-H2AX), a marker for DNA double-strand breaks.[10] This damage response contributes significantly to cell cycle arrest and apoptosis.[1][13]
Immuno-Oncological Role of this compound
Beyond its direct effects on cancer cells, this compound has emerged as a potent modulator of the tumor microenvironment and anti-tumor immunity.[3][14] The hypomethylating action of this compound can upregulate the expression of genes involved in immune recognition that are often silenced in tumors.[3]
-
Upregulation of Tumor Antigens : this compound can induce the expression of cancer-testis antigens (e.g., NY-ESO-1) and other tumor-associated antigens, making cancer cells more visible to the immune system.[3][15]
-
Enhanced Antigen Presentation : It can increase the expression of Major Histocompatibility Complex (MHC) class I molecules, which are essential for presenting tumor antigens to cytotoxic T lymphocytes (CTLs).[14]
-
Induction of Co-stimulatory Molecules : Low-dose this compound treatment has been shown to induce the expression of the T cell co-stimulatory molecule CD80 on cancer cells.[16][17] This can overcome immune tolerance and stimulate a robust anti-tumor CTL response, leading to tumor rejection in preclinical models.[16]
-
Modulation of Immune Checkpoints : this compound can also modulate the expression of immune checkpoint molecules like PD-L1, which has significant implications for combination therapies with checkpoint inhibitors.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|---|
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | IC50 | 70.704 | 72 | [18] |
| H1299 | Non-Small Cell Lung Cancer | EC50 | 5.1 | Not Specified | [6] |
| Multiple | Myeloid Leukemia | Incorporation | ~0.02-0.08% of total dC | 24 |[19] |
Table 2: Clinical Response Rates to this compound-Based Therapies
| Therapy | Cancer Type | Response Rate (Overall) | Notes | Reference |
|---|---|---|---|---|
| This compound (High Dose) | Hematologic Malignancies | 30% - 60% | 1500-2500 mg/m² per course; associated with significant myelosuppression. | [4] |
| This compound (Low Dose) | Myelodysplastic Syndromes (MDS) | Active with manageable side effects | 100-150 mg/m² per course. | [4] |
| This compound Monotherapy | MDS/AML | 26.7% | Randomized Phase 2 trial. | [20] |
| this compound + Arsenic Trioxide | MDS/AML | 32.3% | Same Phase 2 trial; significantly higher response than DAC alone (P = .041). |[20] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common protocols used to investigate this compound's mechanism of action.
Cell Viability and Proliferation Assay (CCK-8)
-
Objective : To determine the inhibitory effect of this compound on cancer cell proliferation and calculate the IC50 value.
-
Methodology :
-
Cell Culture : Human cancer cells (e.g., CCRF-CEM) are cultured in appropriate media and conditions (37°C, 5% CO₂).[21]
-
Treatment : Cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 0.00625 to 100 µM).[21]
-
Incubation : The cells are incubated for various durations, typically 24, 48, 72, and 96 hours.[21]
-
Assay : At the end of the incubation period, a CCK-8 (Cell Counting Kit-8) solution is added to each well, and the plate is incubated for a further 1-4 hours.
-
Measurement : The absorbance is measured at 450 nm using a microplate reader. The inhibition rate is calculated relative to untreated control cells, and the IC50 is determined.[18]
-
Cell Cycle Analysis via Flow Cytometry
-
Objective : To quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following this compound treatment.
-
Methodology :
-
Treatment : Cancer cells (e.g., AGS, A549) are treated with this compound for a specified time (e.g., 72 hours).[8][22]
-
Harvesting and Fixation : Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining : Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis : The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are quantified based on the fluorescence intensity of the PI-stained DNA.[8][22]
-
Western Blot Analysis
-
Objective : To detect changes in the expression levels of specific proteins involved in the cell cycle and apoptosis.
-
Methodology :
-
Lysate Preparation : Following this compound treatment, whole-cell lysates are prepared using a lysis buffer containing protease inhibitors.[8]
-
Protein Quantification : The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cyclin B1, Cdc25C, p21, Bcl-2, caspases) and a loading control (e.g., β-actin).[8][11]
-
Detection and Quantification : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) system and quantified using densitometry software like ImageJ.[15]
-
Conclusion
The mechanism of action of this compound in cancer cells is a multi-faceted process centered on epigenetic reprogramming. Its ability to induce DNA hypomethylation by trapping DNMT enzymes leads to the re-expression of critical tumor suppressor genes.[1] This primary action triggers a cascade of downstream events, including p53-independent cell cycle arrest and apoptosis, which is significantly mediated by ROS production and DNA damage responses.[1][8][10][11] Furthermore, this compound's capacity to modulate the immune system by upregulating tumor antigens and co-stimulatory molecules positions it as a promising agent for combination chemo-immunotherapy strategies.[3][16] A thorough understanding of these intricate, dose-dependent mechanisms is essential for optimizing its clinical application and developing novel therapeutic combinations to combat cancer.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: a promising epi-immunotherapeutic agent in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Azacitidine and this compound have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces cell cycle arrest at the G1 phase via p21(WAF1) and the G2/M phase via the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. This compound, a DNA methyltransferase inhibitor, induces apoptosis in human leukemia cells through intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The type of DNA damage response after this compound treatment depends on the level of DNMT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low-Dose this compound-Based Chemoimmunotherapy for Patients with Refractory Advanced Solid Tumors: A Phase I/II Report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment with this compound induces the expression of stemness markers, PD-L1 and NY-ESO-1 in colorectal cancer: potential for combined chemoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Low Dose this compound Treatment Induces CD80 Expression in Cancer Cells and Stimulates Tumor Specific Cytotoxic T Lymphocyte Responses | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Mechanism of action of this compound in treating acute lymphoblastic leukemia [frontiersin.org]
- 19. academic.oup.com [academic.oup.com]
- 20. ashpublications.org [ashpublications.org]
- 21. Mechanism of action of this compound in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Decitabine-Induced DNA Hypomethylation
Introduction
DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. In many cancers, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis. This compound (5-aza-2'-deoxycytidine), a nucleoside analogue of 2'-deoxycytidine, is a potent hypomethylating agent approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces DNA hypomethylation, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
This compound is a prodrug that requires metabolic activation to exert its effects.[1] Its primary mechanism involves the inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns.[2][4] The process can be broken down into several key steps: cellular uptake, metabolic activation, incorporation into DNA, and irreversible trapping of DNMTs.
Cellular Uptake and Metabolic Activation
This compound enters the cell via nucleoside transporters. Once inside, it must be phosphorylated to its active triphosphate form, 5-aza-2'-deoxycytidine-triphosphate (DAC-TP). This multi-step process is initiated by deoxycytidine kinase (dCK), which catalyzes the rate-limiting first phosphorylation step.[1][3][5][6][7] Subsequent phosphorylations are carried out by nucleotide monophosphate and diphosphate kinases.[1][7]
Caption: Cellular uptake and metabolic activation of this compound.
DNA Incorporation and DNMT Trapping
During the S-phase of the cell cycle, DNA polymerase incorporates the active DAC-TP into newly synthesized DNA strands in place of cytosine.[1][3] When DNA methyltransferase 1 (DNMT1), the enzyme that maintains methylation patterns during replication, attempts to methylate the nitrogen atom at the 5-position of the incorporated this compound, a covalent bond is formed between the enzyme and the DNA.[1][2] This action irreversibly traps the DNMT1 enzyme, tagging it for proteasomal degradation.[2][8]
The depletion of active DNMT1 enzymes during subsequent rounds of DNA replication leads to a passive, replication-dependent dilution of methylation marks.[9] The newly synthesized DNA strands are not methylated, resulting in a progressive and global DNA hypomethylation.[1]
Caption: Mechanism of this compound-induced DNMT1 trapping and degradation.
Downstream Cellular Consequences
The resulting DNA hypomethylation, particularly in promoter regions, can lead to the re-expression of previously silenced genes, including tumor suppressor genes.[1][2] This gene reactivation can restore critical cellular functions, leading to:
-
Cell Cycle Arrest: Induction of cell cycle inhibitors like p21 can halt proliferation.[9][10]
-
Apoptosis: Reactivation of pro-apoptotic genes can trigger programmed cell death in cancer cells.[2][9]
-
Cellular Differentiation: Hypomethylation can induce differentiation programs, which is particularly relevant in hematological malignancies.[9]
At higher concentrations, the extensive formation of this compound-DNA adducts can trigger a DNA damage response, leading to double-strand breaks and direct cytotoxicity.[1][6]
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic effect. The drug has a very short plasma half-life of approximately 20 minutes.[3] This is primarily due to its rapid inactivation by the enzyme cytidine deaminase (CDA), which is highly expressed in the liver and intestines.[3][11][12] CDA deaminates this compound into an inactive uridine derivative.[11][12] This rapid degradation limits the oral bioavailability and exposure time of the drug.[11][12]
To overcome this limitation, this compound is often studied in combination with a CDA inhibitor, such as tetrahydrouridine (THU).[11][13] This combination increases the exposure time and bioavailability of oral this compound, allowing for sustained low-dose exposure that favors the hypomethylation mechanism over direct cytotoxicity.[11][12][13]
| Pharmacokinetic Parameter | Value | Reference |
| Plasma Half-Life | ~20 minutes | [3] |
| Volume of Distribution | 4.59 ± 1.42 L/kg | [1] |
| Plasma Protein Binding | < 1% | [1] |
| Primary Inactivating Enzyme | Cytidine Deaminase (CDA) | [3][11][12] |
| Primary Activating Enzyme | Deoxycytidine Kinase (dCK) | [1][5][6] |
Quantitative Data on Hypomethylation
Clinical studies have quantified the dose-dependent hypomethylating effects of this compound in patients. The extent of demethylation often plateaus at higher doses, suggesting that maximal biological effect can be achieved with lower, less toxic concentrations.
| Study Population | This compound Dose | Tissue Analyzed | Mean Decrease in DNA Methylation | Reference |
| Leukemia Patients | 5 mg/m²/day | Peripheral Blood | 2.8% (Alu elements) | [14] |
| Leukemia Patients | 15 mg/m²/day | Peripheral Blood | 7.3% (Alu elements) | [14] |
| Leukemia Patients | 20 mg/m²/day | Peripheral Blood | 11.6% (Alu elements) | [14] |
| Leukemia Patients | 100 mg/m²/day | Peripheral Blood | 10.9% (Alu elements) | [14] |
| Solid Tumor/Lymphoma | 2.5 mg/m²/day | Tumor Biopsy | 4.6% (LINE assay) | [15] |
| Solid Tumor/Lymphoma | 5 mg/m²/day | Tumor Biopsy | 4.4% (LINE assay) | [15] |
| Solid Tumor/Lymphoma | 2.5 mg/m²/day | PBMCs | 16.1% (LINE assay) | [15] |
| Solid Tumor/Lymphoma | 5 mg/m²/day | PBMCs | 17.8% (LINE assay) | [15] |
PBMCs: Peripheral Blood Mononuclear Cells
These data indicate that significant hypomethylation occurs even at low doses and that the effect is more pronounced in PBMCs than in tumor tissue.[15] A statistically significant correlation between the inhibition of methylation and clinical response has been observed in low-dose strategies.[14]
Key Experimental Protocols
The quantification of this compound-induced hypomethylation relies on several key molecular biology techniques.
Assessment of Global DNA Methylation
-
Principle: To measure the overall percentage of methylated cytosines in the genome, repetitive elements like Long Interspersed Nuclear Element-1 (LINE-1) or Alu elements are often used as surrogates.[14] Since these elements are heavily methylated and constitute a large portion of the genome, their methylation status reflects global trends.
-
General Methodology (LINE-1 Assay):
-
DNA Extraction: Genomic DNA is isolated from patient samples (e.g., PBMCs or tumor biopsies).
-
Bisulfite Conversion: DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: A specific region of the LINE-1 promoter is amplified using PCR. The uracils are amplified as thymines.
-
Pyrosequencing: The PCR product is sequenced using pyrosequencing technology. This quantitative method determines the percentage of methylated cytosines at specific CpG sites by measuring the ratio of cytosine to thymine at those positions.
-
Gene-Specific DNA Methylation Analysis
-
Principle: To investigate the effect of this compound on specific tumor suppressor genes (e.g., p15), methods that analyze the methylation status of individual CpG islands in promoter regions are employed.[14]
-
General Methodology (Methylation-Specific PCR or Quantitative Pyrosequencing):
-
DNA Extraction and Bisulfite Conversion: Performed as described above.
-
PCR Amplification:
-
For Methylation-Specific PCR (MSP) , two pairs of primers are designed for the target gene promoter: one pair that amplifies only methylated DNA and another that amplifies only unmethylated DNA.
-
For Quantitative Pyrosequencing , a single primer pair is used to amplify the region of interest, followed by sequencing as described for the LINE-1 assay.
-
-
Analysis:
-
In MSP, the presence of a PCR product in the "methylated" or "unmethylated" reaction indicates the methylation status.
-
Pyrosequencing provides a precise percentage of methylation at each CpG site within the sequenced region.
-
-
Gene Expression Analysis
-
Principle: To confirm that promoter hypomethylation leads to gene re-expression, mRNA levels are quantified.
-
General Methodology (Quantitative Real-Time PCR - qRT-PCR):
-
RNA Extraction: Total RNA is isolated from cells or tissues.
-
Reverse Transcription: RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the gene of interest (e.g., a re-expressed tumor suppressor gene). A fluorescent dye (e.g., SYBR Green) or a probe is used to quantify the amount of amplified DNA in real-time.
-
Normalization: The expression level of the target gene is normalized to a stably expressed housekeeping gene to control for variations in RNA input.
-
Mechanisms of Resistance
Resistance to this compound can be primary (initial non-response) or secondary (relapse after an initial response).[16][17] The primary mechanisms are often related to the drug's metabolism.
-
Altered Metabolic Enzyme Expression: A key factor in primary resistance is the balance between the activating enzyme dCK and the inactivating enzyme CDA.[16] Studies have shown that a higher ratio of CDA to dCK expression is found in non-responders, suggesting that increased drug inactivation and/or decreased activation prevents the drug from reaching therapeutic intracellular concentrations.[16][17]
-
Mutations in Metabolic Pathway Genes: Mutations in genes like DCK can impair the phosphorylation of this compound, preventing its activation and leading to resistance.[7][16]
-
Alternative Progression Pathways: Secondary resistance appears to be less dependent on pharmacological pathways.[16] Malignant cells may evolve to rely on survival pathways that are independent of DNA hypermethylation, rendering the hypomethylating effect of this compound ineffective.[16]
Caption: Competing metabolic pathways for this compound and mechanisms of resistance.
Conclusion
This compound induces DNA hypomethylation through a well-defined, replication-dependent mechanism. As a prodrug, its efficacy is critically dependent on cellular uptake and metabolic activation, which are also key determinants of resistance. By incorporating into DNA and trapping DNMT1, this compound leads to the depletion of this key enzyme and the passive demethylation of the genome. This reactivates silenced tumor suppressor genes, restoring cellular control mechanisms. Low-dose regimens maximize this epigenetic effect while minimizing cytotoxicity, providing a rational basis for its use in treating hematological malignancies and its investigation in solid tumors. Future research will continue to focus on overcoming resistance and optimizing combination therapies to enhance the clinical utility of this potent epigenetic modulator.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (this compound) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Insights into the Molecular Mechanism of Action of DNA Hypomethylating Agents: Role of Protein Kinase C δ in this compound-Induced Degradation of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Pharmacokinetics and pharmacodynamics of an oral formulation of this compound and tetrahydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mechanisms of Resistance to this compound in the Myelodysplastic Syndrome | PLOS One [journals.plos.org]
- 17. Mechanisms of resistance to this compound in the myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Decitabine's Impact on Tumor Suppressor Gene Re-expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine, a hypomethylating agent, has emerged as a critical therapeutic agent in the treatment of various malignancies, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation and the subsequent re-expression of silenced genes.[1] A crucial aspect of this compound's anti-tumor activity is its ability to reactivate tumor suppressor genes (TSGs) that have been epigenetically silenced by hypermethylation in cancer cells. This guide provides an in-depth technical overview of this compound's effect on TSG re-expression, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and workflows.
Core Mechanism of Action
This compound is a cytidine analog that, upon incorporation into DNA, covalently traps DNMTs. This action leads to the degradation of these enzymes and a passive loss of methylation patterns during subsequent rounds of DNA replication.[2] The resulting hypomethylation of CpG islands in the promoter regions of TSGs can lead to the restoration of their expression. The re-expressed TSGs can then exert their normal functions, which include inducing cell cycle arrest, promoting apoptosis, and inhibiting cell proliferation.[2][3] this compound's effects are dose-dependent, with lower doses favoring hypomethylation and gene reactivation, while higher doses can be cytotoxic.[2]
Data Presentation: Quantitative Re-expression of Tumor Suppressor Genes
The re-expression of various tumor suppressor genes following this compound treatment has been quantified in numerous studies. The following tables summarize key findings across different cancer cell lines.
| Gene | Cell Line | This compound Concentration | Fold Change in Expression | Reference |
| CDKN2A | U2OS (Osteosarcoma) | 0.1 µM | >3.5-fold (log2(FC) > 1.8) | [1] |
| CDKN2B | U2OS (Osteosarcoma) | 0.1 µM | >3.5-fold (log2(FC) > 1.8) | [1] |
| TP63 | U2OS (Osteosarcoma) | 0.1 µM | >12-fold (log2(FC) = 3.703) | [1] |
| PPP1CA | Nalm6 (B-cell acute lymphoblastic leukemia) | 2.5 µM | Restoration of expression (initial FC = 0.46) | [4] |
| BTG2 | Nalm6 (B-cell acute lymphoblastic leukemia) | 2.5 µM | Restoration of expression (initial FC = 0.046) | [4] |
| PTEN | Nalm6 (B-cell acute lymphoblastic leukemia) | 2.5 µM | Restoration of expression (initial FC = 0.54) | [4] |
| Gene | Cell Line | This compound Concentration | Observed Re-expression | Reference |
| MLH1 | RKO (Colon Carcinoma) | 2.5 µM | Near maximal re-expression | [1] |
| RASSF1A | HT1376 & T24 (Bladder Cancer) | 1, 5 µM | Increased protein levels | [5] |
| p16 | Thoracic Malignancies (Clinical Trial) | 60-75 mg/m² | Target gene induction in 36% of patients | [6][7] |
| RUNX3 | Breast Cancer Cell Lines | 1 µmol/L | Variable mRNA levels | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on tumor suppressor gene re-expression.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines with known hypermethylation of target tumor suppressor genes.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO and store at -20°C. Dilute the stock solution to the desired final concentration in the culture medium immediately before use.
-
Treatment: Seed cells at a predetermined density and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound. The treatment duration can vary (e.g., 24, 48, 72 hours), and in some protocols, the medium is replaced with fresh this compound-containing medium every 24 hours.
Methylation Analysis: Methylation-Specific PCR (MSP)
MSP is a technique used to assess the methylation status of specific CpG sites in the promoter region of a gene.
-
Genomic DNA Isolation: Extract genomic DNA from untreated and this compound-treated cells using a commercial DNA isolation kit.
-
Bisulfite Conversion: Treat the isolated genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Primer Design: Design two pairs of primers for the target gene's promoter region. One pair (M primers) is specific for the methylated sequence (containing CG), and the other pair (U primers) is specific for the unmethylated sequence (containing TG after conversion).
-
PCR Amplification: Perform PCR using the bisulfite-converted DNA as a template with both the M and U primer sets.
-
Typical Cycling Conditions: [5]
-
Initial denaturation at 95°C for 5 minutes.
-
35-40 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing at a primer-specific temperature (e.g., 60°C) for 30 seconds.
-
Extension at 72°C for 30 seconds.
-
-
Final extension at 72°C for 10 minutes.
-
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band with the M primers indicates methylation, while a band with the U primers indicates an unmethylated status.
Gene Expression Analysis: Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to quantify the mRNA levels of the re-expressed tumor suppressor genes.
-
Total RNA Isolation: Isolate total RNA from untreated and this compound-treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Typical Reaction Mixture:
-
cDNA template
-
Forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green Master Mix
-
Nuclease-free water
-
-
Typical Cycling Conditions:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation at 95°C for 15 seconds.
-
Annealing/Extension at 60°C for 60 seconds.
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated controls.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect changes in the protein levels of the re-expressed tumor suppressor genes.
-
Protein Extraction: Lyse untreated and this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., p16, p21, p53) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Cell Viability Assay: MTT Assay
The MTT assay measures cell viability by assessing the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's core mechanism of action.
Caption: Experimental workflow for this compound studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I study of this compound-mediated gene expression in patients with cancers involving the lungs, esophagus, or pleura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Decitabine's Role in Cell Differentiation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decitabine and the Epigenetic Landscape
This compound (5-aza-2'-deoxycytidine) is a cornerstone of epigenetic therapy, primarily utilized in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its fundamental mechanism revolves around the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA.[3] This process, known as DNA methylation, is a critical epigenetic modification that regulates gene expression. In many cancers, aberrant hypermethylation of promoter regions leads to the silencing of tumor suppressor genes and genes critical for normal cellular differentiation.[3][4]
This compound acts as a hypomethylating agent, reversing this pathological silencing and reactivating genes that can guide a cell towards a mature, differentiated state, thereby reducing its malignancy.[3][5][6] This guide provides an in-depth exploration of the molecular pathways and mechanisms through which this compound exerts its pro-differentiative effects.
Core Mechanism of Action
This compound's therapeutic action is dose-dependent, exhibiting a dual mechanism.[7][8] At high doses, it is cytotoxic, leading to cell cycle arrest and apoptosis.[7][9] However, at lower, non-cytotoxic concentrations, its primary effect is to promote cell differentiation by altering the epigenetic landscape.[7][8][10]
The process begins with this compound's incorporation into replicating DNA, where it acts as an analog of the natural nucleotide deoxycytidine.[3][5] Once integrated, it covalently traps DNMT enzymes, particularly DNMT1, which is crucial for maintaining methylation patterns during cell division.[3][11][12] This trapping leads to the degradation of the DNMT enzyme, resulting in a passive, replication-dependent loss of methylation in daughter DNA strands.[3] The resulting DNA hypomethylation allows for the re-expression of previously silenced genes, including those that initiate and control cellular differentiation programs.[2][3]
References
- 1. This compound in the treatment of acute myeloid leukemia in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in patients with newly diagnosed and relapsed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes the differentiation of poorly differentiated gastric cancer cells and enhances the sensitivity of NK cell cytotoxicity via TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism of action of this compound in treating acute lymphoblastic leukemia [frontiersin.org]
- 8. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Induced Changes in Human Myelodysplastic Syndrome Cell Line SKM-1 Are Mediated by FOXO3A Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound maintains hematopoietic precursor self-renewal by preventing repression of stem cell genes by a differentiation-inducing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound maintains hematopoietic precursor self-renewal by preventing repression of stem cell genes by a differentiation inducing stimulus - PMC [pmc.ncbi.nlm.nih.gov]
Decitabine's Impact on Histone Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the epigenetic drug decitabine (5-aza-2'-deoxycytidine) and its profound impact on histone modifications. While primarily known as a DNA hypomethylating agent, this compound's therapeutic effects are intricately linked to its ability to remodel chromatin structure by altering the landscape of histone post-translational modifications (PTMs). This document details the core mechanisms, summarizes key quantitative findings, outlines relevant experimental protocols, and visualizes the complex molecular interactions involved.
Core Mechanism: From DNA Hypomethylation to Chromatin Remodeling
This compound is a nucleoside analog of cytidine that, upon incorporation into replicating DNA, acts as a potent, irreversible inhibitor of DNA methyltransferases (DNMTs)[1][2]. At low doses, its primary antineoplastic effect is not direct cytotoxicity but the reactivation of tumor suppressor genes silenced by aberrant DNA hypermethylation[1][2].
The connection between DNA methylation and histone modification is a well-established, self-reinforcing loop that maintains a silenced chromatin state[1][3]. In many cancers, hypermethylated CpG islands in gene promoter regions recruit methyl-CpG-binding domain proteins (MBDs)[4]. These proteins, in turn, recruit larger repressive complexes containing histone deacetylases (HDACs) and histone methyltransferases (HMTs)[4]. This leads to the removal of acetyl groups (hypoacetylation) and the addition of repressive methyl groups (e.g., H3K9me2/3, H3K27me3) on histone tails, resulting in a condensed, transcriptionally inert chromatin structure (heterochromatin)[5][6].
This compound disrupts this cycle at its foundation[1][7]. By inhibiting DNMTs and causing passive, replication-dependent DNA hypomethylation, this compound prevents the initial recruitment of MBDs and their associated repressive machinery[1][4]. This loss of a key silencing signal opens the door for a cascade of changes in the histone code, shifting the chromatin to a more open, transcriptionally permissive state (euchromatin).
Impact on Specific Histone Modifications
This compound's influence extends to a wide array of histone marks, both directly and indirectly. The primary changes observed involve a shift from a repressive to an active chromatin state.
Histone Acetylation
A common downstream effect of this compound treatment is an increase in histone acetylation, a hallmark of transcriptionally active chromatin[8]. By preventing the recruitment of HDACs, this compound facilitates a state where histone acetyltransferases (HATs) can add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and relaxing the chromatin structure[8].
-
Global Effects: Studies have reported transient global increases in histone H3 and H4 acetylation following this compound therapy[1].
-
Synergy with HDAC Inhibitors: The combination of this compound with HDAC inhibitors (HDACis) like panobinostat or valproic acid has been shown to be highly synergistic[1][9][10]. This combination leads to markedly increased levels of histone acetylation and enhanced apoptosis in cancer cells compared to either agent alone[9][10].
Histone Methylation
This compound also modulates the methylation status of various lysine residues on histones, critically altering the balance between gene activation and repression.
-
Repressive Marks (H3K27me3, H3K9me2): Treatment with this compound can lead to a reduction of repressive marks at specific gene promoters. For instance, in AML1/ETO-positive leukemia cells, this compound induced a loss of H3K27me3 at the IL3 gene promoter, which was associated with its transcriptional reactivation[5]. The trimethylation of H3K27 by the histone methyltransferase EZH2 is known to pre-mark genes for DNA methylation, and this compound can interrupt this silencing crosstalk[11].
-
Activating Marks (H3K4me3): In some contexts, this compound can increase the levels of activating marks, such as H3K4 methylation, at gene promoters[7]. This effect can even occur at unmethylated promoters, suggesting that this compound can induce chromatin remodeling independently of its DNA hypomethylation activity, though these mechanisms are less understood[1][7].
Quantitative Analysis of Histone PTMs
Mass spectrometry-based quantitative proteomics has enabled a detailed analysis of the changes in the histone code following this compound treatment. These studies have identified specific PTMs that are differentially regulated in drug-sensitive versus drug-resistant cells, highlighting their potential as biomarkers.
| Histone Mark | Cell Line Context | Observed Change with this compound | Significance / Finding | Reference |
| H3.3K36me3 | MDS-L (this compound-sensitive leukemia) | Significant difference vs. resistant group | Identified as a potential biomarker for drug responsiveness. | [12][13] |
| H4K8acK12acK16ac | MDS-L (this compound-sensitive leukemia) | Significant difference vs. resistant group | A combination of acetylation marks identified as a potential biomarker. | [12][13] |
| H3.1K27me1 | TF-1 (this compound-sensitive leukemia) | Significant difference vs. resistant group | Identified as a potential biomarker for drug responsiveness. | [12][13] |
| H3.1K36me1 | TF-1 (this compound-sensitive leukemia) | Significant difference vs. resistant group | Identified as a potential biomarker for drug responsiveness. | [12][13] |
| H3.1K27me1K36me1 | TF-1 (this compound-sensitive leukemia) | Significant difference vs. resistant group | A combination of methylation marks identified as a potential biomarker. | [12][13] |
| H3K27me3 | AML1/ETO-positive cells | Decrease at IL3 promoter | Associated with transcriptional reactivation of the IL3 gene. | [5] |
| Acetylated H4 | AML1/ETO-positive cells | Increase at IL3 promoter | Associated with a shift to permissive chromatin and gene reactivation. | [5] |
| H3K9ac | Primary AML cells | Decrease at 182 genes | This compound was found to modulate the substrate of the HDAC SIRT6. | [14] |
Experimental Protocols
Analyzing this compound's effect on histones requires specific and robust methodologies. Below are detailed protocols for key experimental techniques.
Histone Extraction and Western Blotting
Western blotting is a primary method for detecting changes in specific histone modifications. Due to the small size of histones, this protocol requires specific optimizations.
A. Histone Extraction (Acid Extraction Method)
-
Cell Lysis: Wash cell pellets with ice-cold PBS. Resuspend in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3). Lyse on ice for 10 minutes with gentle rotation[15].
-
Nuclei Isolation: Centrifuge at 6,500 x g for 10 minutes at 4°C. Discard the supernatant (cytoplasmic fraction)[15].
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate overnight on a rotator at 4°C to extract basic histone proteins[15].
-
Protein Collection: Centrifuge at 6,500 x g for 10 minutes at 4°C. The supernatant contains the histone proteins. Quantify protein concentration using a BCA or Bradford assay.
B. Western Blotting Protocol
-
Sample Preparation: For each sample, dilute 0.5–15 µg of extracted histones in 1X LDS sample buffer with 100 mM DTT. Heat at 95°C for 5 minutes[16].
-
Gel Electrophoresis: Use a high-percentage (e.g., 15% or 4-20% gradient) Bis-Tris gel to achieve effective resolution of small histone proteins[16][17]. Run the gel at ~200V for 35-45 minutes. Do not let the dye front run completely off the gel[16].
-
Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane with a small pore size (0.2 µm) for optimal retention of histones[16][18]. A wet transfer at 30V for 70-90 minutes is recommended[16].
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST. High-quality BSA is preferred over non-fat milk, which can interfere with some phospho-specific antibodies[17][18].
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the histone modification of interest, diluted in the blocking buffer, overnight at 4°C with gentle agitation[18].
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[16].
-
Detection: Visualize the blot using an ECL reagent and capture the image using a chemiluminescence imaging system[17].
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is the gold-standard method for genome-wide analysis of histone modifications, allowing researchers to identify the specific genomic regions where these modifications occur[19][20].
-
Cross-linking: Treat cells with formaldehyde (1% final concentration) to cross-link proteins to DNA[20]. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to the histone modification of interest. An input control sample (without antibody) must be processed in parallel[21]. For quantitative analysis of global changes, a spike-in control (e.g., chromatin from another species like Drosophila) is essential[22].
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes[22].
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or spin columns.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA (and the input control DNA). This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment for the histone mark compared to the input control.
Mass Spectrometry (MS) for Histone PTM Analysis
MS offers an unbiased, high-throughput approach to identify and quantify dozens of histone modifications simultaneously, far exceeding the capabilities of antibody-based methods[23][24]. The "bottom-up" strategy is most common.
-
Histone Extraction: Isolate histones using acid extraction as described previously.
-
Derivatization (Propionylation): Histones are rich in basic lysine and arginine residues, which results in very small peptides after trypsin digestion. To overcome this, histones are chemically derivatized using propionic anhydride. This process acetylates the ε-amino group of unmodified and monomethylated lysines, preventing trypsin cleavage at these sites and generating peptides of a suitable length for MS analysis[25].
-
Enzymatic Digestion: Digest the derivatized histones into peptides using an enzyme like trypsin, which will now cleave only after arginine residues[25].
-
Second Derivatization: After digestion, the newly created peptide N-termini are derivatized again to improve their retention on the liquid chromatography column[25].
-
LC-MS/MS Analysis: Separate the peptides using nano-liquid chromatography (nLC) coupled to a high-resolution mass spectrometer. The instrument isolates peptide ions, fragments them (MS/MS), and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: The MS/MS spectra are searched against a database of known histone sequences to identify the peptides and pinpoint the specific type and location of PTMs. The relative abundance of each modified peptide can be quantified by measuring the area under the curve of its corresponding peak in the chromatogram[23].
Conclusion
This compound's impact on the cancer epigenome is more complex than its role as a simple DNA hypomethylating agent. Its ability to disrupt the crosstalk between DNA methylation and histone modification makes it a potent modulator of chromatin architecture. By reversing the repressive histone marks associated with hypermethylated DNA, this compound re-establishes a chromatin environment permissive for the expression of silenced tumor suppressor genes. The resulting changes—most notably increases in histone acetylation and decreases in repressive methylation marks like H3K27me3—are central to its therapeutic mechanism. Understanding these downstream effects on the histone code is critical for optimizing its clinical use, developing rational combination therapies, and identifying predictive biomarkers for patient response.
References
- 1. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. embopress.org [embopress.org]
- 4. Epigenetic Cross-Talk between DNA Methylation and Histone Modifications in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redistribution of H3K27me3 and acetylated histone H4 upon exposure to azacitidine and this compound results in de-repression of the AML1/ETO target gene IL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic cross-talk between DNA methylation and histone modifications in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mbmj.org [mbmj.org]
- 8. Histone deacetylase inhibitors: targeting epigenetic regulation in the treatment of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC inhibitors and this compound are highly synergistic and associated with unique gene-expression and epigenetic profiles in models of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC inhibitors and this compound are highly synergistic and associated with unique gene-expression and epigenetic profiles in models of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of DNA and Histone Methylation by 5-Aza-2′-Deoxycytidine (this compound) and 3-Deazaneplanocin-A on Antineoplastic Action and Gene Expression in Myeloid Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative proteomic analysis of histone modifications in this compound sensitive and resistant leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative proteomic analysis of histone modifications in this compound sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Histone Posttranslational Modifications Induced by DNA Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. docs.abcam.com [docs.abcam.com]
- 17. news-medical.net [news-medical.net]
- 18. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 22. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Decitabine and its Influence on Genomic Instability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decitabine (5-aza-2'-deoxycytidine) is a potent hypomethylating agent that has demonstrated significant clinical efficacy in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its mechanism of action is intrinsically linked to the induction of genomic instability, a double-edged sword that can lead to cancer cell death but also carries inherent risks. This technical guide provides a comprehensive overview of the core mechanisms by which this compound influences genomic instability, with a focus on DNA hypomethylation, the induction of DNA damage, and the generation of chromosomal instability. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate a deeper understanding of this compound's complex biological activities.
Introduction to this compound
This compound is a nucleoside analog of 2'-deoxycytidine, where the carbon atom at the 5-position of the pyrimidine ring is replaced by a nitrogen atom.[1][2] This structural modification is central to its function as an irreversible inhibitor of DNA methyltransferases (DNMTs).[3][4] Initially developed as a cytotoxic agent, lower, "hypomethylating" doses of this compound have been found to reactivate silenced tumor suppressor genes, leading to its approval for the treatment of MDS and AML.[3][5] The therapeutic effects of this compound are multifaceted, encompassing not only the reversal of aberrant DNA methylation patterns but also the induction of a potent DNA damage response.[1][4]
Core Mechanism of Action: DNA Hypomethylation and DNMT Trapping
This compound exerts its effects in a cell cycle-dependent manner, primarily during the S-phase of DNA replication.[3][6] Upon cellular uptake, it is phosphorylated to its active triphosphate form and subsequently incorporated into newly synthesized DNA in place of deoxycytidine.[2][7]
Once integrated into the DNA, the nitrogen atom at the 5-position of the azacytosine ring forms an irreversible covalent bond with the catalytic site of DNA methyltransferases (DNMTs), particularly DNMT1, which is responsible for maintaining methylation patterns during replication.[1][7] This "trapping" of DNMTs on the DNA leads to their subsequent degradation and a passive, replication-dependent loss of methylation marks on the newly synthesized DNA strand, resulting in global DNA hypomethylation.[2][5]
This compound's Impact on Genomic Instability
The incorporation of this compound into DNA and the subsequent trapping of DNMTs trigger a cascade of events that profoundly impact the stability of the genome. This influence can be categorized into three main areas: DNA hypomethylation, induction of DNA damage, and chromosomal instability.
DNA Hypomethylation and Reactivation of Repetitive Elements
The primary and intended consequence of this compound treatment is the reduction of global and gene-specific DNA methylation.[8] This can lead to the re-expression of silenced tumor suppressor genes, which is a key aspect of its therapeutic effect.[3] However, widespread hypomethylation can also contribute to genomic instability by reactivating transposable and repetitive elements, such as LINE-1, which are normally silenced by methylation to maintain genomic integrity.[9] Their transcription and potential retrotransposition can lead to insertional mutagenesis and genomic rearrangements.
Induction of DNA Damage
The formation of DNMT-DNA adducts is recognized by the cell as a form of DNA damage, leading to stalled replication forks and the generation of single and double-strand breaks (DSBs).[4][10] This induction of DNA damage is a critical component of this compound's cytotoxic effects.[4] The cellular response to this damage involves the activation of a complex network of DNA damage response (DDR) pathways.
The choice of the specific DDR pathway is dependent on the severity of the this compound-induced DNA lesions and the cellular context.[10][11] At moderate levels of DNMT activity, the cell may activate mismatch repair (MMR), base excision repair (BER), and Fanconi anemia-dependent DNA repair, often in conjunction with homologous recombination (HR).[10][11] However, under conditions of high DNMT activity and extensive replication stress, the cell may resort to the more error-prone non-homologous end joining (NHEJ) pathway.[10][11]
Chromosomal Instability: Aneuploidy and Micronuclei Formation
The DNA damage and mitotic dysfunction induced by this compound can lead to significant chromosomal instability.[12] This is often manifested as an increase in aneuploidy, the state of having an abnormal number of chromosomes, and the formation of micronuclei.[12] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis. Their presence is a hallmark of genotoxic events and chromosomal instability.
Data Presentation: Quantitative Effects of this compound on Genomic Instability
The following tables summarize quantitative data from various studies on the effects of this compound on DNA methylation and markers of genomic instability.
Table 1: this compound-Induced Changes in DNA Methylation
| Cell Line/Tumor Type | This compound Concentration | Duration of Treatment | Change in Global DNA Methylation | Reference |
| MOLM-13 (AML) | 100 nM | 72 hours | Decrease to ~1.9% from 3.7% baseline | [8] |
| Refractory Solid Tumors | 2.5 - 20 mg/m² | 5 days | Median decrease from 51.2% to 43.7% | [13] |
| Primary AML Cells | 100 nM | Not specified | Global hypomethylation, most significant in highly methylated regions | [14] |
Table 2: this compound-Induced DNA Damage and Chromosomal Instability
| Cell Line | This compound Concentration | Duration of Treatment | Endpoint | Quantitative Result | Reference |
| WIL2-NS (Lymphoblastoid) | 1.0 µM | 4 days | Micronuclei (MN) | 6-fold increase | [6] |
| WIL2-NS (Lymphoblastoid) | 1.0 µM | 4 days | Nucleoplasmic Bridges (NPB) | 12-fold increase | [6] |
| WIL2-NS (Lymphoblastoid) | 1.0 µM | 4 days | Nuclear Buds (NBud) | 13-fold increase | [6] |
| Akata (Burkitt Lymphoma) | 5 µM | Not specified | γH2AX positive cells | Significant increase | [12] |
| OPM-2 & RPMI-8226 (Multiple Myeloma) | Not specified | 24 and 48 hours | γH2AX positive cells | Significant increase from 15-25% baseline | [15][16] |
Experimental Protocols for Assessing this compound-Induced Genomic Instability
This section provides an overview of key experimental protocols used to measure the various facets of genomic instability induced by this compound.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Protocol Outline:
-
Cell Preparation: Treat cells with the desired concentrations of this compound for the specified duration. Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose and pipette onto a pre-coated slide. Allow to solidify.
-
Lysis: Immerse slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to separate the damaged DNA from the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.[17][18]
-
Micronucleus Assay for Chromosomal Instability
The micronucleus assay is a well-established method for assessing chromosomal damage.
-
Principle: This assay quantifies the frequency of micronuclei in cultured cells. The use of cytochalasin B, an inhibitor of cytokinesis, allows for the identification of cells that have completed one nuclear division, as they will be binucleated. Micronuclei are scored in these binucleated cells.
-
Protocol Outline:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound.
-
Addition of Cytochalasin B: Add cytochalasin B to the culture medium to block cytokinesis. The timing of addition should be optimized to allow for one cell cycle to complete after this compound treatment.
-
Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix using a methanol/acetic acid solution.
-
Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides and stain with a DNA-specific stain such as Giemsa or DAPI.
-
Scoring: Under a microscope, score the number of micronuclei in at least 1000 binucleated cells per treatment condition.[19][20]
-
Immunofluorescence Staining for γH2AX Foci
The phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks.
-
Principle: This assay uses a specific antibody to detect γH2AX foci within the nucleus. The number of foci per nucleus is a quantitative measure of the number of DSBs.
-
Protocol Outline:
-
Cell Seeding and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking and Antibody Incubation: Block non-specific antibody binding sites with a blocking buffer (e.g., BSA or serum). Incubate with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Nuclear Counterstaining and Mounting: Stain the nuclei with a DNA counterstain like DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[21][22][23]
-
Conclusion and Future Directions
This compound's influence on genomic instability is a complex interplay of its DNA hypomethylating activity and its capacity to induce DNA damage. This dual mechanism is fundamental to its therapeutic efficacy in hematological malignancies. A thorough understanding of these processes is crucial for optimizing this compound-based therapies, identifying predictive biomarkers of response, and developing rational combination strategies.
Future research should focus on elucidating the precise molecular determinants that govern the choice of DNA repair pathways in response to this compound-induced damage. Furthermore, a deeper investigation into the long-term consequences of this compound-induced genomic instability is warranted, particularly in the context of secondary malignancies. The continued development and refinement of sensitive assays to monitor genomic instability in patients undergoing this compound treatment will be instrumental in personalizing therapy and improving clinical outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Quantitative determination of this compound incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The type of DNA damage response after this compound treatment depends on the level of DNMT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The type of DNA damage response after this compound treatment depends on the level of DNMT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The type of DNA damage response after this compound treatment depends on the level of DNMT activity | Life Science Alliance [life-science-alliance.org]
- 14. Genomic impact of transient low-dose this compound treatment on primary AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of DNA damage and repair in this compound-mediated apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. researchtweet.com [researchtweet.com]
- 19. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Effects of Decitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the off-target effects of decitabine (5-aza-2'-deoxycytidine), a cornerstone hypomethylating agent in cancer therapy. While its primary on-target mechanism involves the inhibition of DNA methyltransferases (DNMTs) and subsequent DNA hypomethylation, a growing body of research highlights significant cellular effects that occur independently of or parallel to this canonical pathway. Understanding these off-target mechanisms is critical for optimizing therapeutic strategies, managing toxicity, and identifying novel combination therapies.
This document details the key off-target actions of this compound, presents quantitative data from seminal studies, outlines relevant experimental protocols, and provides visual diagrams of the implicated cellular pathways and workflows.
Core Off-Target Mechanisms of this compound
This compound's effects extend beyond simple DNA demethylation. Its incorporation into DNA initiates a cascade of cellular responses that are not solely dependent on the re-expression of silenced genes. These pleiotropic effects contribute significantly to its overall antineoplastic activity.
Induction of the DNA Damage Response (DDR)
One of the most significant off-target effects of this compound is the induction of a robust DNA Damage Response.[1][2][3][4] After this compound is phosphorylated and incorporated into newly synthesized DNA, DNMT enzymes attempt to methylate the analog.[1] This action results in the formation of an irreversible covalent bond, creating a DNA-protein crosslink (DPC).[1][4][5] These DPCs are recognized by the cell as DNA lesions, which stall replication forks and trigger a multifaceted DDR.[1][4]
The specific DDR pathway activated appears to be dependent on the cellular context and the level of DNMT activity, which dictates the severity of the DNA lesions.[2][3][6]
-
At moderate DNMT activity: The response involves the activation of mismatch repair (MMR), base excision repair (BER), and Fanconi anemia-dependent DNA repair, often coupled with homologous recombination (HR).[3][6]
-
At high DNMT activity: The immense replication stress leads to the activation of MMR and BER, followed by repair via non-homologous end joining (NHEJ).[3][6]
This activation of the DDR can lead to prolonged cell cycle arrest and, ultimately, apoptosis, contributing directly to this compound's cytotoxic effects.[1][4]
Modulation of Kinase Signaling Pathways
This compound can indirectly influence critical kinase signaling pathways. In Chronic Myeloid Leukemia (CML), this compound treatment has been shown to increase the expression of SHP-1 (tyrosine-protein phosphatase non-receptor type 6).[7][8] SHP-1 is a key negative regulator of the oncogenic BCR-ABL tyrosine kinase.[7][8] By demethylating the SHP-1 promoter and restoring its expression, this compound decreases BCR-ABL tyrosine kinase activity, enhancing the therapeutic effect of tyrosine kinase inhibitors (TKIs) like imatinib.[7][8]
Furthermore, in T-cell acute lymphoblastic leukemia (T-ALL), this compound has been observed to suppress the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[9] This effect is mediated, in part, by the re-expression of the tumor suppressor PTEN, which antagonizes PI3K signaling.[9]
Gene Expression Changes Independent of Promoter Demethylation
This compound's influence on the transcriptome is not limited to genes silenced by promoter hypermethylation. Studies have shown that this compound can induce the expression of genes like the cyclin-dependent kinase inhibitor p21, which lacks promoter CpG island hypermethylation in cancer.[10] This suggests that this compound can induce chromatin remodeling and alter gene expression independently of its direct effects on cytosine methylation.[10] This "silencing-independent" activity is not fully understood but may be related to the cellular stress response initiated by the drug.[10]
Induction of Viral Mimicry
An emerging area of interest is this compound's ability to induce a "viral mimicry" state within cancer cells.[11] By causing widespread DNA hypomethylation, this compound can lead to the transcriptional activation of endogenous retroviruses (ERVs), which are normally silenced.[11] The expression of double-stranded RNA from these retroviral elements can trigger an antiviral response, activating type I interferon (IFN-I) signaling pathways.[11] This immunomodulatory effect can enhance tumor cell recognition by the immune system, suggesting a synergistic potential with immunotherapy.
Effects on Cellular Metabolism and Drug Resistance
The metabolic activation and deactivation pathways of this compound are crucial determinants of its efficacy and represent a form of off-target interaction.
-
Activation: this compound requires phosphorylation by deoxycytidine kinase (DCK) to become active.[12] Loss-of-function mutations in DCK can lead to acquired resistance to this compound.[12]
-
Cytotoxicity Promotion: The enzyme dCMP deaminase (DCTD) can convert this compound monophosphate to its 5-aza-dUMP derivative. This appears to be a DNMT1-independent mechanism that contributes to this compound's cytotoxicity.[13] Loss of DCTD can cause this compound resistance.[13]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating this compound's effects.
Table 1: Cellular Viability and Drug Concentrations
| Cell Line | Cancer Type | Assay | EC50 / IC50 (µM) | This compound Concentration Used (µM) | Reference(s) |
| NSCLC Panel (5 lines) | Non-Small Cell Lung Cancer | Cell Viability Assay | 1.8 - 10.5 (for AZA) | Not specified for DAC alone | [14] |
| H1299 | Non-Small Cell Lung Cancer | Cell Viability Assay | 5.1 | Not specified | [14] |
| HCT116 | Colon Cancer | Global Methylation CE | N/A | 1 (for maximum demethylation) | [15] |
| HL-60 | Myeloid Leukemia | Global Methylation CE | N/A | 0.5 (for strong demethylation) | [15] |
| U2OS | Osteosarcoma | Cell Proliferation | N/A | 0.01, 0.1, 10 | [16] |
| TNBC Lines | Triple-Negative Breast Cancer | Cell Viability | N/A | 0.5, 1 | [17] |
Table 2: Effects on DNA Methylation and Gene Expression
| Cell Line/Patient Cohort | Target Analyzed | Effect Measured | Result | Reference(s) |
| AML Patients (n=16) | Global Methylome | MethylCap-seq | Significant reduction in global methylation post-treatment (P=.001) | [18] |
| HCT116 | Global DNA Methylation | Capillary Electrophoresis | ~60% reduction with 1 µM DAC | [15] |
| U2OS | CpG Methylation | CATS Bisulfite Sequencing | 67.5% decrease with 0.1 µM DAC | [16] |
| K562 | SHP-1, BCR-ABL | Western Blot, RT-PCR | Increased SHP-1, Decreased BCR-ABL expression | [7] |
| MOLT-4 | PI3K/AKT/mTOR Pathway | Western Blot | Significant reduction in PI3K, AKT, 4EBP1, mTOR expression | [9] |
| MDA-MB-231, HCC1143 | NOXA mRNA | RT-PCR | Enhanced induction of NOXA by cisplatin with DAC co-treatment | [17] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize this compound's off-target effects.
Cell Viability and Proliferation Assay
-
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines.
-
Methodology (Based on CCK-8):
-
Cell Seeding: Seed cells (e.g., K562, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for a specified period (e.g., 72-96 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the EC50/IC50 value.[8]
-
Western Blotting for Protein Expression
-
Objective: To quantify changes in the expression of specific proteins (e.g., DNMT1, SHP-1, γ-H2AX) following this compound treatment.
-
Methodology:
-
Cell Lysis: Harvest treated and control cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-SHP-1, anti-γ-H2AX, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., Actin, GAPDH).
-
Analysis of DNA Damage (γ-H2AX Foci Formation)
-
Objective: To visualize and quantify DNA double-strand breaks as a marker of the DNA damage response.
-
Methodology (Immunofluorescence):
-
Cell Culture: Grow cells (e.g., OPM-2, RPMI-8226) on glass coverslips and treat with this compound for 24-48 hours.[4]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a solution containing BSA to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstaining: Stain nuclei with DAPI.
-
Imaging: Mount coverslips on slides and visualize using a fluorescence microscope.
-
Analysis: Count the number of cells with distinct nuclear foci. A cell is typically considered positive if it has >5-10 foci.[4]
-
Global DNA Methylation Analysis (LINE-1 Pyrosequencing)
-
Objective: To assess changes in global DNA methylation levels as a surrogate marker for DNMT activity.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from treated and control cells or patient samples.
-
Bisulfite Conversion: Treat 1 µg of DNA with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.
-
PCR Amplification: Amplify a specific region of the Long Interspersed Nuclear Element-1 (LINE-1) retrotransposon using biotinylated primers.
-
Pyrosequencing: Sequence the PCR product using a pyrosequencing instrument. The system quantifies the incorporation of nucleotides, allowing for the calculation of the percentage of methylation at specific CpG sites within the LINE-1 element.
-
Analysis: Average the methylation percentage across several CpG sites to obtain a measure of global methylation.[19]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in this compound's off-target effects is crucial for a complete understanding. The following diagrams were created using the Graphviz DOT language.
Caption: Dose-dependent dual mechanism of action for this compound.[10]
Caption: this compound-induced DNA Damage Response (DDR) pathway.
Caption: Experimental workflow for proteomics-based off-target identification.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Early Evidence Base | EMBO [eeb.embo.org]
- 3. The type of DNA damage response after this compound treatment depends on the level of DNMT activity | Life Science Alliance [life-science-alliance.org]
- 4. The role of DNA damage and repair in this compound-mediated apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The type of DNA damage response after this compound treatment depends on the level of DNMT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The type of DNA damage response after this compound treatment depends on the level of DNMT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role and mechanism of this compound combined with tyrosine kinase inhibitors in advanced chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role and mechanism of this compound combined with tyrosine kinase inhibitors in advanced chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of this compound in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acquired Resistance to this compound Associated with the Deoxycytidine Kinase A180P Mutation: Implications for the Order of Hypomethylating Agents in Myeloid Malignancies Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound cytotoxicity is promoted by dCMP deaminase DCTD and mitigated by SUMO-dependent E3 ligase TOPORS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azacitidine and this compound have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Azacytidine and this compound Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Epigenetic Priming with this compound Augments the Therapeutic Effect of Cisplatin on Triple-Negative Breast Cancer Cells through Induction of Proapoptotic Factor NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. ashpublications.org [ashpublications.org]
Decitabine's Role in Inducing Apoptosis in Malignant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decitabine (5-aza-2'-deoxycytidine), a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), exerts its potent anti-neoplastic effects primarily through the induction of apoptosis in malignant cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis, offering a valuable resource for researchers, scientists, and professionals in drug development. The document details the core pathways initiated by this compound, including its role as a DNA methyltransferase (DNMT) inhibitor, the subsequent DNA hypomethylation, and the re-expression of tumor suppressor genes. Furthermore, it elucidates the drug's capacity to induce DNA damage, trigger the DNA damage response (DDR), and modulate key signaling cascades involving p53, reactive oxygen species (ROS), and the intricate balance of the Bcl-2 family of proteins. This guide presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key assays, and utilizes Graphviz diagrams to visualize complex signaling pathways and workflows, ensuring a comprehensive understanding of this compound's apoptotic-inducing capabilities.
Introduction
This compound is a nucleoside analog that, upon incorporation into DNA, covalently traps DNA methyltransferases (DNMTs), leading to their degradation and subsequent global hypomethylation.[1][2] This epigenetic reprogramming reactivates silenced tumor suppressor genes, which in turn can initiate apoptotic pathways.[1][3] Beyond its hypomethylating activity, this compound's incorporation into DNA also induces DNA damage, activating a robust DNA damage response (DDR) that can culminate in cell cycle arrest and apoptosis.[4][5] The multifaceted mechanism of this compound involves a complex interplay of signaling pathways, making it a subject of extensive research to optimize its therapeutic efficacy and overcome resistance.
Core Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through two primary, interconnected mechanisms: DNA hypomethylation and induction of DNA damage.
DNA Hypomethylation and Re-expression of Tumor Suppressor Genes
As a hypomethylating agent, this compound's primary mode of action is the inhibition of DNMTs.[1] This leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes that were epigenetically silenced in cancer cells. The re-expression of these genes can restore critical cellular processes that lead to apoptosis.
A key example is the reactivation of the p73 gene, a member of the p53 family. In acute myeloid leukemia (AML) cells with a hypermethylated p73 promoter, this compound treatment leads to its re-expression.[6] p73 can then transactivate pro-apoptotic genes, contributing to cell death.
DNA Damage Response (DDR)
The incorporation of this compound into DNA creates adducts that are recognized by the cellular machinery as DNA damage.[4] This triggers the DNA damage response (DDR), a complex signaling network that senses DNA lesions, signals their presence, and promotes either DNA repair or, if the damage is irreparable, apoptosis. A key marker of this compound-induced DNA damage is the phosphorylation of H2AX (γH2AX).[4][5] The DDR can activate various downstream pathways that converge on the apoptotic machinery.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound leverages multiple signaling pathways to execute apoptosis in malignant cells. These pathways can be broadly categorized as p53-dependent and -independent, and often involve the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins.
p53-Dependent and -Independent Apoptosis
The tumor suppressor protein p53 plays a crucial role in orchestrating the cellular response to stress, including DNA damage. In response to this compound-induced DNA damage, p53 can be activated, leading to the transcriptional upregulation of pro-apoptotic genes such as PUMA and Noxa.[7] However, this compound can also induce apoptosis in a p53-independent manner.[5] Studies have shown that this compound can trigger apoptosis in cell lines with mutated or null p53 status.[5] In these cases, other mediators, such as the p53 family member p73, can compensate for the absence of functional p53.[6]
Role of Reactive Oxygen Species (ROS)
This compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in leukemia cells.[8] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis. The increase in intracellular ROS can lead to the collapse of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway.[8] The ROS scavenger N-acetyl-L-cysteine (NAC) has been shown to attenuate this compound-induced apoptosis, highlighting the critical role of ROS in this process.[8]
Intrinsic (Mitochondrial) Pathway of Apoptosis
The intrinsic pathway of apoptosis is centered around the mitochondria and is tightly regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). This compound can modulate the expression and activity of these proteins to favor apoptosis. For instance, this compound has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic BH3-only proteins Puma and Noxa.[7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Extrinsic (Death Receptor) Pathway of Apoptosis
The extrinsic pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. While the intrinsic pathway is considered the primary route for this compound-induced apoptosis, some evidence suggests the involvement of the extrinsic pathway. This compound treatment has been shown to upregulate the expression of death receptors like TRAIL-R2 (DR5) and facilitate TRAIL-induced apoptosis.[9]
Caspase Activation
Both the intrinsic and extrinsic pathways converge on the activation of a cascade of proteases called caspases. Initiator caspases (e.g., caspase-8 and caspase-9) are activated first and in turn activate executioner caspases (e.g., caspase-3). Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound treatment leads to the activation of caspase-3, -8, and -9 in various cancer cell lines.[6][10]
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize quantitative data from various studies on the effects of this compound on apoptosis in different malignant cell lines.
Table 1: Dose-Dependent Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 0.25 | 24 | 24.27 ± 2.69 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 0.50 | 24 | 31.07 ± 1.82 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 1.00 | 24 | 30.77 ± 1.48 | [1] |
| K562 | Chronic Myeloid Leukemia | 0.25 | 24 | 10.63 ± 0.99 | [1] |
| K562 | Chronic Myeloid Leukemia | 0.50 | 24 | 16.77 ± 0.83 | [1] |
| K562 | Chronic Myeloid Leukemia | 1.00 | 24 | 24.33 ± 3.51 | [1] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 1 | 96 | 20.9 | [11] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 10 | 96 | 43.7 | [11] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 50 | 96 | 62.38 | [11] |
| HL-60 | Acute Promyelocytic Leukemia | 20 | 24 | 8.0 ± 1.05 | [4] |
| HL-60 | Acute Promyelocytic Leukemia | 80 | 72 | 36.6 ± 1.35 | [4] |
Table 2: Time-Dependent Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |
| U937 | Histiocytic Lymphoma | 20 | 72 | 58 (inhibition) | [6] |
| HL-60 | Acute Promyelocytic Leukemia | 20 | 72 | 60 (inhibition) | [6] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression and Activity
| Cell Line | Protein | Effect of this compound | Method | Reference |
| HL-60 | Caspase-3 | Increased activation | Western Blot | [1] |
| HL-60 | Caspase-8 | Increased activation | Western Blot | [1] |
| HL-60 | Caspase-9 | Increased activation | Western Blot | [1] |
| U937, HL-60 | Bcl-2 | Downregulation | Western Blot | [8] |
| U937, HL-60 | XIAP | Downregulation | Western Blot | [8] |
| U937, HL-60 | cIAP-1 | Downregulation | Western Blot | [8] |
| U937, HL-60 | cIAP-2 | Downregulation | Western Blot | [8] |
| U937, HL-60 | Bid | Cleavage | Western Blot | [8] |
| DLBCL cells | BAX | Increased activity | Flow Cytometry | [12] |
| DLBCL cells | BAK | Increased activity | Flow Cytometry | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time periods. Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[9]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and harvest them.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[7]
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses a fluorescent probe to measure the levels of intracellular ROS.
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.[13]
-
Wash the cells with PBS to remove excess probe.
-
Resuspend the cells in PBS and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.
Cell Cycle Analysis
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.[11]
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The different cell cycle phases are determined by the intensity of the PI fluorescence.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental procedures described in this guide.
Conclusion
This compound's efficacy in treating hematological malignancies is intrinsically linked to its ability to induce apoptosis through a sophisticated and multi-pronged molecular mechanism. By inhibiting DNA methylation and inducing a DNA damage response, this compound reactivates critical tumor suppressor pathways and engages both intrinsic and extrinsic apoptotic cascades. The interplay between p53 signaling, ROS generation, and the regulation of Bcl-2 family proteins underscores the complexity of its action. This technical guide provides a comprehensive overview of these processes, supported by quantitative data and detailed experimental protocols, to aid researchers in further unraveling the nuances of this compound's anti-cancer activity and in the development of more effective therapeutic strategies. A thorough understanding of these mechanisms is paramount for optimizing its clinical use, overcoming resistance, and exploring novel combination therapies.
References
- 1. This compound Downregulates TIGAR to Induce Apoptosis and Autophagy in Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of this compound Effects on HDAC3 and HDAC7 mRNA Expression in NALM-6 and HL-60 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of this compound Combined with Arsenic Trioxide on DAPK Gene and HL-60 Cell Proliferation and Apoptosis [scirp.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, a DNA methyltransferase inhibitor, induces apoptosis in human leukemia cells through intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypomethylating agent this compound sensitizes diffuse large B-cell lymphoma to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces delayed reactive oxygen species (ROS) accumulation in leukemia cells and induces the expression of ROS generating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Decitabine: A Technical Guide to its Discovery and Application as a Research Tool
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Decitabine (5-aza-2'-deoxycytidine), a cornerstone of epigenetic research and therapy, has a rich history that has profoundly influenced our understanding of DNA methylation and its role in gene regulation and disease. Initially synthesized as a potential cytotoxic agent, its evolution into a potent tool for studying and manipulating the epigenome underscores a pivotal shift in cancer biology and drug development. This technical guide provides an in-depth exploration of the discovery, development, and application of this compound as a research tool. It details the seminal experiments that elucidated its mechanism of action as a DNA methyltransferase (DNMT) inhibitor, presents quantitative data on its effects, and offers detailed protocols for its use in laboratory settings. Furthermore, this guide visualizes the key molecular pathways modulated by this compound, offering a comprehensive resource for researchers leveraging this compound in their work.
Discovery and Early Development
This compound was first synthesized in 1964 by Pliml and Sorm as a deoxycytidine analog, with the carbon at the 5-position of the pyrimidine ring replaced by a nitrogen atom.[1] For years, it was primarily investigated as a conventional cytotoxic agent for cancer therapy, with early clinical trials in the 1980s utilizing high doses that often led to significant myelosuppression.[2][3]
A paradigm shift occurred with the groundbreaking work of Peter A. Jones and his colleagues. Their research in the early 1980s revealed that at non-toxic concentrations, this compound and its parent compound, azacitidine, could induce the differentiation of murine embryonic cells.[2] This pivotal discovery suggested a mechanism beyond simple cytotoxicity and pointed towards an epigenetic mode of action. Jones and Taylor hypothesized and subsequently demonstrated that this compound's effects were linked to its ability to inhibit DNA methylation, a key epigenetic modification that silences gene expression.[4] This foundational work established this compound as a powerful tool to probe the relationship between DNA methylation, gene expression, and cellular differentiation.
Mechanism of Action: A Dual-Faceted Inhibitor
This compound's mechanism of action is intrinsically linked to its identity as a nucleoside analog. To be active, it must first be phosphorylated to its triphosphate form, 5-aza-2'-deoxycytidine-triphosphate, which is then incorporated into replicating DNA in place of deoxycytidine during the S-phase of the cell cycle.[5]
Once integrated into the DNA strand, the nitrogen atom at the 5-position of the pyrimidine ring acts as a trap for DNA methyltransferase (DNMT) enzymes. When a DNMT attempts to methylate the cytosine analog, an irreversible covalent bond is formed between the enzyme and the this compound-containing DNA.[6] This covalent adduct sequesters and leads to the degradation of the DNMT enzyme, resulting in a passive, replication-dependent demethylation of the newly synthesized DNA strand.
This mechanism underlies this compound's dual, dose-dependent effects:
-
Hypomethylation at Low Doses: At nanomolar concentrations, this compound's primary effect is the depletion of DNMTs, leading to global and gene-specific DNA hypomethylation.[6][7] This can lead to the re-expression of silenced tumor suppressor genes and the induction of cellular differentiation with minimal cytotoxicity.[2]
-
Cytotoxicity at High Doses: At micromolar concentrations, the extensive formation of DNMT-DNA adducts stalls DNA replication forks, induces a DNA damage response, and ultimately leads to cell cycle arrest and apoptosis.[6][7]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from various studies, illustrating the dose-dependent effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| K562 | Chronic Myeloid Leukemia | 0.26 ± 0.02 | 96 | Trypan Blue Exclusion |
| K562/DAC (resistant) | Chronic Myeloid Leukemia | 3.16 ± 0.02 | 96 | Trypan Blue Exclusion |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 84.461 | 72 | CCK-8 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.5 | 72 | Colony-forming |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~0.2 | 72 | Colony-forming |
| MCF7 | ER-positive Breast Cancer | ~1.0 | 72 | Colony-forming |
| SKBR3 | HER2+ Breast Cancer | ~0.8 | 72 | Colony-forming |
| T47D | ER-positive Breast Cancer | ~1.2 | 72 | Colony-forming |
Table 2: Dose-Dependent Effects of this compound on DNA Methylation and Gene Expression
| Cell Line | This compound Concentration | Effect on Global DNA Methylation | Key Gene Upregulation (Fold Change) |
| U2OS | 0.1 µM | ~67.5% decrease | - |
| AML cell lines | 0.3 - 1 µM | Maximal hypomethylation of LINE-1 elements | - |
| RKO | 2.5 µM | Significant global demethylation | MLH1 (dose-dependent increase) |
| HL-60 | - | - | AIM (23.3), BTG2 (21.1), CDKN1A (17.7) |
| MDS-L, K562, SKM-1 | 1 µM | - | MAGE-A1, MAGE-A3, SP17 (significant upregulation) |
| JIMT-1 | IC20 | 11,503 hypomethylated probes | 497 genes hypomethylated and upregulated |
| T-47D | IC20 | 14,737 hypomethylated probes | 473 genes hypomethylated and upregulated |
Detailed Experimental Protocols
The following are generalized protocols for key experiments involving this compound, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro this compound Treatment of Adherent and Suspension Cancer Cells
Objective: To treat cancer cell lines with this compound to assess its effects on viability, DNA methylation, and gene expression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution typically prepared in DMSO or PBS and stored at -20°C)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue) or viability assay kit (e.g., MTT, CCK-8)
-
Tissue culture plates or flasks
Protocol:
-
Cell Seeding:
-
For adherent cells, seed at a density that will not exceed 70-80% confluency by the end of the experiment.
-
For suspension cells, seed at a concentration of approximately 2-5 x 10^5 cells/mL.
-
-
This compound Preparation:
-
Thaw the this compound stock solution and dilute it to the desired final concentrations in complete culture medium. It is crucial to prepare fresh dilutions for each experiment as this compound is unstable in aqueous solutions.
-
-
Treatment:
-
For adherent cells, allow them to attach overnight before replacing the medium with this compound-containing medium.
-
For suspension cells, add the this compound-containing medium directly to the cell suspension.
-
Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).
-
-
Incubation:
-
Incubate the cells for the desired period (typically 24 to 96 hours). For longer treatments, it is recommended to refresh the this compound-containing medium every 24 hours.[8]
-
-
Harvesting and Analysis:
-
At the end of the treatment period, harvest the cells. For adherent cells, use trypsinization. For suspension cells, centrifuge to pellet the cells.
-
Wash the cells with PBS.
-
Proceed with downstream analyses such as cell viability assays, DNA/RNA extraction, or protein analysis.
-
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression of specific genes following this compound treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., RevertAid First Strand cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific forward and reverse primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB) for normalization
-
Real-time PCR instrument
Protocol:
-
RNA Extraction:
-
Extract total RNA from this compound-treated and control cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing the master mix, forward and reverse primers, and cDNA template.
-
Set up reactions in triplicate for each sample and gene, including a no-template control.
-
-
qPCR Run:
-
Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.[9]
-
Analysis of DNA Methylation by Bisulfite Sequencing
Objective: To determine the methylation status of specific CpG sites in the genome after this compound treatment.
Materials:
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
PCR primers designed to amplify the bisulfite-converted DNA sequence of interest
-
Taq polymerase suitable for amplifying bisulfite-converted DNA
-
PCR purification kit
-
Sequencing service or instrument
Protocol:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from this compound-treated and control cells.
-
-
Bisulfite Conversion:
-
Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[10]
-
-
PCR Amplification:
-
Amplify the target region from the bisulfite-converted DNA using specific primers. These primers are designed to be independent of the methylation status of the CpG sites within the amplicon.
-
-
PCR Product Purification and Sequencing:
-
Purify the PCR product to remove primers and dNTPs.
-
Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.
-
-
Data Analysis:
-
Analyze the sequencing data to determine the methylation status of each CpG site. Unmethylated cytosines will be read as thymines, while methylated cytosines will remain as cytosines. The percentage of methylation at a specific CpG site can be calculated by comparing the peak heights of cytosine and thymine in the sequencing chromatogram.
-
This compound-Modulated Signaling Pathways
This compound's ability to reactivate gene expression has profound effects on various cellular signaling pathways critical for cancer cell proliferation, survival, and differentiation.
Cell Cycle Regulation
This compound treatment can induce cell cycle arrest, often at the G2/M phase.[11] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 (CDKN1A), which can be reactivated through promoter demethylation. Increased p21 expression can inhibit the activity of cyclin-CDK complexes, thereby halting cell cycle progression.
Apoptosis Pathway
This compound can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. Reactivation of pro-apoptotic genes and downregulation of anti-apoptotic genes are key mechanisms. For instance, this compound can downregulate the anti-apoptotic protein Bcl-2 and induce the cleavage of Bid, leading to mitochondrial membrane potential collapse and caspase activation.[2]
PI3K/AKT/mTOR Signaling Pathway
This compound has been shown to modulate the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival. In some cancer cell lines, this compound treatment leads to the upregulation of the tumor suppressor PTEN, which in turn inhibits the PI3K/AKT/mTOR pathway.[12] This inhibition can contribute to the anti-proliferative effects of this compound.
Conclusion
From its synthesis as a potential chemotherapeutic to its current status as a powerful epigenetic modulator, the journey of this compound has been transformative for cancer research. Its ability to reverse epigenetic silencing has not only provided a valuable tool for dissecting the complexities of gene regulation but has also paved the way for new therapeutic strategies. This technical guide serves as a comprehensive resource for researchers utilizing this compound, providing the historical context, mechanistic understanding, quantitative data, and practical protocols necessary to effectively employ this remarkable compound in the ongoing quest to unravel and combat diseases driven by epigenetic dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitative determination of this compound incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound treatment sensitizes tumor cells to T-cell-mediated cytotoxicity in patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 11. This compound, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Deciphering Gene Silencing: A Technical Guide to the Application of Decitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications, particularly DNA methylation, play a pivotal role in the regulation of gene expression. In numerous diseases, most notably cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis and therapeutic resistance. Decitabine (5-aza-2'-deoxycytidine), a nucleoside analog, has emerged as a powerful tool for researchers and a promising therapeutic agent. By inhibiting DNA methyltransferases (DNMTs), this compound can reverse this hypermethylation, leading to the re-expression of silenced genes and the restoration of normal cellular functions. This in-depth technical guide provides a comprehensive overview of the use of this compound for studying gene silencing mechanisms, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Core Mechanism of Action
This compound exerts its effects through a well-defined mechanism. As a cytidine analog, it is incorporated into replicating DNA. Once integrated, it forms a covalent bond with DNMTs, trapping the enzymes and marking them for degradation. This depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome. Lower concentrations of this compound are particularly effective at inducing hypomethylation, while higher concentrations can lead to cytotoxicity due to the formation of DNA adducts and the induction of a DNA damage response. The subsequent hypomethylation of gene promoters can lead to the reactivation of tumor suppressor genes, such as p15, p21, and various cancer-testis antigens, thereby inhibiting cancer cell growth and promoting apoptosis.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| K562 | Chronic Myeloid Leukemia | 0.26 ± 0.02 | 96 |
| MDA-MB-231 | Breast Cancer | ~300 | 48 |
| T-47D | Breast Cancer | >100 | 72 |
| JIMT-1 | Breast Cancer | ~1 | 72 |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | 2.5 (optimal concentration) | Not Specified |
Table 2: this compound-Induced Reduction in DNA Methylation
| Cell Line / Sample Type | This compound Concentration | Duration of Treatment | Reduction in Global DNA Methylation (%) |
| U2OS | 0.1 µM | Not Specified | ~67.5% |
| Primary AML Cells | 100 nM | 3 days | 10.16 - 59.46% |
| MDS Patient Bone Marrow | Not Specified | Multiple Courses | 20 - 70% |
| RKO | 2.5 µM | 4 days | ~50% |
| SW620 | 2.5 µM | 4 days | ~40% |
Table 3: Fold Change in Gene Expression Following this compound Treatment
| Gene | Cell Line | This compound Concentration | Duration of Treatment | Fold Change in Expression |
| CDH1 | MDA-MB-231 | 300 µM | 48 h | 4.65 |
| MLH1 | RKO | 2.5 µM | 72 h | >30 |
| PTEN | Nalm6 | 2.5 µM | Not Specified | >2 |
| BTG2 | Nalm6 | 2.5 µM | Not Specified | >20 |
| PPP1CA | Nalm6 | 2.5 µM | Not Specified | >2 |
| H19 | Primary AML Cells | 100 nM | 3 days | 26.8 (mean) |
| p15 | MDS Patient Bone Marrow | Not Specified | Not Specified | Reactivation observed |
| IRF7 | HeLa | 0.3 µM | 5 days post-treatment | >2 |
| MDA5 | HeLa | 0.3 µM | 5 days post-treatment | >2 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments involving this compound.
In Vitro Treatment of Cancer Cells with this compound
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation and Medium Renewal: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours). For longer treatments, it is recommended to replace the medium with freshly prepared this compound-containing medium every 24 hours.
Cell Viability Assay (CCK-8)
-
Cell Treatment: Treat cells with this compound as described in the previous protocol in a 96-well plate.
-
Reagent Addition: After the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
DNA Methylation Analysis by Pyrosequencing
-
Genomic DNA Isolation: Extract genomic DNA from this compound-treated and control cells using a commercially available kit.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a bisulfite conversion kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region of interest from the bisulfite-converted DNA using PCR with one of the primers being biotinylated.
-
Pyrosequencing Reaction:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Denature the DNA to obtain single-stranded templates.
-
Anneal a sequencing primer to the template.
-
Perform the pyrosequencing reaction by sequentially adding dNTPs. The incorporation of a nucleotide generates a light signal that is proportional to the number of incorporated nucleotides.
-
-
Data Analysis: The software generates a pyrogram, and the methylation percentage at each CpG site is calculated based on the ratio of cytosine to thymine signals.
Gene Expression Analysis by qRT-PCR
-
RNA Isolation: Extract total RNA from this compound-treated and control cells using an appropriate RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
Quantitative PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression in treated cells is determined relative to the untreated control.
Signaling Pathways Modulated by this compound
This compound-induced re-expression of silenced genes can have profound effects on various cellular signaling pathways.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound can indirectly inhibit this pathway by reactivating the expression of tumor suppressor genes that act as negative regulators of this cascade. A key example is the phosphatase and tensin homolog (PTEN), which is frequently silenced by promoter hypermethylation in various cancers. The re-expression of PTEN leads to the dephosphorylation of PIP3, thereby inhibiting the activation of AKT and its downstream effector, mTOR.
The Impact of Decitabine on Non-coding RNA Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decitabine (5-aza-2'-deoxycytidine), a cornerstone of epigenetic therapy, primarily functions as a DNA methyltransferase (DNMT) inhibitor. Its clinical efficacy, particularly in hematological malignancies, is largely attributed to the re-expression of silenced tumor suppressor genes. Emerging evidence highlights a crucial and intricate layer of this compound's mechanism of action: the modulation of non-coding RNA (ncRNA) expression. This technical guide provides an in-depth exploration of the effects of this compound on various classes of ncRNAs, including microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs). We will detail the molecular mechanisms, summarize quantitative changes in ncRNA expression, provide comprehensive experimental protocols for their study, and visualize the interconnected signaling pathways.
Introduction: this compound and the Epigenetic Landscape
This compound is a nucleoside analog that, upon incorporation into DNA, irreversibly binds to and inhibits DNMTs. This leads to a global reduction in DNA methylation, an epigenetic modification critical for gene expression regulation.[1][2] While the reactivation of protein-coding tumor suppressor genes is a well-established consequence, the profound impact of this compound on the non-coding transcriptome is a rapidly evolving area of research. Non-coding RNAs, which are not translated into proteins, are key regulators of gene expression at the transcriptional and post-transcriptional levels and are frequently dysregulated in cancer.[3][4] Understanding how this compound reshapes the ncRNA landscape is paramount for optimizing its therapeutic use and identifying novel biomarkers of response.
Mechanism of Action: this compound's Influence on ncRNA Expression
The primary mechanism by which this compound alters ncRNA expression is through the demethylation of their promoter regions or the promoters of genes that regulate ncRNA biogenesis.[5] Many ncRNA genes, particularly those with tumor-suppressive functions, are silenced by hypermethylation in cancer cells. By inhibiting DNMTs, this compound can lead to the re-expression of these silenced ncRNAs. Conversely, this compound can also lead to the downregulation of oncomiRs and oncogenic lncRNAs, although the precise mechanisms are still under investigation and may involve indirect effects through the modulation of transcription factors or other regulatory elements.
This compound's Impact on Different Classes of Non-coding RNAs
MicroRNAs (miRNAs)
miRNAs are small, ~22 nucleotide-long ncRNAs that primarily function to silence gene expression by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs). This compound has been shown to both upregulate tumor-suppressive miRNAs and downregulate oncogenic miRNAs (oncomiRs).
Table 1: Quantitative Changes in miRNA Expression Following this compound Treatment
| miRNA | Cell Line/Disease | This compound Concentration | Change in Expression | Reference(s) |
| miR-135a-5p | HL60, CCRF-CEM | 2 µM | Upregulated | [3] |
| miR-125b | Nalm6 | 2.5 µM | Downregulated | [6] |
| miR-17 | Nalm6 | 2.5 µM | Downregulated | [6] |
| miR-181b | Nalm6 | 2.5 µM | Downregulated | [6] |
| miR-200 family | PC9 (NSCLC) | Not specified | Upregulated (re-expression) | [7] |
| miR-375 | Cervical Cancer Cells | Not specified | Re-activated | [8] |
Long Non-coding RNAs (lncRNAs)
LncRNAs are a diverse class of ncRNAs longer than 200 nucleotides that can regulate gene expression through various mechanisms, including acting as scaffolds for protein complexes, sponging miRNAs, and regulating transcription. This compound treatment can lead to significant alterations in the lncRNA expression profile of cancer cells.
Table 2: Quantitative Changes in lncRNA Expression Following this compound Treatment
| lncRNA | Cell Line/Disease | This compound Concentration | Change in Expression (Fold Change) | Reference(s) |
| LINC00599 | HL60, CCRF-CEM | 2 µM | Downregulated | [3] |
| H19 | K562/DAC resistant | Not specified | Upregulated | [9] |
| DAZL | JIMT-1 | 1 µM | Upregulated (log2FC ~9.1) | [10] |
| PLCXD2 | JIMT-1 | 1 µM | Upregulated (log2FC ~8.0) | [10] |
| LY6K | JIMT-1 | 1 µM | Upregulated (log2FC ~7.5) | [10] |
| SH3PXD2A | T-47D | 4 µM | Upregulated (log2FC ~9.6) | [10] |
| FAT1 | T-47D | 4 µM | Upregulated (log2FC ~8.5) | [10] |
| PRRG1 | T-47D | 4 µM | Upregulated (log2FC ~8.0) | [10] |
| HDAC4 | JIMT-1 | 1 µM | Downregulated (log2FC = -3.0) | [10] |
| SOX5 | T-47D | 4 µM | Downregulated (log2FC = -5.0) | [10] |
Circular RNAs (circRNAs)
CircRNAs are a class of ncRNAs characterized by a covalently closed loop structure, which makes them highly stable. They can function as miRNA sponges, regulate transcription, and even be translated into peptides. The effect of this compound on circRNA expression is a newer area of investigation.
Table 3: Quantitative Changes in circRNA Expression Following Treatment (as an example of chemotherapy-induced changes)
| circRNA | Disease/Condition | Change in Expression (Fold Change) | Reference(s) |
| hsa_circ_0012152 | Philadelphia chromosome-positive ALL (post-treatment) | Upregulated (129 circRNAs total) | [3] |
| hsa_circ_0009024 | Philadelphia chromosome-positive ALL (post-treatment) | Upregulated (129 circRNAs total) | [3] |
Note: Data on specific fold changes for circRNAs directly in response to this compound is limited in the searched literature. The table reflects changes post-chemotherapy in a relevant disease context.
Key Signaling Pathways Modulated by this compound-Altered ncRNAs
This compound-induced alterations in ncRNA expression can have profound effects on critical cancer-related signaling pathways.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Several studies have shown that this compound can modulate this pathway, in part through its effects on ncRNAs.[11][12] For instance, this compound can upregulate tumor-suppressive miRNAs that target key components of this pathway, leading to its inhibition.
The Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. This compound can influence this pathway by altering the expression of miRNAs and lncRNAs that target key components like β-catenin and its regulators.[13][14][15]
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. There is evidence that this compound can affect this pathway, and circRNAs are emerging as key regulators of MAPK signaling.[16][17][18]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effect of this compound on ncRNA expression.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., HL60, K562, Nalm6 for leukemia; PC9 for lung cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS) and store at -20°C.
-
Treatment: Seed cells at a desired density and allow them to adhere (for adherent cells). Treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 10 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).
-
Harvesting: After treatment, harvest the cells for downstream applications.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Extract total RNA from this compound-treated and control cells using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe the total RNA into complementary DNA (cDNA) using a reverse transcription kit with appropriate primers (random hexamers or oligo(dT) for lncRNAs and mRNAs; stem-loop primers for specific miRNAs).
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes. Use specific primers for the ncRNAs of interest and a housekeeping gene (e.g., GAPDH, U6) for normalization.
-
Data Analysis: Calculate the relative expression of the target ncRNAs using the 2-ΔΔCt method.
RNA Sequencing (RNA-Seq)
-
RNA Isolation and QC: Isolate high-quality total RNA as described for qPCR.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA).
-
Fragment the RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene/ncRNA using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed ncRNAs between this compound-treated and control samples.[19]
-
Methylation Analysis (Methylation-Specific PCR - MSP)
-
DNA Extraction: Isolate genomic DNA from this compound-treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Primer Design: Design two pairs of primers for the ncRNA promoter region of interest: one pair specific for the methylated sequence and another for the unmethylated sequence.
-
PCR: Perform two separate PCR reactions for each sample, one with the methylated-specific primers and one with the unmethylated-specific primers.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a product in the reaction with methylated-specific primers indicates methylation, while a product with unmethylated-specific primers indicates a lack of methylation.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time periods.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Harvesting: Harvest both adherent and floating cells after this compound treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic/necrotic cells.
-
Annexin V-negative/PI-positive cells are necrotic cells.
-
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., components of signaling pathways, apoptosis-related proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound's impact on the non-coding RNA landscape represents a critical facet of its therapeutic mechanism. The ability to modulate the expression of tumor-suppressive and oncogenic ncRNAs contributes significantly to its anti-cancer effects. This technical guide provides a framework for researchers to explore this complex interplay. Future research should focus on:
-
Comprehensive ncRNA Profiling: Utilizing high-throughput sequencing to create a complete atlas of this compound-regulated ncRNAs in various cancer types.
-
Functional Characterization: Elucidating the precise molecular functions of newly identified this compound-regulated ncRNAs.
-
Biomarker Discovery: Identifying ncRNAs that can serve as predictive biomarkers for this compound response or resistance.
-
Combination Therapies: Exploring synergistic effects of this compound with other therapies that target ncRNA pathways.
A deeper understanding of the intricate dance between this compound and the non-coding genome will undoubtedly pave the way for more effective and personalized cancer therapies.
References
- 1. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 2. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. h3abionet.org [h3abionet.org]
- 4. Analysis of lncRNA-Protein Interactions by RNA-Protein Pull-Down Assays and RNA Immunoprecipitation (RIP) | Springer Nature Experiments [experiments.springernature.com]
- 5. The crosstalk between microRNAs and the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound on the expression and methylation of the PPP1CA, BTG2, and PTEN in association with changes in miR-125b, miR-17, and miR-181b in NALM6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioinformatic analysis of the effects and mechanisms of this compound and cytarabine on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigenome-noe.net [epigenome-noe.net]
- 10. Frontiers | this compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 11. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The essential roles of lncRNAs/PI3K/AKT axis in gastrointestinal tumors [frontiersin.org]
- 13. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. MicroRNAs target the Wnt/β-catenin signaling pathway to regulate epithelial-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Long Non-coding RNA Associated Proteins by RNA-immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Circular RNA regulates the onset and progression of cancer through the mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. How does microRNA modulate Wnt/β-catenin signaling in thyroid oncogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
Decitabine's Frontier: A Technical Guide to its Resurgence in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decitabine, a hypomethylating agent with established efficacy in hematological malignancies, is carving a new path in the challenging landscape of solid tumor therapy.[1] This technical guide delves into the core mechanisms of this compound, offering a comprehensive overview of its potential to resensitize resistant tumors and enhance the efficacy of existing treatments. We will explore the preclinical and clinical evidence supporting its use, provide detailed experimental methodologies, and visualize key signaling pathways and workflows. This document aims to equip researchers and drug development professionals with the critical information needed to explore and expand the therapeutic applications of this compound in solid oncology.
Introduction: The Epigenetic Promise of this compound
Aberrant DNA methylation is a key driver of tumor initiation and progression.[2] The reversible nature of this epigenetic modification presents a compelling therapeutic target.[2] this compound, a nucleoside analogue of 2'-deoxycytidine, functions as a DNA methyltransferase (DNMT) inhibitor.[2] Its incorporation into DNA leads to the irreversible trapping and subsequent degradation of DNMT1, resulting in global hypomethylation and the re-expression of silenced tumor suppressor genes.[1][3][4] While high doses of this compound exhibit cytotoxic effects, lower, non-cytotoxic doses are sufficient to induce this epigenetic reprogramming, minimizing toxicity while maximizing therapeutic benefit.[2][3] This unique dose-dependent dual mechanism of action has sparked renewed interest in its application for solid tumors, which have historically been less responsive to conventional chemotherapies.[1][3]
Mechanism of Action: Reawakening Silenced Genes
This compound's primary mechanism of action involves its incorporation into replicating DNA, where it covalently traps DNA methyltransferase 1 (DNMT1).[3] This leads to the depletion of DNMT1 and subsequent hypomethylation of the genome, particularly at CpG islands in gene promoter regions.[1] This epigenetic modification reverses the silencing of tumor suppressor genes, leading to their re-expression and the restoration of their anti-tumor functions.[1]
dot
Caption: this compound's mechanism of action.
Beyond its direct impact on DNMT1, this compound has been shown to induce mitotic disruption in myeloid tumor cells, highlighting a potent activity that is independent of its hypomethylating effects.[5] This occurs through the formation of aberrant DNMT1-DNA covalent bonds, leading to abnormal mitosis and apoptosis.[5]
Preclinical and Clinical Evidence in Solid Tumors
Quantitative Data from Clinical Trials
The clinical investigation of this compound in solid tumors has yielded promising, albeit varied, results. The following tables summarize key quantitative data from notable clinical trials.
| Trial Identifier | Tumor Type | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Progression-Free Survival (PFS) | Key Findings |
| NCT01799083 | Refractory Advanced Solid Tumors | Low-dose this compound (7 mg/m²) for 5 days with chemoimmunotherapy | 25 | Not Reported | 60% | Median PFS was prolonged compared to previous treatment | Favorable adverse event profile with most events being grades 1-2.[2][6] |
| Phase I/II (Unspecified) | Advanced Solid Tumors | This compound with Genistein | 10 (Phase I) | 1 patient with 50% tumor reduction | 5/10 with stable disease > 6 months | Not Reported | Well-tolerated combination.[7] |
| Phase II (Unspecified) | Advanced NSCLC | This compound with Genistein | 9 | 1 patient on therapy after 4 cycles | Not Reported | 8 patients progressed by week 6 | Modest activity in heavily pretreated NSCLC.[7] |
Signaling Pathways Modulated by this compound
This compound's epigenetic reprogramming leads to the reactivation of several key tumor suppressor genes and cancer-testis antigens (CTAs), which are typically silenced in cancer cells.
dot
Caption: Key signaling pathways affected by this compound.
Studies have shown that this compound treatment can induce the expression of MAGE-A1 and MAGE-A3 in various cancer cell lines, including esophageal squamous cell carcinoma.[8] This upregulation enhances the recognition of tumor cells by the immune system, suggesting a role for this compound in epi-immunotherapy.[8][9]
Experimental Protocols
In Vitro Cell Line Treatment
A common experimental approach to evaluate this compound's in vitro efficacy involves treating cancer cell lines with varying concentrations of the drug.
dot
Caption: A typical in vitro experimental workflow.
Detailed Methodology:
-
Cell Culture: Cancer cell lines (e.g., K562, SKM-1, MDS-L) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]
-
This compound Treatment: Cells are treated with a specific concentration of this compound, often around 1 µM, for a duration of 5 days. This concentration is comparable to pharmacologically achieved plasma concentrations.[10]
-
Assays: Following treatment, various molecular and functional assays are performed. These can include:
-
Quantitative Real-Time PCR (qRT-PCR): To analyze the expression of target genes such as MAGE-A1 and MAGE-A3.[10]
-
Flow Cytometry: To assess cell surface protein expression and apoptosis.[11]
-
Cytotoxicity Assays: To determine the effect of this compound on T-cell-mediated tumor cell killing.[10]
-
Methylation-Specific PCR (MSP): To determine the methylation status of specific gene promoters.[11]
-
Clinical Trial Design (Phase I/II)
Clinical trials investigating this compound in solid tumors often follow a dose-escalation and expansion cohort design.
Example Protocol (NCT00089089):
-
Patient Population: Patients with advanced, refractory solid tumors or lymphomas.[12]
-
Dose Escalation: Patients receive this compound intravenously over 1 hour on days 1-5 or days 1-5 and 8-12 of a 4-week cycle.[12] Cohorts of patients receive escalating doses to determine the maximum tolerated dose (MTD).[12]
-
Endpoints:
Mechanisms of Resistance to this compound
Despite its promise, resistance to this compound can emerge, limiting its long-term efficacy. Understanding these resistance mechanisms is crucial for developing strategies to overcome them.
Adaptive Responses in Pyrimidine Metabolism
A key mechanism of resistance involves adaptive responses within the pyrimidine metabolism network.[13][14]
dot
Caption: Pyrimidine metabolism and this compound resistance.
Resistance can arise from:
-
Decreased Deoxycytidine Kinase (dCK) activity: dCK is essential for the initial phosphorylation and activation of this compound.[15] Reduced dCK levels lead to decreased conversion of this compound to its active triphosphate form.[15]
-
Increased Cytidine Deaminase (CDA) activity: CDA deaminates and inactivates this compound.[15] Upregulation of CDA can lead to rapid degradation of the drug before it can be incorporated into DNA.[15]
Cross-Resistance
Interestingly, this compound-resistant colorectal cancer cells have been shown to exhibit cross-resistance to gemcitabine, another deoxycytidine analog.[15] This is likely due to the shared metabolic pathways involving dCK and CDA.[15] However, cross-resistance is not typically observed with other DNMT inhibitors or unrelated chemotherapeutic agents.[15]
Future Directions and Conclusion
The resurgence of this compound in solid tumor research is driven by a deeper understanding of its epigenetic mechanisms and its potential to synergize with other therapies, including immunotherapy and conventional chemotherapy.[9] Future research should focus on:
-
Identifying predictive biomarkers: To select patients most likely to respond to this compound-based therapies.
-
Optimizing combination strategies: Exploring novel combinations of this compound with immune checkpoint inhibitors, targeted therapies, and other epigenetic modifiers.
-
Overcoming resistance: Developing strategies to counteract the adaptive metabolic changes that lead to this compound resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Low-Dose this compound-Based Chemoimmunotherapy for Patients with Refractory Advanced Solid Tumors: A Phase I/II Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insights into the Molecular Mechanism of Action of DNA Hypomethylating Agents: Role of Protein Kinase C δ in this compound-Induced Degradation of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic perturbation is a key mechanism of action of this compound in myeloid tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-dose this compound-based chemoimmunotherapy for patients with refractory advanced solid tumors: a phase I/II report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I and II studies of the this compound–genistein drug combination in advanced solid tumors. - ASCO [asco.org]
- 8. This compound enhances tumor recognition by T cells through upregulating the MAGE-A3 expression in esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a promising epi-immunotherapeutic agent in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound treatment sensitizes tumor cells to T-cell-mediated cytotoxicity in patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances the tumoricidal potential of TRAIL via the epigenetic regulation of death receptor 4 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Acquired resistance to this compound and cross-resistance to gemcitabine during the long-term treatment of human HCT116 colorectal cancer cells with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Decitabine Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of decitabine, a DNA methyltransferase (DNMT) inhibitor. This document outlines detailed protocols for cell culture treatment, and subsequent analysis of its effects on cell viability, apoptosis, and DNA methylation.
Introduction
This compound (5-aza-2'-deoxycytidine) is a hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation and the reactivation of tumor suppressor genes that were silenced by hypermethylation.[1][2] In vitro studies are crucial for understanding the dose-dependent and time-dependent effects of this compound on cancer cells, elucidating its molecular mechanisms, and identifying potential biomarkers of response. At low doses, this compound primarily causes gene reactivation and cell differentiation, while at higher doses, it exhibits cytotoxic effects.[3]
Mechanism of Action
This compound is a cytidine analog that gets incorporated into replicating DNA.[1] Once integrated, it covalently traps DNMT enzymes, particularly DNMT1, which attempts to methylate the analog.[4][5] This trapping leads to the degradation of DNMTs, resulting in passive demethylation of the genome after subsequent rounds of DNA replication. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.[1][2][6]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound across various cancer cell lines as reported in the literature.
Table 1: this compound Concentration and Treatment Duration in Various Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effects | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.00625 - 100 µM | 24 - 96 hours | Inhibition of proliferation, apoptosis induction, G2 phase arrest | [3][7] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.00625 - 100 µM | 24 - 96 hours | Inhibition of proliferation, apoptosis induction | [8] |
| U937 | Human Leukemia | 15 - 20 µM | Up to 72 hours | Decreased cell viability, apoptosis induction | [9] |
| HL-60 | Human Promyelocytic Leukemia | 1 - 4,000 nM | 72 hours | Decreased cell viability | [9][10] |
| K562 | Chronic Myelogenous Leukemia | 1 µM | 96 hours | Apoptosis induction | [11] |
| HEL | Human Erythroleukemia | 1 - 1,000 nM | 72 hours | Decreased cell viability | [10] |
| JIMT-1 | Breast Cancer | Not specified | 72 hours | Changes in DNA methylation and gene expression | [6] |
| T-47D | Breast Cancer | Not specified | 72 hours | Changes in DNA methylation and gene expression | [6] |
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 84.461 µM | 72 hours | [7] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Not specified | 72 hours | [8] |
| U937 | Human Leukemia | Not specified | Not specified | |
| HL-60 | Human Promyelocytic Leukemia | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro effects of this compound.
Cell Culture and this compound Treatment
A generalized workflow for treating cells with this compound and subsequent analysis is depicted below.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Expression profiling of DNA methyl transferase I (DNMT1) and efficacy of a DNA-hypomethylating agent (this compound) in combination with chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. This compound cytotoxicity is promoted by dCMP deaminase DCTD and mitigated by SUMO-dependent E3 ligase TOPORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and in vitro evaluations of new this compound nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment and molecular characterization of this compound‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
Decitabine Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of decitabine in mouse xenograft models. This compound, a DNA methyltransferase (DNMT) inhibitor, is a potent epigenetic drug used in cancer research and therapy. Its efficacy is highly dependent on the administration schedule, which influences its dual mechanism of action: DNA hypomethylation at lower doses and cytotoxicity at higher doses.[1][2][3] This document aims to guide researchers in designing and executing in vivo studies involving this compound.
Data Presentation: this compound Administration Schedules
The following table summarizes various this compound administration schedules used in published mouse xenograft studies for different cancer types. This allows for easy comparison of dosages, frequencies, and routes of administration.
| Cancer Type | Mouse Strain | Cell Line | Dosage | Route of Administration | Dosing Schedule | Vehicle | Reference |
| Acute Myeloid Leukemia (AML) | NOD/SCID/IL2Rgnull | THP-1 | 1.25 mg/m² | Intravenous (IV) | Daily for 5 consecutive days | Not Specified | [4] |
| Acute Lymphoblastic Leukemia (ALL) | Nude | CCRF-CEM | 20 mg/kg | Not Specified | Not Specified | Saline | [5] |
| Acute Lymphoblastic Leukemia (ALL) | NSG | SEM | 0.1 mg/kg | Intraperitoneal (IP) | Three times a week for 3 weeks | 10% DMSO in saline | [6] |
| Lymphoma | C57BL/6 | EL4 | 1.0 mg/kg | Intraperitoneal (IP) | Daily for 5 consecutive days | PBS | [7] |
| Mammary Carcinoma | BALB/c | 4T1 | 0.42 mg/kg | Subcutaneous (SC) | Every other day | 1% DMSO in PBS | [6] |
| Colon Carcinoma | C57BL/6 | MC38 | 0.53 mg/kg | Subcutaneous (SC) | Every other day | 1% DMSO in PBS | [6] |
| Sarcoma | Not Specified | Not Specified | 0.2 mg/kg | Not Specified | 5 doses following gemcitabine | PBS | [8] |
| Breast Cancer | Not Specified | Gar15-13 PDX | 0.5 mg/kg | Not Specified | Not Specified | 100 nM PBS | [3] |
| Acute Myeloid Leukemia (AML) | Balb/c | WEHI-3 | 0.5 mg/kg | Intraperitoneal (IP) | Daily for 5 consecutive days | Not Specified | [9] |
Experimental Protocols
General Protocol for Subcutaneous Xenograft Model Establishment
This protocol outlines the essential steps for creating a subcutaneous tumor xenograft model in immunodeficient mice.[10][11]
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., Nude, SCID, NSG), 4-6 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., ketamine/xylazine)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells in the recommended medium until they reach 70-80% confluency in the logarithmic growth phase.[1][11]
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Perform a cell count using a hemocytometer.
-
Assess cell viability using a trypan blue exclusion assay. Viability should be >90%.
-
-
Preparation of Cell Suspension for Injection:
-
Adjust the cell concentration to the desired density (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice immediately before injection.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse.
-
Shave and disinfect the injection site on the flank of the mouse with 75% ethanol.
-
Gently lift the skin and insert the needle subcutaneously.
-
Slowly inject 100-200 µL of the cell suspension to form a small bleb.
-
Withdraw the needle slowly to prevent leakage.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Begin drug treatment when tumors reach a predetermined size (e.g., 50-150 mm³).[12]
-
Protocol for this compound Preparation and Administration
This protocol provides a general guideline for preparing and administering this compound to mice. Note: this compound is unstable in aqueous solutions; therefore, fresh preparation before each administration is crucial.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) (optional, for initial solubilization)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile syringes and needles appropriate for the route of administration
Procedure for Preparation (Example using DMSO and PBS):
-
Stock Solution Preparation:
-
Dissolve this compound powder in sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Store at -80°C for short-term storage.
-
-
Working Solution Preparation:
-
On the day of injection, thaw the stock solution.
-
Dilute the stock solution with sterile PBS or saline to the final desired concentration for injection. For example, to achieve a 1 mg/kg dose in a 20g mouse with an injection volume of 200 µL, the final concentration would be 0.1 mg/mL.[7]
-
Ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity.[6]
-
Vortex briefly to ensure complete mixing.
-
Keep the working solution on ice and use it within a few hours of preparation.
-
Procedure for Administration:
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse appropriately.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid is drawn back, then inject the this compound solution.
-
-
Subcutaneous (SC) Injection:
-
Gently lift the skin on the back or flank of the mouse to create a tent.
-
Insert the needle into the base of the tented skin.
-
Inject the solution to form a subcutaneous bleb.
-
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Disinfect the tail with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins and inject the solution slowly.
-
Mandatory Visualizations
This compound's Mechanism of Action
Caption: this compound's dual mechanism of action.
Experimental Workflow for this compound Efficacy in Mouse Xenograft Models
Caption: Workflow for in vivo this compound efficacy studies.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The type of DNA damage response after this compound treatment depends on the level of DNMT activity | Life Science Alliance [life-science-alliance.org]
- 6. This compound suppresses tumor growth by activating mouse mammary tumor virus and interferon-β pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low Dose this compound Treatment Induces CD80 Expression in Cancer Cells and Stimulates Tumor Specific Cytotoxic T Lymphocyte Responses | PLOS One [journals.plos.org]
- 8. Augmenting chemotherapy with low-dose this compound through an immune-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. yeasenbio.com [yeasenbio.com]
- 12. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Dosing and Toxicity of Decitabine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing strategies and associated toxicities of decitabine observed in various animal models. The accompanying protocols offer detailed methodologies for the administration of this compound and the assessment of its common toxicities, aiding in the design and execution of preclinical studies.
Introduction
This compound (5-aza-2'-deoxycytidine) is a hypomethylating agent with a dual mechanism of action. At low doses, it reactivates silenced genes through the inhibition of DNA methyltransferase (DNMT), leading to cellular differentiation.[1][2] At higher doses, it exhibits cytotoxic effects.[1][2] Its primary therapeutic applications are in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[3] Preclinical evaluation in animal models is crucial for determining optimal dosing schedules and understanding the toxicological profile of this compound.
The primary dose-limiting toxicities of this compound in animals are myelosuppression, gastrointestinal toxicity, and testicular toxicity.[4][5][6] The severity of these toxicities is dependent on the dose, schedule, and route of administration.
In Vivo Dosing and Toxicity Summary
The following tables summarize the in vivo dosing regimens and observed toxicities of this compound in various animal studies.
Table 1: this compound Dosing and Toxicity in Murine Models
| Species (Strain) | Route of Administration | Dose | Dosing Schedule | Observed Toxicities | Reference(s) |
| Mouse (CD2F1) | Intravenous (IV) | 22.2 mg/kg (LD50, female) | 12-hour continuous infusion | Leukopenia, thrombocytopenia, weight loss, bone marrow hypoplasia, necrosis of small intestinal mucosa, atrophy of thymus and testes. Most effects were reversible, except for leukopenia. | [5] |
| Mouse (CD2F1) | Intravenous (IV) | 29.5 mg/kg (LD50, male) | 12-hour continuous infusion | Leukopenia, thrombocytopenia, weight loss, bone marrow hypoplasia, necrosis of small intestinal mucosa, atrophy of thymus and testes. Most effects were reversible. | [5] |
| Mouse (CD-1) | Oral Gavage (with 167 mg/kg THU) | 0.2, 0.4, 1.0 mg/kg | 2 consecutive days/week for up to 9 weeks | Dose-dependent bone marrow hypocellularity, thymic/lymphoid depletion, intestinal epithelial apoptosis, testicular degeneration. Severe toxicity and mortality at 1.0 mg/kg, particularly in females. | [4][6] |
| Mouse (BALB/c) | Intraperitoneal (IP) | 0.5 mg/kg/day | 5 consecutive days | Not specified in detail, used in an efficacy study. | [7] |
| Mouse (BALB/c) | Intraperitoneal (IP) | 1.0 mg/kg/day | 3 consecutive days | Not specified in detail, used in an efficacy study. | [7] |
| Mouse | Intraperitoneal (IP) | 0.9 and 3.0 mg/m² | Single injection on gestation days 8, 9, 10, or 11 | No maternal toxicity. Reduced fetal survival and weight at 3.0 mg/m². Fetal defects observed. | [8] |
Table 2: this compound Dosing and Toxicity in Other Animal Models
| Species | Route of Administration | Dose | Dosing Schedule | Observed Toxicities | Reference(s) |
| Rat | Not Specified | Not Specified | Multicycle repeated-dose | Myelosuppression (reversible), gastrointestinal toxicity, testicular toxicity. | [3] |
| Rabbit | Not Specified | Not Specified | Multicycle repeated-dose | Myelosuppression (reversible), testicular toxicity. | [3] |
| Dog | Not Specified | Not Specified | Not Specified | Testicular toxicity. | [3] |
Signaling Pathway of this compound's Hypomethylating Action
The primary mechanism of action of this compound at low doses is the inhibition of DNA methyltransferase 1 (DNMT1), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound and the assessment of its key toxicities.
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, prepare a stock solution of this compound in sterile PBS. For example, to achieve a 1 mg/mL stock, dissolve 10 mg of this compound in 10 mL of PBS.
-
Vortex thoroughly to ensure complete dissolution. Protect the solution from light.
-
Further dilute the stock solution with sterile PBS to the final desired concentration for injection. The final injection volume should be approximately 10 mL/kg body weight.
-
-
Animal Handling and Injection:
-
Weigh each mouse accurately to determine the correct volume of the this compound solution to be administered.
-
Restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse to a head-down position (approximately 30-45 degrees) to allow the abdominal organs to shift cranially.
-
Wipe the injection site in the lower right abdominal quadrant with 70% ethanol. This location helps to avoid the cecum, urinary bladder, and other vital organs.[9]
-
Insert the needle, with the bevel facing up, at a 10-20 degree angle into the peritoneal cavity.[9]
-
Aspirate gently to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one. Re-attempt the injection at a slightly different location.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animals for any immediate adverse reactions.
-
Continue to monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity levels, and posture.
-
Protocol 2: Assessment of this compound-Induced Myelosuppression in Mice
Materials:
-
EDTA-coated microtainer tubes for blood collection
-
Centrifuge
-
Hematology analyzer
-
Femur and tibia dissecting tools
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Syringes and needles (25-27 gauge)
-
Cell counter (e.g., hemocytometer) or automated cell counter
-
May-Grünwald-Giemsa stain
-
Microscope
Procedure:
-
Peripheral Blood Analysis:
-
At predetermined time points, collect peripheral blood (e.g., via retro-orbital, submandibular, or cardiac puncture) into EDTA-coated tubes.
-
Perform a complete blood count (CBC) using a hematology analyzer to determine the number of red blood cells, white blood cells (with differential count), and platelets.[6]
-
Neutropenia is defined as an absolute neutrophil count (ANC) < 1.5 x 10⁹/L, and severe neutropenia as ANC < 0.5 x 10⁹/L.[10]
-
Thrombocytopenia is defined as a platelet count < 100 x 10⁹/L, and severe thrombocytopenia as < 20 x 10⁹/L.[10]
-
-
Bone Marrow Analysis:
-
Euthanize the mice at the designated endpoint.
-
Dissect the femurs and tibias and clean them of surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with PBS containing 2% FBS using a syringe and a 25-gauge needle.
-
Create a single-cell suspension by gently passing the marrow through the needle several times.
-
Count the total number of bone marrow cells using a hemocytometer or an automated cell counter.
-
Prepare bone marrow smears on glass slides.
-
Stain the smears with May-Grünwald-Giemsa stain.
-
Perform a differential cell count under a microscope to assess the cellularity and morphology of the hematopoietic precursors.[4]
-
Evaluate for bone marrow hypocellularity.[6]
-
Protocol 3: Assessment of this compound-Induced Gastrointestinal Toxicity in Mice
Materials:
-
Dissecting tools
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stain
-
Microscope
Procedure:
-
Gross Examination:
-
At necropsy, carefully examine the entire gastrointestinal tract (stomach, small intestine, and large intestine) for any gross abnormalities, such as inflammation, ulceration, or changes in length and weight.
-
-
Histopathological Analysis:
-
Collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues, embed them in paraffin, and section them at 4-5 µm thickness.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Examine the stained sections under a light microscope.
-
Assess for pathological changes including:
-
Protocol 4: Assessment of this compound-Induced Testicular Toxicity in Rats
Materials:
-
Dissecting tools
-
Bouin's fixative or 10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Periodic acid-Schiff (PAS) stain and Hematoxylin counterstain
-
Microscope
Procedure:
-
Organ Weight and Gross Examination:
-
At necropsy, carefully dissect the testes and epididymides.
-
Record the weight of the testes.
-
Examine the testes for any gross abnormalities in size, color, or texture.
-
-
Histopathological Analysis:
-
Fix the testes in Bouin's solution or 10% neutral buffered formalin.
-
Process the fixed tissues, embed them in paraffin, and section them at 4-5 µm thickness.
-
Stain the sections with PAS and counterstain with hematoxylin. This staining method is ideal for visualizing the acrosomes of spermatids and the basement membrane of the seminiferous tubules.
-
Examine the stained sections under a light microscope.
-
Assess for pathological changes including:
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study of this compound.
References
- 1. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dosing schedules [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Subchronic oral toxicity study of this compound (DAC) in Combination with Tetrahydrouridine (THU) in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicology in mice of the antileukemic agent 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subchronic oral toxicity study of this compound in combination with tetrahydrouridine in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-based chemotherapy followed by haploidentical lymphocyte infusion improves the effectiveness in elderly patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. The effect of this compound-combined minimally myelosuppressive regimen bridged allo-HSCT on the outcomes of pediatric MDS from 10 years’ experience of a single center - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Immunotherapy Efficacy with Decitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine, a DNA methyltransferase (DNMT) inhibitor, has emerged as a promising agent for sensitizing cancer cells to immunotherapy. By inducing DNA hypomethylation, this compound can reprogram the tumor microenvironment, increase tumor cell immunogenicity, and overcome resistance to immune checkpoint blockade.[1][2][3] These application notes provide a comprehensive overview of the mechanisms of action, key experimental data, and detailed protocols for utilizing this compound to enhance anti-tumor immune responses.
Mechanisms of Action
This compound's ability to sensitize tumor cells to immunotherapy stems from its multifaceted effects on the cancer-immune synapse. The primary mechanism involves the inhibition of DNA methyltransferase 1 (DNMT1), leading to the re-expression of silenced genes that play a crucial role in immune recognition and response.[1]
Key mechanisms include:
-
Upregulation of Antigen Presentation Machinery: this compound treatment leads to the increased expression of Major Histocompatibility Complex (MHC) Class I and Class II molecules on tumor cells.[4][5][6] This enhances the presentation of tumor-associated antigens to T cells, a critical step in initiating an anti-tumor immune response.
-
Increased Expression of Tumor Antigens: The drug induces the expression of Cancer-Testis Antigens (CTAs) and neoantigens, which are often silenced in cancer cells.[4][7][8][9] This increased antigenicity makes the tumor cells more visible to the immune system and susceptible to T-cell mediated killing.[7][8][9]
-
Induction of Viral Mimicry: this compound can activate the expression of endogenous retroviral elements (ERVs), leading to the accumulation of double-stranded RNA (dsRNA) in the cytoplasm.[10][11] This triggers an interferon response, mimicking a viral infection and further stimulating an anti-tumor immune response.[10][12]
-
Modulation of the Tumor Microenvironment (TME): this compound remodels the TME from an immunosuppressive to an immunopermissive state. This includes increasing the infiltration of cytotoxic T lymphocytes (CD8+ T cells) into the tumor and potentially reducing the number of regulatory T cells (Tregs).[1][5][6][13][14]
-
Upregulation of Immune Checkpoint Molecules: Interestingly, this compound can also upregulate the expression of PD-L1 on tumor cells.[1][2][12][15] While seemingly counterintuitive, this creates a strong rationale for combination therapy with PD-1/PD-L1 inhibitors, as it enhances the target for these checkpoint blockades.[1][3][16]
Data Presentation
The following tables summarize quantitative data from key studies demonstrating the effects of this compound on immune-related markers and anti-tumor responses.
Table 1: Effect of this compound on Immune-Related Gene and Protein Expression
| Cell Line/Model | Treatment | Marker | Fold Increase (mRNA or MFI) | Reference |
| Colorectal Cancer Cells | This compound | PD-L1 | Significantly upregulated | [1] |
| MDS-derived Cell Lines | 1 µM this compound (5 days) | MAGE-A1, MAGE-A3, SP17 | Significantly improved expression | [4] |
| Glioblastoma Cell Lines | This compound | Neoantigens & CTAs | Significantly upregulated | [7][8][9] |
| 4T1 Murine Breast Cancer | This compound | MHC Class I | Significantly increased MFI | [5][6] |
| 4T1 Murine Breast Cancer | This compound | Her-2-neu | Significantly increased MFI | [5] |
| Cervical Cancer Cells | 1 µM this compound (72h) | MHC Class I | Significantly increased number of positive cells | [12] |
| AML Cell Lines | This compound (0.1 µM) | PD-L1, PD-1 | Dose-dependent increase | [17] |
Table 2: Impact of this compound on Immune Cell Infiltration and Function
| Cancer Model | Treatment | Effect | Quantitative Change | Reference |
| Pancreatic Cancer (mouse) | This compound | Increased CD8+ TILs | >3-fold increase in necrotic areas | [13] |
| Myelodysplastic Syndromes | This compound | Increased CD3 & CD8 T-cells | Significant increase in percentage | [4] |
| Colorectal Cancer (mouse) | Low-dose this compound | Increased Lymphocyte Infiltration | Upregulation of immune-related genes | [3] |
| EL4 Tumors (mouse) | This compound (1 mg/kg) | Infiltration of IFN-γ producing T-cells | Increased CD8+ T-cell infiltration | [18] |
| Breast Cancer (Phase 2 Trial) | This compound + Pembrolizumab | Increased Stromal TILs | 6.1% - 8.3% increase | [19] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Immune Sensitization Pathway
Caption: this compound's mechanism of immune sensitization.
Experimental Workflow for In Vitro Sensitization
Caption: Workflow for in vitro this compound treatment and analysis.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cancer Cells with this compound
This protocol details the treatment of adherent cancer cell lines with this compound to assess changes in gene and protein expression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (5-aza-2'-deoxycytidine)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 1 µM). A vehicle control (DMSO in medium) should also be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for 72 hours. For some protocols, the medium containing fresh this compound is replenished every 24 hours.[12]
-
Harvesting: After the treatment period, wash the cells with PBS and harvest them for downstream analysis (e.g., RNA extraction for qRT-PCR, or cell lysis for protein analysis, or staining for flow cytometry).
Protocol 2: Flow Cytometry Analysis of Surface Marker Expression
This protocol is for quantifying the expression of surface markers such as MHC Class I and PD-L1 on this compound-treated cells.
Materials:
-
This compound-treated and control cells
-
PBS
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against MHC Class I (e.g., anti-human HLA-ABC) and PD-L1.
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the treated and control cells and wash them with cold PBS.
-
Cell Counting: Count the cells and resuspend them in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Antibody Staining: Aliquot 100 µL of the cell suspension into FACS tubes. Add the recommended concentration of the fluorochrome-conjugated primary antibody or the corresponding isotype control.
-
Incubation: Incubate the cells on ice or at 4°C for 30 minutes in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Protocol 3: Assessment of T-Cell Mediated Cytotoxicity
This protocol describes how to assess the ability of T-cells to kill this compound-treated cancer cells.
Materials:
-
This compound-treated and control cancer cells (target cells)
-
Effector T-cells (e.g., antigen-specific CTLs or activated PBMCs)
-
Complete culture medium
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
-
96-well plates
Procedure:
-
Target Cell Plating: Plate the this compound-treated and control cancer cells in a 96-well plate at a density of 1x10^4 cells/well.
-
Effector Cell Addition: Add the effector T-cells to the wells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).
-
Co-incubation: Co-incubate the cells for 4-24 hours at 37°C.
-
Cytotoxicity Measurement: Measure the cytotoxicity according to the manufacturer's instructions for the chosen assay kit. For LDH assays, this involves collecting the supernatant to measure LDH release. For Calcein-AM assays, it involves measuring the fluorescence of the remaining viable cells.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
This compound holds significant potential as a sensitizing agent for immunotherapy across a range of cancers. By understanding its mechanisms of action and employing robust experimental protocols, researchers can further elucidate its role in combination therapies and contribute to the development of more effective cancer treatments. The provided data and protocols serve as a valuable resource for initiating and advancing research in this promising area. Several clinical trials are currently underway to evaluate the efficacy of combining this compound with immune checkpoint inhibitors in various solid and hematological malignancies.[7][17][19][20][21][22][23][24]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Augments Chemotherapy-Induced PD-L1 Upregulation for PD-L1 Blockade in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-dose this compound enhances the effect of PD-1 blockade in colorectal cancer with microsatellite stability by re-modulating the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment sensitizes tumor cells to T-cell-mediated cytotoxicity in patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Low-dose this compound enhances the efficacy of viral cancer vaccines for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound increases neoantigen and cancer testis antigen expression to enhance T-cell–mediated toxicity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound increases neoantigen and cancer testis antigen expression to enhance T-cell-mediated toxicity against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Noncanonical immune response to the inhibition of DNA methylation by Staufen1 via stabilization of endogenous retrovirus RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivation of endogenous retroviral elements via treatment with DNMT- and HDAC-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A DNA hypomethylating drug alters the tumor microenvironment and improves the effectiveness of immune checkpoint inhibitors in a mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Decitibine improve the efficiency of anti-PD-1 therapy via activating the response to IFN/PD-L1 signal of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hypomethylating Agents and Immunotherapy: Therapeutic Synergism in Acute Myeloid Leukemia and Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. T-cell immune checkpoint inhibition plus hypomethylation for locally advanced HER2-negative breast cancer: a phase 2 neoadjuvant window trial of this compound and pembrolizumab followed by standard neoadjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Low-Dose this compound-Based Chemoimmunotherapy for Patients with Refractory Advanced Solid Tumors: A Phase I/II Report - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound + Durvalumab for Head and Neck Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 22. Oral this compound/Cedazuridine (DEC-C) in Combination With Nivolumab for Patients With Mucosal Melanoma | Clinical Research Trial Listing [centerwatch.com]
- 23. Facebook [cancer.gov]
- 24. Immune Checkpoint Inhibition in Acute Myeloid Leukemia and Myelodysplastic Syndromes [mdpi.com]
Application Notes: Utilizing Decitabine for Genome-Wide Demethylation Studies
Introduction
Decitabine (5-aza-2'-deoxycytidine) is a potent hypomethylating agent widely employed in both clinical settings and basic research to study the role of DNA methylation in gene regulation and disease.[1][2] As a nucleoside analog of cytidine, this compound is incorporated into replicating DNA, where it covalently traps DNA methyltransferase (DNMT) enzymes, primarily DNMT1.[3][4] This leads to the passive, replication-dependent demethylation of the genome, reactivation of silenced tumor suppressor genes, and subsequent alterations in gene expression.[1][3] This document provides a comprehensive guide for researchers on the application of this compound for genome-wide demethylation studies, including its mechanism of action, experimental protocols, and data analysis considerations.
Mechanism of Action
This compound is a prodrug that requires cellular uptake and phosphorylation to its active triphosphate form.[3] During the S-phase of the cell cycle, it is incorporated into newly synthesized DNA in place of deoxycytidine.[1] The presence of a nitrogen atom at the 5-position of the cytosine ring in this compound prevents the completion of the methylation reaction by DNMTs, leading to the formation of an irreversible covalent bond between the enzyme and the DNA.[3] This trapping and subsequent degradation of DNMTs result in a global reduction of DNA methylation.[1][3]
The effects of this compound are dose-dependent. At low concentrations, its primary effect is DNA hypomethylation, leading to gene re-expression and cellular differentiation.[2][5] At higher concentrations, it exhibits cytotoxic effects through the induction of DNA damage and cell cycle arrest.[2][6][7]
Key Considerations for Experimental Design
-
Cell Type: The response to this compound can be cell-type specific. It is crucial to select a cell line or primary cells relevant to the research question.
-
Dosage and Duration: The optimal concentration and treatment duration for this compound-induced demethylation vary between cell lines and experimental goals. A dose-response and time-course experiment is recommended to determine the optimal conditions that maximize demethylation while minimizing cytotoxicity.[8][9] Studies have shown a U-shaped dose-response curve for demethylation, where very low and very high doses are less effective than intermediate doses.[8][9]
-
Cell Synchronization: For mechanistic studies on replication-dependent demethylation, cell synchronization can be employed to enrich for cells in the S-phase.[10]
-
Controls: Appropriate controls are essential for interpreting the results. These should include untreated or vehicle-treated cells.
-
Assessment of Demethylation: Several techniques are available for assessing genome-wide methylation changes, each with its advantages and limitations. The choice of method will depend on the research question, budget, and required resolution.
Experimental Protocols
1. In Vitro Treatment of Adherent Cells with this compound
This protocol provides a general guideline for treating adherent cancer cell lines with this compound to induce genome-wide demethylation.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (5-aza-2'-deoxycytidine)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
6-well plates or other suitable culture vessels
-
DNA and RNA extraction kits
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (typically 24-96 hours). For example, seed 3 x 10^5 cells per well.[7]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations. A range of concentrations from 0.05 µM to 50 µM can be tested.[7]
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Treat the cells for 24 to 96 hours.[7][8] The medium can be replaced with fresh this compound-containing medium every 24 hours.[7]
-
Harvesting: After the treatment period, wash the cells with PBS and harvest them for downstream analysis.
-
Downstream Analysis: Extract DNA and RNA for genome-wide methylation and gene expression analysis, respectively.
2. Genome-Wide Methylation Analysis
Several methods can be employed to analyze genome-wide DNA methylation.
a) Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is considered the gold standard for genome-wide methylation analysis, providing single-base resolution.[11]
Protocol Outline:
-
DNA Extraction: Isolate high-quality genomic DNA from this compound-treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[12]
-
Library Preparation: Prepare sequencing libraries from the bisulfite-converted DNA.[12][13]
-
Sequencing: Perform high-throughput sequencing (e.g., using an Illumina NovaSeq platform).[14]
-
Data Analysis:
-
Quality Control: Use tools like TrimGalore to trim adapter sequences and low-quality reads.[15]
-
Alignment: Align the reads to a reference genome using a bisulfite-aware aligner such as Bismark with Bowtie2.[15]
-
Methylation Calling: Determine the methylation status of each CpG site.
-
Differential Methylation Analysis: Identify differentially methylated regions (DMRs) between this compound-treated and control samples.
-
b) Reduced Representation Bisulfite Sequencing (RRBS)
RRBS is a cost-effective alternative to WGBS that enriches for CpG-rich regions of the genome.[16][17][18]
Protocol Outline:
-
DNA Digestion: Digest genomic DNA with a methylation-insensitive restriction enzyme, typically MspI, which cuts at CCGG sites.[14][16]
-
Library Preparation and Bisulfite Conversion: Proceed with end-repair, A-tailing, adapter ligation, and bisulfite conversion.[18]
-
Sequencing and Data Analysis: Follow similar steps as for WGBS.
c) Illumina MethylationEPIC Array
The Illumina Infinium MethylationEPIC BeadChip is a microarray-based method that interrogates the methylation status of over 850,000 CpG sites across the human genome.[19][20]
Protocol Outline:
-
DNA Extraction: Isolate genomic DNA.
-
Bisulfite Conversion: Convert the DNA using a bisulfite conversion kit.
-
Array Hybridization and Scanning: Hybridize the bisulfite-converted DNA to the EPIC array and scan using an Illumina iScan or NextSeq 550 system.[20]
-
Data Analysis:
-
Data Preprocessing: Use software like the GenomeStudio Methylation Module for initial data processing and quality control.[20]
-
Normalization: Apply normalization methods such as quantile normalization or Beta Mixture Quantile dilation (BMIQ) to correct for technical biases.[21]
-
Differential Methylation Analysis: Identify differentially methylated probes (DMPs) and regions (DMRs).
-
Data Presentation
Table 1: Quantitative Effects of this compound on DNA Methylation
| Parameter | Cell Type/System | This compound Dose/Regimen | Observed Effect | Reference |
| Global Methylation Reduction | Acute Myeloid Leukemia (AML) patients | 20 mg/m²/day for 10 days | Significant reduction compared to baseline (P = .001) | [22] |
| CpG Segment Methylation Reduction | Relapsed Pediatric ALL | 10-15 mg/m² | 12.9% reduction | [15] |
| DNA Methylation Decrease | Solid Tumors | 2.5-5 mg/m²/day | Mean decrease of 4.5% in tumors | [23] |
| DNA Methylation Decrease | Peripheral Blood Mononuclear Cells (PBMCs) | 2.5-5 mg/m²/day | Mean decrease of 17% | [23] |
| Hemi-methylation Induction | Jurkat cells | 5 µM | Reached 65% at 12 hours | [10] |
| Demethylation of Methylated CpGs | HCT116 colon cancer cells | Not specified | 11% of methylated CpGs demethylated | [24] |
| Global CpG Methylation Decrease | U2OS cells | 0.1 µM for 96 hours | ~67.5% decrease (from 53.5% to 17.4%) | [9] |
Table 2: this compound Dosing Regimens in Clinical and Preclinical Studies
| Study Type | Disease/Cell Line | Dosing Regimen | Reference |
| Clinical Trial | Myelodysplastic Syndromes (MDS) | 15 mg/m² IV over 3 hours, every 8 hours for 3 days, every 6 weeks | [25][26] |
| Clinical Trial | Myelodysplastic Syndromes (MDS) | 20 mg/m² IV over 1 hour, daily for 5 days, every 4 weeks | [27] |
| Clinical Trial | Acute Myeloid Leukemia (AML) | 20 mg/m²/day for 10 days | [22] |
| In Vitro | Jurkat cells | 5 µM | [10] |
| In Vitro | Breast Cancer Cell Lines (JIMT-1, T-47D) | 0.05–50 µM for 72 hours | [7] |
| In Vivo (Mouse Model) | Chronic low-dose exposure | 0.05–0.35 mg/kg for 7 weeks | [13] |
Visualizations
Caption: Mechanism of action of this compound leading to DNA hypomethylation.
Caption: Workflow for this compound-based genome-wide demethylation studies.
Caption: Data analysis pipelines for different methylation profiling methods.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Mechanisms of Action of Hypomethylating Agents: Endogenous Retroelements at the Epicenter [frontiersin.org]
- 5. This compound dosing schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Frontiers | this compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Hairpin-bisulfite sequencing of cells exposed to this compound documents the process of DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Genome Bisulfite Sequencing (WGBS) - CD Genomics [cd-genomics.com]
- 12. illumina.com [illumina.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mcw.edu [mcw.edu]
- 15. ashpublications.org [ashpublications.org]
- 16. Reduced Representation Bisulfite Sequencing (RRBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reduced Representation Bisulfite Sequencing (RRBS) - Novogene [novogene.com]
- 18. Reduced representation bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 19. Critical evaluation of the Illumina MethylationEPIC BeadChip microarray for whole-genome DNA methylation profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Infinium MethylationEPIC v2.0 Kit | Methylation profiling array [emea.illumina.com]
- 21. An evaluation of analysis pipelines for DNA methylation profiling using the Illumina HumanMethylation450 BeadChip platform - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genome-wide methylation profiling in this compound-treated patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Azacytidine and this compound Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An update on the safety and efficacy of this compound in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Assessing Decitabine-Induced Cytotoxicity
Introduction
Decitabine (5-aza-2'-deoxycytidine) is a cornerstone epigenetic drug, functioning as a hypomethylating agent with established clinical activity in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its mechanism of action is complex and dose-dependent. At lower concentrations, this compound primarily induces DNA hypomethylation, leading to the re-expression of silenced tumor suppressor genes and cellular differentiation.[1][3] At higher concentrations, its cytotoxic effects become more prominent, causing DNA damage, cell cycle arrest, and apoptosis.[1][3] Therefore, a precise and multi-faceted assessment of its cytotoxic properties is crucial for both preclinical research and clinical applications.
These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of this compound in cancer cell lines. The protocols cover methods for assessing cell viability, apoptosis, cell cycle progression, DNA damage, and changes in DNA methylation.
Mechanism of Action and Signaling Pathways
This compound is a nucleoside analog of deoxycytidine.[1] Following cellular uptake, it is phosphorylated into its active triphosphate form (5-aza-dCTP) and incorporated into replicating DNA.[1][4] There, it forms irreversible covalent adducts with DNA methyltransferases (DNMTs), trapping the enzymes and leading to their degradation.[4][5] This sequestration of DNMTs results in a passive, replication-dependent loss of methylation patterns, or DNA hypomethylation.[5]
The cytotoxic effects of this compound are linked to the formation of these DNMT-DNA adducts, which are recognized as a form of DNA damage, stalling replication forks and triggering a DNA damage response (DDR).[3][6] This leads to the activation of several key signaling pathways that culminate in cell death and inhibition of proliferation.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at both the G1 and G2/M phases. The G1 arrest is often mediated by the transcriptional induction of the cyclin-dependent kinase inhibitor p21(WAF1).[7] G2/M arrest can be induced through a p53-independent upregulation of p21 or via activation of the p38 MAP kinase pathway.[7][8]
-
Apoptosis: this compound induces apoptosis through both intrinsic and extrinsic pathways.[9][10] This involves the activation of caspases (caspase-3, -8, and -9), cleavage of poly (ADP-ribose) polymerase (PARP), and downregulation of anti-apoptotic proteins like Bcl-2.[9][11] Furthermore, this compound can increase intracellular reactive oxygen species (ROS), which contributes to the collapse of the mitochondrial membrane potential and subsequent apoptosis.[9]
-
PI3K/AKT/mTOR Pathway: In some cancer cells, such as T-cell acute lymphoblastic leukemia, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is critical for cell survival and proliferation.[12][13]
Quantitative Data Summary
The following tables summarize quantitative data on this compound's effects from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 70.7 µM | 72 h | [13] |
| A549 | Non-Small Cell Lung Cancer | >10 µM | 72 h | [5] |
| H1299 | Non-Small Cell Lung Cancer | 5.1 µM | 72 h | [5] |
| HEL | Human Erythroleukemia | >1 µM | 72 h | [14] |
| HL-60 | Human Promyelocytic Leukemia | >4 µM | 72 h | [14] |
| K562 | Chronic Myeloid Leukemia | 0.26 µM | 96 h | [15] |
Table 2: Effect of this compound on Cell Cycle Distribution in Molt4 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (Untreated) | 51.09 | 35.52 | 13.39 | [12] |
| 50 µM this compound (48 h) | 49.32 | 28.26 | 22.42 | [12] |
| 50 µM this compound (72 h) | 46.00 | 25.57 | 28.44 | [12] |
| 50 µM this compound (96 h) | 45.13 | 19.56 | 35.31 | [12][16] |
Table 3: Induction of Apoptosis by this compound in Leukemia Cell Lines
| Cell Line | This compound Concentration | Apoptosis Rate (%) | Reference |
| Molt4 | 1 µM | 20.9 | [17] |
| Molt4 | 10 µM | 43.7 | [17] |
| Molt4 | 50 µM | 62.38 | [17] |
| U937 & HL60 | 15 µM | Significant increase in sub-G1 population | [18] |
Table 4: this compound-Induced Changes in DNA Methylation
| Sample Type | This compound Dose | Effect on Methylation | Reference |
| Leukemia Patients (Low Dose) | 5-20 mg/m²/day | Average 7.7% decrease in Alu methylation | [19] |
| Leukemia Patients (High Dose) | 100-180 mg/m²/day | Plateau in demethylation effect | [19] |
| Primary AML Cells (in vitro) | 100 nM | Global hypomethylation, especially in hypermethylated regions | [20] |
| THP1 AML Cell Line | 0.5 µM | >40-60% decrease at CEBPE promoter CpG sites | [21] |
Visualizations
Experimental Protocols
Cell Viability and Proliferation Assays
These assays measure the overall effect of this compound on cell survival and growth.
This colorimetric assay measures the reduction of a tetrazolium salt (MTT or MTS) to formazan by metabolically active cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm for MTT, 490 nm for MTS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).[22]
-
Add 10-20 µL of MTT/MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve formazan crystals.
-
Read the absorbance on a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cytotoxicity.
-
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate for 7-14 days, until visible colonies ( >50 cells) are formed.
-
Wash colonies with PBS, fix with methanol for 15 minutes, and stain with Crystal Violet solution for 30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment group relative to the control.
-
Apoptosis Assays
These assays detect and quantify programmed cell death.
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound as desired.
-
Harvest cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[11]
-
This assay measures the activity of key effector caspases like caspase-3.
-
Materials:
-
Treated and control cells
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
-
-
Procedure:
-
Treat and harvest cells as described previously.
-
Lyse cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine protein concentration of the lysate (e.g., using a BCA assay).
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate and reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.[10]
-
Quantify the increase in caspase activity relative to the control.
-
Cell Cycle Analysis
This protocol determines the proportion of cells in each phase of the cell cycle.
-
Materials:
-
Treated and control cells
-
70% Ethanol (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest at least 1x10⁶ cells per sample.
-
Wash cells with PBS and resuspend the pellet.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry. The DNA content will be used to generate a histogram representing G1, S, and G2/M phases.[8]
-
DNA Damage Assay
This assay detects the cellular response to DNA damage induced by this compound.
Phosphorylation of histone H2AX (γ-H2AX) is an early marker of DNA double-strand breaks.
-
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
Primary antibody against phospho-H2AX (Ser139)
-
Loading control antibody (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment (SDS-PAGE gels, transfer membranes, etc.)
-
Chemiluminescence detection system
-
-
Procedure:
-
Treat cells with this compound for various time points (e.g., 24, 48 hours).[11]
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[23]
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
-
Application Notes: Interpretation and Considerations
-
Dose and Time Dependence: The cytotoxic effects of this compound are highly dependent on both the concentration and the duration of exposure.[1][22] It is critical to perform both dose-response and time-course experiments to fully characterize its activity in a specific cell model. Low doses may primarily induce hypomethylation with minimal cytotoxicity, while high doses are overtly cytotoxic.[1]
-
Cell Cycle Specificity: this compound is an S-phase specific agent, as it must be incorporated into newly synthesized DNA.[1] Therefore, its effects are most pronounced in rapidly proliferating cells. The cell cycle status of the target cells can significantly influence their sensitivity to the drug.
-
Controls are Crucial: Always include a vehicle control (e.g., DMSO at the same final concentration used for the highest this compound dose) to account for any effects of the solvent. A positive control for apoptosis (e.g., staurosporine) or DNA damage (e.g., etoposide) can validate assay performance.
-
Correlating Results: A comprehensive understanding of this compound's effects requires correlating data from multiple assays. For example, an observed G2/M arrest in cell cycle analysis might precede the detection of widespread apoptosis by Annexin V staining. Similarly, the appearance of γ-H2AX should precede caspase activation and cell death.
-
Cell Line Variability: Sensitivity to this compound varies significantly among different cancer cell lines, which may be due to differences in drug transporter expression, deoxycytidine kinase activity, or the status of DNA repair pathways.[5][15]
The protocols outlined in this document provide a robust framework for assessing the cytotoxic effects of this compound. By employing a combination of assays to measure cell viability, apoptosis, cell cycle distribution, and DNA damage, researchers can gain a detailed understanding of the cellular response to this important epigenetic therapeutic. This multi-parametric approach is essential for elucidating its mechanisms of action, identifying potential biomarkers of response, and guiding its further development in cancer therapy.
References
- 1. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Gamma Delta T Cell Cytotoxicity by Promoting KIR2DL2/3 Expression [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Azacitidine and this compound have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound induces cell cycle arrest at the G1 phase via p21(WAF1) and the G2/M phase via the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a DNA methyltransferase inhibitor, induces apoptosis in human leukemia cells through intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. The role of DNA damage and repair in this compound-mediated apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of this compound in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and in vitro evaluations of new this compound nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment and molecular characterization of this compound‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Genomic impact of transient low-dose this compound treatment on primary AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CpG methylation patterns and this compound treatment response in acute myeloid leukemia cells and normal hematopoietic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Decitabine Treatment and Sustained Gene Re-expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine (5-aza-2'-deoxycytidine) is a potent hypomethylating agent utilized in the treatment of various hematological malignancies, most notably myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation and the subsequent re-expression of genes previously silenced by this epigenetic modification.[1][2] This reactivation of tumor suppressor genes is a key component of its anti-neoplastic activity.[3] However, the effects of this compound on DNA methylation are known to be transient.[4] Understanding the duration of treatment required to achieve and potentially sustain gene re-expression is critical for optimizing therapeutic strategies and for researchers investigating epigenetic regulation.
These application notes provide a comprehensive overview of this compound treatment protocols and methodologies to assess the duration of gene re-expression.
Mechanism of Action: A Reversible Process
This compound is a cytidine analog that, when incorporated into DNA, covalently traps DNMTs.[5] This trapping depletes the cell of active DNMTs, leading to passive demethylation during subsequent rounds of DNA replication. The resulting hypomethylation can reactivate the expression of silenced genes.[5]
It is crucial to note that this process is reversible. Following the cessation of this compound treatment, cellular mechanisms work to re-establish DNA methylation patterns. Studies have shown that global genomic DNA methylation can return to baseline levels within 28 to 35 days after the initiation of treatment.[4] This transient nature of hypomethylation underscores the importance of carefully considering treatment duration and scheduling to maintain the desired therapeutic effect of gene re-expression.
This compound Treatment Protocols for Gene Re-expression Studies
The selection of a this compound treatment protocol depends on the experimental system (in vitro or in vivo) and the specific research question. Low-dose regimens are generally favored for achieving optimal hypomethylation with reduced cytotoxicity.[5]
In Vitro Treatment Protocols
For cultured cells, a typical experiment to assess gene re-expression involves continuous exposure to this compound for a defined period, followed by a washout phase to monitor the persistence of the effect.
Table 1: In Vitro this compound Treatment Protocols for Gene Re-expression Analysis
| Parameter | Protocol 1 | Protocol 2 |
| Cell Type | Adherent or suspension cancer cell lines | Primary AML or MDS cells |
| This compound Concentration | 0.1 µM - 1 µM | 100 nM |
| Treatment Duration | 72 - 96 hours (with daily media change containing fresh this compound) | 72 hours (with daily dosing) |
| Post-Treatment Monitoring | Harvest cells at 0, 24, 48, 72, 96 hours and 7, 14, 21, 28 days post-washout | Harvest cells at various time points post-treatment to assess methylation and expression |
| Assays | qRT-PCR for target gene expression, Western blot for protein levels, Bisulfite sequencing for DNA methylation | Global methylation arrays, RNA-sequencing |
In Vivo (Clinical) Treatment Regimens
In the clinical setting, this compound is administered in cycles to manage toxicity and allow for hematologic recovery. The duration of treatment is often continued for a minimum number of cycles to assess response, which may take longer than four cycles to become apparent.
Table 2: Common Clinical Dosing Regimens for this compound
| Regimen | Dose and Schedule | Cycle Frequency |
| 5-Day Regimen | 20 mg/m² by continuous intravenous infusion over 1 hour daily for 5 consecutive days | Every 4 weeks |
| 3-Day Regimen | 15 mg/m² by continuous intravenous infusion over 3 hours repeated every 8 hours for 3 consecutive days | Every 6 weeks |
| 10-Day Regimen | 15 mg/m² as a 1-hour daily infusion for 10 days | Every 28-35 days |
Experimental Protocols for Assessing Sustained Gene Re-expression
To determine the duration of gene re-expression following this compound treatment, a longitudinal experimental design is essential. This involves monitoring both DNA methylation and gene expression levels at multiple time points after drug withdrawal.
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of specific target genes over time after this compound treatment.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the desired this compound concentration and duration as outlined in Table 1. Include a vehicle-treated control group.
-
Washout: After treatment, remove the this compound-containing medium, wash the cells twice with sterile PBS, and replace with fresh, drug-free medium.
-
Time-Course Collection: Harvest cells at various time points post-washout (e.g., 0, 2, 4, 7, 14, 21, and 28 days).
-
RNA Extraction: Isolate total RNA from the collected cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using a suitable master mix and primers specific for the gene of interest and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the relative expression levels over time to visualize the duration of re-expression.
Bisulfite Sequencing for DNA Methylation Analysis
Objective: To determine the methylation status of specific CpG sites in the promoter region of target genes over time.
Materials:
-
DNA extraction kit
-
Bisulfite conversion kit
-
PCR primers for the target region
-
Taq polymerase
-
Cloning vector and competent cells (for clone-based sequencing) or next-generation sequencing platform
Protocol:
-
Cell Collection and DNA Extraction: Harvest cells at the same time points as for the gene expression analysis and extract genomic DNA.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of interest using primers designed to be specific for the bisulfite-converted DNA.
-
Sequencing:
-
Clone-based sequencing: Ligate the PCR products into a cloning vector, transform into competent E. coli, and sequence individual clones to determine the methylation status of each CpG site.
-
Next-generation sequencing: Prepare libraries from the PCR products and perform high-throughput sequencing to obtain a quantitative measure of methylation at each CpG site.
-
-
Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site for each time point. Correlate the methylation status with the gene expression data.
Visualizing the Dynamics of this compound Action
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: Mechanism of this compound-induced DNA hypomethylation and gene re-expression.
Caption: Experimental workflow for assessing sustained gene re-expression.
Caption: Relationship between treatment duration, methylation, and gene expression.
Summary of Quantitative Data on the Duration of this compound's Effects
The duration of this compound-induced hypomethylation and subsequent gene re-expression is a critical factor in its therapeutic efficacy. The following table summarizes key findings from various studies.
Table 3: Duration of this compound-Induced Hypomethylation and Gene Re-expression
| Finding | Experimental System | Time to Effect | Duration of Effect | Reference |
| Global Hypomethylation | In vivo (Leukemia patients) | Peak hypomethylation at 10-15 days | Recovery to baseline at 4-6 weeks | [5] |
| Global DNA Methylation | In vivo (Solid tumor patients) | Significant hypomethylation by day 14 | Reverted to baseline by 28-35 days | [4] |
| LINE1 Methylation | In vivo (CMML patients) | Demethylation by day 12 | Remethylation by day 30 | |
| Satellite 2 Repeat Methylation | In vitro (AML cell line) | Initial demethylation after 16 hours | Complete recovery after 48 hours | |
| Gene Re-expression | In vivo (MDS patients) | p15 gene reactivation observed during treatment | Not specified post-treatment | [5] |
Conclusion
The duration of this compound treatment required for sustained gene re-expression is a complex issue with no single answer. The available data strongly suggest that the hypomethylating effects of this compound are transient, with DNA methylation patterns returning to baseline within weeks of treatment cessation. Consequently, sustained gene re-expression likely requires continuous or intermittent therapy to maintain a hypomethylated state.
The provided protocols offer a framework for researchers to investigate the kinetics of gene re-expression in their specific models. By carefully monitoring both DNA methylation and gene expression over a time course following this compound withdrawal, a clearer understanding of the duration of its epigenetic effects can be achieved. This knowledge is essential for the rational design of this compound-based therapeutic strategies and for advancing our understanding of epigenetic gene regulation. Further research focusing on longitudinal studies of gene expression after this compound withdrawal is needed to fully elucidate the dynamics of re-silencing and to develop strategies to prolong the therapeutic window of gene re-expression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Gene Expression Profiles Identify Biomarkers of Resistance to this compound in Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Evaluation of a 7-day continuous intravenous infusion of this compound: inhibition of promoter-specific and global genomic DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Decitabine as a Tool for Epigenetic Reprogramming Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are crucial for normal development and cellular differentiation. DNA methylation, the addition of a methyl group to the 5-position of cytosine, is a key epigenetic mark that typically leads to gene silencing, particularly when it occurs in promoter regions. Dysregulation of DNA methylation is a hallmark of many diseases, including cancer.[1] Decitabine (5-aza-2'-deoxycytidine) is a potent hypomethylating agent that serves as an invaluable tool for studying and reversing these epigenetic changes.[2][3] By inhibiting DNA methyltransferases (DNMTs), this compound can induce the re-expression of silenced genes, trigger cellular differentiation, and modulate cellular plasticity, making it a cornerstone for epigenetic reprogramming research.[1][2]
Mechanism of Action
This compound is a nucleoside analog of deoxycytidine.[3] Upon cellular uptake, it is phosphorylated into its active triphosphate form and is subsequently incorporated into replicating DNA in place of cytosine.[3][4] Once embedded in the DNA, this compound acts as a suicide inhibitor of DNA methyltransferases, particularly DNMT1, the enzyme responsible for maintaining methylation patterns during cell division.[3][5] The DNMT enzyme attempts to methylate the incorporated this compound, but the nitrogen atom at the 5-position of the ring forms an irreversible covalent bond, trapping the enzyme.[3] This adduct is targeted for degradation, leading to a passive, replication-dependent loss of methylation in daughter cells.[5]
The effects of this compound are dose-dependent.[2] At low concentrations (nanomolar range), its primary effect is DNA hypomethylation, leading to the reactivation of silenced genes and cellular differentiation.[2][6] At higher concentrations (micromolar range), it exhibits significant cytotoxicity by forming DNA adducts that stall DNA replication, trigger a DNA damage response, and induce cell cycle arrest and apoptosis.[2][3][6] Beyond its direct impact on DNA methylation, this compound can also indirectly influence other epigenetic layers, such as histone modifications, leading to a more open chromatin state.[2][7]
Caption: Mechanism of action for this compound.
Applications in Epigenetic Reprogramming
Reactivation of Silenced Genes in Cancer Models
A primary application of this compound is the reactivation of tumor suppressor genes silenced by promoter hypermethylation in cancer cells.[5] This can restore critical cellular functions like cell cycle control and apoptosis, inhibiting tumor growth.[2][3] Studies in various cancers, including triple-negative breast cancer and acute myeloid leukemia (AML), have demonstrated this compound's ability to re-express key tumor suppressors.[5][8]
Modulating Cellular Differentiation
By altering DNA methylation patterns, this compound can influence cell fate and induce differentiation.[1] It has been used to promote the differentiation of myeloid leukemia cells and poorly differentiated gastric cancer cells.[9][10] However, its effects can be context-dependent. For instance, in studies involving human induced pluripotent stem cells (hiPSCs), this compound was found to inhibit the expansion of CD34+ hematopoietic progenitors and prevent megakaryocyte maturation, suggesting that the epigenetic state is critical at specific stages of differentiation.[11][12]
Enhancing Immunogenicity and Immune Response
This compound-induced hypomethylation can lead to the re-expression of endogenous retroviruses (ERVs) and other repetitive elements.[13] The resulting double-stranded RNA (dsRNA) can trigger a "viral mimicry" response, activating type I interferon signaling pathways.[13][14] This enhances the immunogenicity of tumor cells, making them more susceptible to immune-mediated clearance and can improve the efficacy of immunotherapies like CAR-T cell therapy.[13][15]
Quantitative Data Summary
The efficacy of this compound is highly dependent on the cell type, drug concentration, and duration of exposure. A "U-shaped" dose-response curve for hypomethylation has been observed, where low doses (e.g., 0.1 µM) can induce more significant demethylation than high doses (e.g., 10 µM), which are predominantly cytotoxic.[16][17][18]
Table 1: In Vitro this compound Treatment Parameters and Effects
| Cell Line / Model | Concentration | Duration | Key Epigenetic / Genetic Effects | Cellular Outcome | Reference(s) |
|---|---|---|---|---|---|
| U2OS (Osteosarcoma) | 0.1 µM | 96 hours | ~67.5% decrease in global CpG methylation; 778 transcripts upregulated. | Higher epigenetic effect than 10 µM dose. | [16][17] |
| U2OS (Osteosarcoma) | 10 µM | 96 hours | Less effective CpG hypomethylation than 0.1 µM dose; 868 transcripts upregulated. | Increased cytotoxicity-related gene expression. | [16][17] |
| HL-60 (AML) | ~438 nM (IC50) | 72 hours | Inhibition of DNA methylation. | Dose-dependent growth inhibition. | [19] |
| AML Primary Cells | 100 nM | 72 hours | Mean 29% decrease in 5-methylcytosine content. | Modest, heterogeneous changes in gene expression. | [20] |
| TNBC Cell Lines | 500 nM | 7 days | - | Inhibition of colony formation. | [21] |
| Gastric Cancer Cells | 0.1 - 5 µM | Not specified | Reactivation of differentiation-associated genes. | Inhibition of proliferation, induction of differentiation. | [9] |
| hiPSC-derived CD34+ | 10-500 nM | 7 days | Decreased expression of DNMT1, DNMT3A, DNMT3B. | Inhibition of CD34+ cell proliferation and function. |[22] |
Table 2: In Vivo this compound Dosing and Observed Effects
| Model | Dose | Schedule | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| TNBC Xenografts | 0.5 mg/kg, i.p. | 3/5-day cycles | Induced expression of tumor suppressors (RUNX3, CDH1). | [5] |
| AML Patients (Elderly) | 20 mg/m² I.V. | 10 days per 4-week cycle | Significant reduction in global DNA methylation; 47% complete response rate. | [23] |
| MDS Patients | 15 mg/m² I.V. | Every 8 hours for 3 days | Encouraging clinical activity. | [1][2] |
| Thoracic Malignancies | 45-75 mg/m² I.V. | 3 days | Target gene induction observed in 36% of patients. |[24] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
This protocol provides a general framework for treating adherent or suspension cells with this compound to study its effects on DNA methylation and gene expression.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
DMSO or PBS (for reconstitution)
-
Sterile, nuclease-free water
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Preparation of this compound Stock Solution:
-
Reconstitute this compound powder in DMSO or sterile PBS to create a high-concentration stock solution (e.g., 10-20 mM). Note: this compound is unstable in aqueous solutions; prepare fresh or aliquot and store at -80°C for short periods. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells at a density that will ensure they remain in the logarithmic growth phase throughout the experiment (e.g., 30-40% confluency for adherent cells). Active DNA replication is required for this compound's incorporation.[2]
-
-
Treatment:
-
Allow cells to attach/acclimate for 24 hours post-seeding.
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. For epigenetic reprogramming studies, a range of low doses (e.g., 0.01 µM, 0.1 µM, 1 µM) is recommended.[16][17] Include a vehicle control (medium with an equivalent amount of DMSO/PBS).
-
Remove the old medium and replace it with the this compound-containing medium or vehicle control medium.
-
-
Incubation and Maintenance:
-
Incubate cells for the desired duration (typically 72 to 96 hours to allow for at least two cell divisions).
-
Due to this compound's instability, it is recommended to replace the medium with freshly prepared this compound-containing medium every 24 hours.[18]
-
-
Harvesting:
-
After the treatment period, harvest the cells for downstream analysis. For RNA analysis, lyse cells directly in the plate with an appropriate lysis buffer. For DNA or protein analysis, wash with PBS and then scrape or trypsinize the cells.
-
Protocol 2: Assessment of Global DNA Methylation by LINE-1 Pyrosequencing
Long Interspersed Nuclear Element 1 (LINE-1) repeats are heavily methylated in most somatic tissues, and their methylation level serves as a reliable surrogate for global DNA methylation.
Materials:
-
Genomic DNA isolated from treated and control cells (using a commercial kit)
-
EpiTect Bisulfite Kit (or similar) for bisulfite conversion
-
PyroMark PCR Kit and LINE-1 assay primers (Qiagen or custom synthesized)
-
PyroMark Q24 instrument and reagents
Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from cells harvested in Protocol 1. Quantify the DNA and assess its purity.
-
Bisulfite Conversion:
-
Use 1-2 µg of genomic DNA for bisulfite treatment according to the manufacturer's protocol.[18] This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Amplify the converted DNA using primers specific for a LINE-1 consensus sequence. The PCR reaction should be performed using a polymerase suitable for bisulfite-treated DNA, as provided in the PyroMark PCR Kit.[18]
-
-
Pyrosequencing:
-
Perform pyrosequencing on the PCR product using the PyroMark Q24 system. The assay quantifies the percentage of methylation at specific CpG sites within the LINE-1 element by detecting the ratio of C (methylated) to T (unmethylated) at each site.
-
-
Data Analysis: The software provides a quantitative methylation percentage for each CpG site. Compare the average LINE-1 methylation levels between this compound-treated and control samples to determine the extent of global hypomethylation.
Protocol 3: Analysis of Gene Re-expression by RT-qPCR
This protocol is used to validate the re-expression of specific genes of interest (e.g., tumor suppressors) following this compound treatment.
Materials:
-
Total RNA isolated from treated and control cells
-
cDNA synthesis kit (e.g., using reverse transcriptase)
-
qPCR primers for target gene(s) and a stable housekeeping gene
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from cells harvested in Protocol 1. Ensure high quality and purity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each sample and primer set (target gene and housekeeping gene).
-
Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[25]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[26] Normalize the expression of the target gene to the housekeeping gene and compare the expression in this compound-treated samples to the vehicle control. Caution: High doses of this compound can downregulate common housekeeping genes (e.g., GAPDH, ACTB); it is crucial to validate the stability of the chosen reference gene under your experimental conditions.[16][17]
-
Caption: General experimental workflow for this compound studies.
Key Signaling Pathway: Type I Interferon Activation
A significant outcome of this compound treatment is the activation of the type I interferon (IFN) pathway through a mechanism known as viral mimicry.[13] Hypomethylation of endogenous retroviruses (ERVs) and other repetitive DNA elements leads to their transcription, generating double-stranded RNA (dsRNA). This dsRNA is recognized by cytosolic pattern recognition receptors (e.g., MDA5, RIG-I), which triggers a signaling cascade culminating in the activation of transcription factors like IRF7.[13][14] Activated IRF7 drives the expression of IFN-β and other interferon-stimulated genes, leading to an anti-viral-like state that can contribute to anti-tumor immunity.[13][14]
Caption: this compound-induced Type I Interferon Signaling.
Conclusion
This compound is a powerful and versatile tool for interrogating the role of DNA methylation in regulating gene expression and cellular identity. Its ability to reverse epigenetic silencing provides a direct method for linking methylation status to gene function. By carefully selecting doses to favor hypomethylation over cytotoxicity, researchers can effectively use this compound to reactivate silenced genes, direct cellular differentiation, and modulate the tumor immune microenvironment. The protocols and data presented here offer a foundational guide for professionals employing this compound in their epigenetic reprogramming studies.
References
- 1. This compound: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Combined inhibition of histone deacetylase and cytidine deaminase improves epigenetic potency of this compound in colorectal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic Reprogramming by this compound in Triple-Negative Breast Cancer: Mechanisms, Immune Modulation, and Therapeutic Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of this compound incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | Inhibition of DNA and Histone Methylation by 5-Aza-2′-Deoxycytidine (this compound) and 3-Deazaneplanocin-A on Antineoplastic Action and Gene Expression in Myeloid Leukemic Cells [frontiersin.org]
- 9. This compound promotes the differentiation of poorly differentiated gastric cancer cells and enhances the sensitivity of NK cell cytotoxicity via TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo effects of 5-aza-2'-deoxycytidine (this compound) on clonogenic cells from acute myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of this compound on human induced pluripotent stem cells (hiPSCs) derived CD34+ cells expansion and the megakaryocytes generation and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of this compound on human induced pluripotent stem cells (hiPSCs) derived CD34+ cells expansion and the megakaryocytes generation and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses tumor growth by activating mouse mammary tumor virus and interferon-β pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound activates type I interferon signaling to inhibit p53‐deficient myeloid malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Mediated Epigenetic Reprograming Enhances Anti-leukemia Efficacy of CD123-Targeted Chimeric Antigen Receptor T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Frontiers | this compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 19. selleckchem.com [selleckchem.com]
- 20. ashpublications.org [ashpublications.org]
- 21. Epigenetic Priming with this compound Augments the Therapeutic Effect of Cisplatin on Triple-Negative Breast Cancer Cells through Induction of Proapoptotic Factor NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. e-century.us [e-century.us]
- 23. ashpublications.org [ashpublications.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 26. Gene Expression Profiles Identify Biomarkers of Resistance to this compound in Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Synergy of Decitabine with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine, a DNA methyltransferase (DNMT) inhibitor, has demonstrated synergistic anti-tumor effects when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors in various cancer models. This combination leverages the concept of synthetic lethality, where the simultaneous inhibition of two key cellular pathways leads to cancer cell death, while cells with either individual pathway intact can survive.[1][2][3] this compound's mechanism of action involves its incorporation into DNA, where it traps DNMT enzymes, leading to DNA damage and hypomethylation.[4][5][6][7] This action enhances the efficacy of PARP inhibitors in two primary ways: by increasing the trapping of PARP1 on chromatin and by downregulating homologous recombination (HR) DNA repair pathways, creating a state of "BRCAness" that renders cancer cells highly susceptible to PARP inhibition.[4][8][9]
These application notes provide a summary of the in vitro evidence for this synergy, detailed protocols for key experiments to evaluate this combination, and visual representations of the underlying molecular mechanisms and experimental workflows.
Molecular Mechanism of Synergy
This compound enhances the cytotoxicity of PARP inhibitors through a multi-faceted mechanism. As a hypomethylating agent, this compound is incorporated into DNA and forms covalent adducts with DNA methyltransferases (DNMTs).[6] This process leads to the formation of DNA lesions, which in turn recruits PARP1 to the site of damage. The subsequent administration of a PARP inhibitor traps PARP1 on the DNA, preventing the repair of single-strand breaks. These unrepaired breaks can then degenerate into more lethal double-strand breaks during DNA replication.[1][10]
Furthermore, this compound has been shown to downregulate key proteins involved in the homologous recombination (HR) pathway of DNA repair.[4][8] This creates a cellular phenotype similar to that seen in cancers with BRCA1/2 mutations, a state often referred to as "BRCAness."[11] Cells deficient in HR are heavily reliant on PARP-mediated repair pathways for survival, making them exquisitely sensitive to PARP inhibitors. The dual action of this compound—inducing DNA damage and impairing a critical repair pathway—creates a potent synthetic lethal interaction with PARP inhibitors, leading to enhanced cancer cell death.
Quantitative Data Summary
The synergistic effect of combining this compound with PARP inhibitors has been quantified across various cancer cell lines. The tables below summarize key findings from in vitro studies.
Table 1: Synergy of this compound and PARP Inhibitors in Acute Myeloid Leukemia (AML)
| Cell Line | PARP Inhibitor | Parameter | Value | Reference |
| Various AML | Talazoparib | IC50 (Talazoparib alone) | 16 nM ± 2 (healthy donor cells) | [12] |
| MDS/CMML/AML | Talazoparib | IC50 (Talazoparib alone) | 7 nM ± 2 ('responder' samples) | [12] |
| MDS/CMML/AML | This compound + Talazoparib | Increased Efficacy | 86% of samples showed increased efficacy with the combination | [12] |
Table 2: Synergy of this compound and PARP Inhibitors in Pancreatic Cancer
| Cell Line | Combination | Parameter | Value | Reference |
| BxPC-3, PL45, Capan-1 | Panobinostat + Talazoparib/Olaparib | Combination Index (CI) | < 1.0 | [9] |
| BxPC-3, PL45, Capan-1 | Vorinostat + Talazoparib/Olaparib | Combination Index (CI) | < 1.0 | [9] |
| PL45 | Panobinostat + Talazoparib + this compound | Inhibition of Colony Formation | ~90% | [9] |
| PL45 | Panobinostat + Olaparib + this compound | Inhibition of Colony Formation | ~79% | [9] |
| PL45 | Vorinostat + Talazoparib + this compound | Inhibition of Colony Formation | ~72% | [9] |
| PL45 | Vorinostat + Olaparib + this compound | Inhibition of Colony Formation | ~62% | [9] |
Table 3: Synergy of this compound and PARP Inhibitors in Breast and Ovarian Cancer
| Cell Line | Combination | Parameter | Value | Reference |
| MDA-MB-231, MCF-7 (Breast) | Panobinostat/Vorinostat + Talazoparib/Olaparib + this compound | Combination Index (CI) | < 1.0 | [13][14] |
| HEY-T30, SKOV-3 (Ovarian) | Panobinostat/Vorinostat + Talazoparib/Olaparib + this compound | Combination Index (CI) | < 1.0 | [13][14] |
| All four cell lines | Three-drug combinations | Inhibition of Cell Proliferation | 48-70% | [13] |
| All four cell lines | Three-drug combinations | Annexin V Positivity (Apoptosis) | 42-59% | [13] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the synergy between this compound and PARP inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and PARP inhibitor of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours.
-
Treat cells with various concentrations of this compound, the PARP inhibitor, and their combination for the desired duration (e.g., 72 hours). Include untreated and solvent-treated controls.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the untreated control.
Clonogenic Survival Assay
This assay assesses the long-term reproductive integrity of cells after treatment.
Materials:
-
Cancer cell lines
-
6-well plates or petri dishes
-
Complete culture medium
-
This compound and PARP inhibitor
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Treat cells in culture flasks with the drugs for a specified period.
-
Trypsinize the cells and plate a known number of cells (e.g., 200-1000) into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield 20-150 colonies per plate.
-
Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.
-
Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest cells after treatment, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and then once with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution and incubate for another 5 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
Western Blot for DNA Damage Markers
This technique is used to detect and quantify proteins indicative of DNA damage and apoptosis, such as phosphorylated histone H2AX (γH2AX) and cleaved PARP1.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities relative to a loading control like β-actin.
Immunofluorescence for γH2AX Foci
This microscopy-based method visualizes DNA double-strand breaks as distinct nuclear foci.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fix cells with 4% paraformaldehyde for 15-30 minutes.
-
Permeabilize the cells for 10-30 minutes.
-
Block non-specific antibody binding for 30-60 minutes.
-
Incubate with the primary anti-γH2AX antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescent secondary antibody for 1-2 hours in the dark.
-
Wash and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
Proximity Ligation Assay (PLA) for PARP Trapping
PLA is a highly sensitive method to detect and visualize protein-protein interactions or proteins in close proximity, such as PARP1 trapped on chromatin.
Materials:
-
Commercially available PLA kit (e.g., Duolink® In Situ)
-
Primary antibodies against PARP1 and a chromatin marker (e.g., Histone H3) raised in different species
-
PLA probes (secondary antibodies with attached oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescence microscope
Protocol:
-
Prepare cells as for immunofluorescence (fixation, permeabilization, blocking).
-
Incubate with the two primary antibodies simultaneously.
-
Wash and then incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS).
-
Wash and perform the ligation reaction to form a circular DNA molecule if the proteins are in close proximity (<40 nm).
-
Amplify the circular DNA via rolling circle amplification.
-
Detect the amplified product with fluorescently labeled oligonucleotides.
-
Visualize the resulting fluorescent spots (PLA signals) with a microscope. Each spot represents an instance of PARP1 in close proximity to chromatin.
Data Analysis: Quantifying Synergy
The Chou-Talalay method is a widely accepted approach to quantify drug synergy. It calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
The CI is calculated based on the dose-effect curves of the individual drugs and their combination. Software such as CompuSyn can be used for these calculations.
Conclusion
The in vitro combination of this compound and PARP inhibitors represents a promising therapeutic strategy for a range of cancers. The synergistic cytotoxicity is underpinned by a strong mechanistic rationale involving enhanced DNA damage and the induction of a "BRCAness" phenotype. The protocols outlined in these notes provide a robust framework for researchers to investigate this synergy in their own cancer models of interest, contributing to the pre-clinical validation required for further drug development.
References
- 1. clyte.tech [clyte.tech]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. 4.2. Proximity Ligation Assay [bio-protocol.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antileukemic Efficacy in Vitro of Talazoparib and APE1 Inhibitor III Combined with this compound in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Decitabine to Elucidate and Overcome Mechanisms of Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the DNA methyltransferase (DNMT) inhibitor, decitabine, as a tool to investigate and potentially reverse drug resistance in cancer cells. The protocols outlined below, in conjunction with the provided data and pathway diagrams, offer a framework for studying the epigenetic basis of drug resistance and evaluating this compound's efficacy in sensitizing resistant cancer cells to various therapeutic agents.
Introduction to this compound and Drug Resistance
This compound (5-aza-2'-deoxycytidine) is a nucleoside analog that incorporates into DNA and covalently traps DNMTs, leading to the depletion of these enzymes, particularly DNMT1.[1][2] This results in a passive demethylation of the genome during subsequent rounds of DNA replication. Aberrant DNA hypermethylation is a common epigenetic mechanism in cancer that silences tumor suppressor genes and can contribute to the development of resistance to a wide range of chemotherapeutic drugs and targeted therapies.[3][4] By reversing this hypermethylation, this compound can reactivate silenced genes, thereby restoring sensitivity to anti-cancer agents.[5][6]
Key Mechanisms of this compound-Mediated Reversal of Drug Resistance
This compound has been shown to counteract drug resistance through several key mechanisms:
-
Reactivation of Tumor Suppressor Genes: Promoter hypermethylation of tumor suppressor genes, such as those involved in apoptosis (e.g., p53 pathway) and cell cycle control, is a hallmark of many cancers and can confer a survival advantage in the presence of cytotoxic drugs.[5] this compound-induced demethylation can restore the expression of these genes, rendering cancer cells more susceptible to apoptosis.[5]
-
Downregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), is a major mechanism of multidrug resistance (MDR).[7] These transporters actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy. Studies have shown that this compound treatment can lead to the downregulation of ABCB1 expression, thereby increasing intracellular drug accumulation and restoring drug sensitivity.[7]
-
Modulation of the Tumor Microenvironment and Immune Response: this compound can upregulate the expression of cancer-testis antigens (CTAs) and components of the antigen processing and presentation machinery, such as HLA class I molecules.[8][9] This can enhance the immunogenicity of tumor cells, making them more recognizable and susceptible to killing by cytotoxic T lymphocytes (CTLs).[8][9]
-
Induction of DNA Damage Response: The incorporation of this compound into DNA and the formation of DNMT-DNA adducts can trigger a DNA damage response, leading to cell cycle arrest and apoptosis, particularly in combination with other DNA-damaging agents.[10]
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to study the effects of this compound on drug-resistant cancer cells.
Protocol 1: Cell Culture and Establishment of Drug-Resistant Cell Lines
-
Cell Culture:
-
Culture drug-sensitive parental cancer cell lines (e.g., MCF-7, HCT116) in the recommended complete growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Development of Drug-Resistant Cell Lines:
-
To establish a drug-resistant cell line (e.g., doxorubicin-resistant MCF-7/Adr), expose the parental cell line to gradually increasing concentrations of the selective drug over a prolonged period (several months).
-
Begin with a low concentration of the drug (e.g., below the IC50) and incrementally increase the dose as the cells develop resistance and resume normal proliferation.
-
Maintain a constant low dose of the selective drug in the culture medium of the resistant cell line to maintain the resistance phenotype.
-
Protocol 2: this compound Treatment of Cancer Cell Lines
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
Seed the drug-sensitive and drug-resistant cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of this compound. A typical starting concentration for in vitro studies is 1-5 µM.[2]
-
Incubate the cells with this compound for a period of 48 to 72 hours. Due to its mechanism of action, which requires incorporation into replicating DNA, longer incubation times are often necessary. In some experimental setups, the medium containing fresh this compound is replaced every 24 hours.[11]
-
For combination studies, this compound can be administered prior to or concurrently with the chemotherapeutic agent.
-
Protocol 3: Determination of IC50 Values using MTT Assay
-
Cell Seeding:
-
Seed drug-sensitive and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent (with or without a fixed concentration of this compound) in complete medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described in Protocol 2.
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with gene-specific primers for the target gene (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
A typical qPCR reaction mixture includes cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Protocol 5: Western Blot Analysis for Protein Expression
-
Protein Extraction:
-
Treat cells with this compound as described in Protocol 2.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., DNMT1, P-gp, p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effect of this compound on drug resistance.
Table 1: Effect of this compound on IC50 Values in Drug-Resistant Cancer Cell Lines
| Cell Line | Resistance to | This compound Concentration | Fold Change in IC50 (Drug alone vs. Drug + this compound) | Reference |
| MOLT4/DNR | Daunorubicin | 5 µM | Significant reduction | [7] |
| Jurkat/DOX | Doxorubicin | 5 µM | Significant reduction | [7] |
| HCT116 (DAC-resistant) | This compound | N/A | ~100-fold increase compared to parental | [11] |
| SCC-25/CP | Cisplatin | Not specified | Significantly reduced cisplatin dose required for apoptosis | [6] |
Table 2: Effect of this compound on the Expression of Drug Resistance-Associated Genes
| Cell Line | Gene | Change in mRNA Expression | Change in Protein Expression | Reference |
| MOLT4/DNR | ABCB1 | Significantly reduced | Reduced P-gp | [7] |
| Jurkat/DOX | ABCB1 | Significantly reduced | Reduced P-gp | [7] |
| HL60/ADR | c-Myc, Survivin, Bcl-2 | Inhibition | Inhibition | [5] |
| K562, SKM-1 | MAGE-A1, MAGE-A3, SP17 | Significantly improved | Upregulation of SP17 | [8] |
| HCT116 (DAC-resistant) | DNMT1 | N/A | Returned to control levels | [11] |
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental workflows related to the use of this compound in studying drug resistance.
Caption: General mechanism of action of this compound.
Caption: this compound-mediated downregulation of P-glycoprotein.
Caption: Experimental workflow for studying this compound's effects.
Conclusion
This compound serves as a powerful tool for investigating the role of DNA methylation in drug resistance. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of this compound to resensitize resistant cancers to conventional and targeted therapies. By understanding the underlying epigenetic mechanisms of drug resistance, novel therapeutic strategies can be developed to improve patient outcomes.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. This compound treatment sensitizes tumor cells to T-cell-mediated cytotoxicity in patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Hairpin-bisulfite sequencing of cells exposed to this compound documents the process of DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Acquired resistance to this compound and cross-resistance to gemcitabine during the long-term treatment of human HCT116 colorectal cancer cells with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Decitabine Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing decitabine concentration to minimize cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a hypomethylating agent. At low concentrations, it incorporates into DNA and covalently traps DNA methyltransferase (DNMT) enzymes. This leads to the depletion of DNMTs, resulting in a genome-wide loss of methylation and the re-activation of silenced tumor suppressor genes. At higher concentrations, the formation of these DNA-protein adducts can stall DNA replication, trigger a DNA damage response, and lead to cytotoxicity and apoptosis.[1][2][3][4]
Q2: What is a typical concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the desired outcome. For DNA hypomethylation with minimal cytotoxicity, concentrations in the nanomolar range (e.g., 10 nM to 500 nM) are often used.[1] For studies focusing on cytotoxic effects, micromolar concentrations (e.g., 1 µM to 32 µM) are more common.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store this compound solutions?
A3: this compound is unstable in aqueous solutions and should be prepared fresh for each experiment.[6][7] It is soluble in DMSO, and stock solutions can be prepared in DMSO and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] When diluting the DMSO stock in an aqueous cell culture medium, ensure the final DMSO concentration is not toxic to your cells (typically <0.1%). For optimal results, it is recommended to use the diluted solution immediately.[8]
Q4: How frequently should I treat my cells with this compound?
A4: Due to its instability in culture medium, the half-life of this compound is relatively short.[9] Therefore, for prolonged exposure experiments (e.g., 72 or 96 hours), it is best practice to replace the medium with freshly prepared this compound every 24 hours to maintain a consistent concentration.[2][3][5]
Q5: My cells are not responding to this compound treatment. What are the possible reasons?
A5: Several factors could contribute to a lack of response. See the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or methylation. | This compound degradation: this compound is unstable in aqueous solutions. | Prepare fresh this compound solutions for each experiment. If using a stock solution in DMSO, ensure it has been stored properly in small aliquots to avoid freeze-thaw cycles. Consider replenishing the media with fresh this compound every 24 hours for long-term experiments.[7] |
| Incorrect concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response curve to determine the optimal concentration (e.g., IC20 for hypomethylation, IC50 for cytotoxicity). | |
| Cell line resistance: Some cell lines are inherently resistant to this compound. | Verify the sensitivity of your cell line from the literature. Consider using a different cell line or a positive control cell line known to be sensitive to this compound. | |
| Mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. | Regularly test your cell cultures for mycoplasma contamination. | |
| High background cytotoxicity in control cells. | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control. |
| Poor cell health: Cells may have been unhealthy or stressed before the experiment. | Ensure you are using cells in the logarithmic growth phase and that they are handled gently during plating and treatment. | |
| Inconsistent results between experiments. | Variability in this compound preparation: Inconsistent preparation of this compound solutions can lead to variable effective concentrations. | Standardize your protocol for preparing and diluting this compound. Always use freshly prepared solutions. |
| Cell passage number: High passage numbers can lead to genetic drift and altered drug responses. | Use cells with a consistent and low passage number for all experiments. | |
| High variability within a single experiment. | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to ensure even cell distribution. |
| Edge effects in microplates: Wells on the perimeter of a plate can experience different environmental conditions, leading to variability. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead. |
Quantitative Data
Table 1: this compound Concentrations for Optimal Hypomethylation with Minimal Cytotoxicity
| Cell Line | Concentration | Treatment Duration | Outcome | Reference |
| Breast Cancer (JIMT-1) | 1 µM (~IC20) | 72 hours (replenished every 24h) | Non-cytotoxic concentration selected for hypomethylation studies. | [2][3] |
| Breast Cancer (T-47D) | 4 µM (~IC20) | 72 hours (replenished every 24h) | Non-cytotoxic concentration selected for hypomethylation studies. | [2][3] |
| Various Cancer Cells | 0.05 - 0.5 µM | Not Specified | Pronounced hypomethylating effect at low concentrations. | [2][3] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 Value | Treatment Duration | Reference |
| HL-60 (Leukemia) | ~438 nM | 72 hours | [10] |
| KG1a (Leukemia) | ~43.8 nM | 96 hours | [10] |
| KARPAS-299 (Lymphoma) | 0.49 µM | Not Specified | [10] |
| Various AML Cell Lines | ≥1 µM | 72 hours | [9] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2. For longer incubations, consider replenishing the this compound-containing medium every 24 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
DNA Methylation Analysis (Bisulfite Pyrosequencing)
This protocol quantifies the methylation level of specific CpG sites.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from this compound-treated and control cells.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region using PCR with biotinylated primers specific for the bisulfite-converted DNA.
-
Template Preparation: Immobilize the biotinylated PCR product on streptavidin-coated beads. The non-biotinylated strand is removed by denaturation, leaving a single-stranded DNA template.
-
Pyrosequencing: Anneal a sequencing primer to the single-stranded template. The pyrosequencing reaction is performed according to the instrument's protocol, where nucleotides are sequentially added, and light is generated upon incorporation, which is proportional to the number of nucleotides.
-
Data Analysis: The software calculates the methylation percentage at each CpG site by quantifying the ratio of C (methylated) to T (unmethylated).
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Quantitative determination of this compound incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 3. This compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of DNA damage and repair in this compound-mediated apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Combined Treatment with Low Concentrations of this compound and SAHA Causes Cell Death in Leukemic Cell Lines but Not in Normal Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A Comparison of Azacitidine and this compound Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to Decitabine in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to decitabine in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: Resistance to this compound primarily arises from alterations in the drug's metabolic pathway. Key mechanisms include:
-
Decreased activation: Reduced expression or mutations in deoxycytidine kinase (DCK), the enzyme responsible for the initial phosphorylation of this compound to its active form.[1][2][3]
-
Increased inactivation: Elevated levels of cytidine deaminase (CDA), an enzyme that deaminates and inactivates this compound.[1][2] A high CDA/DCK ratio is often observed in resistant cells.[4]
-
Altered nucleotide pools: Changes in the intracellular concentrations of natural deoxynucleotides can compete with the active form of this compound for incorporation into DNA.
-
Inefficient depletion of DNMT1: In some resistant cells, DNA methyltransferase 1 (DNMT1), the target of this compound, is not effectively depleted upon treatment.[1][5]
Q2: My cells are not responding to this compound treatment, even at high concentrations. What could be the issue?
A2: Several factors could contribute to a lack of response to this compound:
-
Intrinsic Resistance: The cell line you are using may have inherent resistance to this compound due to one or more of the mechanisms described in Q1.
-
Drug Instability: this compound is unstable in aqueous solutions. Ensure that it is freshly prepared for each experiment or stored appropriately as aliquots at -80°C in a suitable solvent like DMSO.
-
Incorrect Dosing or Treatment Schedule: The concentration and duration of this compound treatment are critical. Low doses may not be sufficient to induce a response, while excessively high doses can lead to cytotoxicity through mechanisms other than DNA hypomethylation. Treatment schedules that do not align with the cell cycle may also be less effective.
-
Cell Culture Conditions: Factors such as mycoplasma contamination can significantly impact cellular responses to drug treatment.
Q3: How can I overcome this compound resistance in my cell line?
A3: Several strategies can be employed to overcome this compound resistance:
-
Combination Therapy: Combining this compound with other agents can enhance its efficacy. For example, co-treatment with a CDA inhibitor, such as tetrahydrouridine (THU), can prevent this compound inactivation.[2] Combination with histone deacetylase (HDAC) inhibitors or chemotherapy has also shown promise.[6][7]
-
Modulating Drug Delivery: Using nanocarriers to deliver this compound can improve its stability and cellular uptake, leading to sustained DNMT1 depletion and enhanced anti-cancer effects.
-
Targeting Downstream Pathways: In some cases, resistance is associated with the activation of pro-survival signaling pathways like PI3K/Akt.[8] Combining this compound with inhibitors of these pathways may restore sensitivity.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Possible Cause | Suggested Solution |
| This compound degradation | Prepare fresh this compound solutions for each experiment from a frozen stock. Minimize the time the drug is in aqueous solution before being added to the cells. |
| Inconsistent cell seeding density | Ensure a uniform number of cells is seeded in each well. Perform a cell count before plating and ensure even mixing of the cell suspension. |
| Variability in treatment duration | Adhere to a strict and consistent incubation time with this compound for all experiments. |
| Metabolic activity of cells varies with confluency | Seed cells at a density that ensures they are in the logarithmic growth phase throughout the experiment and do not become over-confluent. |
| Assay interference | Ensure that the chosen viability assay (e.g., MTT, XTT, CellTiter-Glo) is not affected by the chemical properties of this compound or the experimental conditions. |
Problem 2: No significant change in global DNA methylation after this compound treatment.
| Possible Cause | Suggested Solution |
| Inefficient drug uptake or activation | Verify the expression levels of nucleoside transporters (e.g., hENT1) and DCK in your cell line. Low expression of these proteins can limit the intracellular concentration of active this compound. |
| Rapid drug inactivation | Assess the expression level of CDA. High CDA activity can quickly neutralize this compound. Consider using a CDA inhibitor in your experiments. |
| Suboptimal treatment conditions | Optimize the concentration and duration of this compound treatment. A time-course and dose-response experiment for methylation changes may be necessary. |
| Timing of analysis | The hypomethylating effect of this compound is dependent on DNA replication. Ensure that cells have undergone at least one round of cell division in the presence of the drug before assessing methylation status. |
| Insensitive methylation analysis method | Use a quantitative method with single-CpG resolution, such as pyrosequencing, to detect subtle changes in methylation. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Sensitivity Status | Reference |
| K562 | Chronic Myeloid Leukemia | 0.26 ± 0.02 | Sensitive | [9] |
| K562/DAC | Chronic Myeloid Leukemia | 3.16 ± 0.02 | Resistant | [9] |
| TF-1 | Erythroleukemia | < 0.05 | Sensitive | [10] |
| U937 | Histiocytic Lymphoma | < 0.05 | Sensitive | [10] |
| Raji | Burkitt's Lymphoma | < 0.05 | Sensitive | [10] |
| HEL | Erythroleukemia | < 0.05 | Sensitive | [10] |
| ML-1 | Acute Myeloid Leukemia | 0.05 - 0.4 | Sensitive | [10] |
| HL-60 | Acute Promyelocytic Leukemia | 0.05 - 0.4 | Sensitive | [10] |
| SW48 | Colorectal Adenocarcinoma | 0.05 - 0.4 | Sensitive | [10] |
| Cama-1 | Breast Cancer | 0.05 - 0.4 | Sensitive | [10] |
| Jurkat | Acute T-cell Leukemia | > 2 | Resistant | [10] |
| MOLT4 | Acute Lymphoblastic Leukemia | > 2 | Resistant | [10] |
| PC3 | Prostate Cancer | > 2 | Resistant | [10] |
| RKO | Colon Carcinoma | > 2 | Resistant | [10] |
| DU145 | Prostate Cancer | > 2 | Resistant | [10] |
| MDA-MB-468 | Breast Cancer | ~0.1 | Sensitive | [11][12] |
| SUM159 | Breast Cancer | > 1 | Resistant | [11][12] |
Table 2: Gene Expression Changes Associated with this compound Resistance
| Gene | Function | Change in Resistant Cells | Reference |
| DCK (Deoxycytidine Kinase) | Activates this compound | Decreased expression or inactivating mutations | [1][2][3] |
| CDA (Cytidine Deaminase) | Inactivates this compound | Increased expression | [1][2] |
| UCK2 (Uridine-Cytidine Kinase 2) | Bypasses DCK-dependent activation for some nucleoside analogs | Upregulated in some this compound-resistant lines | [1] |
| hENT1 (Human Equilibrative Nucleoside Transporter 1) | Transports this compound into the cell | Decreased expression | [10] |
| DNMT1 (DNA Methyltransferase 1) | Target of this compound | Incomplete depletion in resistant cells | [1][5] |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell culture flasks/plates
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the 50% inhibitory concentration.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor cell growth: Observe the cells daily. Initially, a significant number of cells will die.
-
Allow recovery: When the surviving cells begin to proliferate and reach approximately 70-80% confluency, subculture them.
-
Gradual dose escalation: In the subsequent passages, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Repeat cycles: Continue this cycle of treatment, recovery, and dose escalation for several months.
-
Characterize the resistant cell line: Once the cells are able to proliferate steadily in a high concentration of this compound (e.g., 10-20 times the initial IC50), characterize their resistance by re-evaluating the IC50 and comparing it to the parental cell line.
-
Cryopreserve resistant cells: At various stages of resistance development, it is advisable to cryopreserve vials of cells for future experiments.
Protocol 2: Cell Viability Assay (MTT Assay) to Determine this compound IC50
Materials:
-
Parental and this compound-resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound action and mechanisms of resistance.
Caption: Experimental workflow for developing this compound-resistant cell lines.
Caption: Logical workflow for troubleshooting lack of this compound response.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired Resistance to this compound Associated with the Deoxycytidine Kinase A180P Mutation: Implications for the Order of Hypomethylating Agents in Myeloid Malignancies Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to this compound in the Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The hypomethylating agent this compound prior to chemotherapy improves the therapy efficacy in refractory/relapsed acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Therapeutic Trial of this compound and Vorinostat in Combination with Chemotherapy for Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways [mdpi.com]
- 9. Establishment and molecular characterization of this compound‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Decitabine in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of decitabine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in in-vitro experiments?
A1: Beyond its intended DNA hypomethylating activity, this compound exhibits several key off-target effects. The most prominent is the induction of a "viral mimicry" response, where the expression of endogenous retroviruses (ERVs) triggers an innate immune response. This leads to the activation of interferon signaling pathways and subsequent expression of interferon-stimulated genes (ISGs).[1][2] Dose-dependent cytotoxicity is another significant off-target effect, which can be independent of its hypomethylating activity and is often mediated by the induction of DNA damage and cell cycle arrest.[3][4][5][6] Furthermore, this compound can modulate the activity of various immune cells, including T-cells, NK cells, monocytes, and macrophages, by altering their phenotype and function.[1][2][7]
Q2: How does the concentration of this compound influence its off-target effects?
A2: The off-target effects of this compound are highly dose-dependent. At lower, non-cytotoxic concentrations (in the nanomolar range), the primary effect is DNA hypomethylation and the induction of immunomodulatory pathways like interferon signaling.[8][9] As the concentration increases into the micromolar range, cytotoxic effects become more pronounced, leading to cell cycle arrest and apoptosis.[3][5][10][11] It's crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental goals, distinguishing between hypomethylating and cytotoxic effects.
Q3: Can this compound treatment affect signaling pathways other than those related to DNA methylation and immunity?
A3: Yes, this compound has been shown to modulate other critical signaling pathways. For instance, it can influence the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.[10][12][13][14][15] Additionally, this compound can enhance the activation of the NF-κB signaling pathway, a key regulator of inflammation and immune responses.[8][9][16][17][18] Understanding these interactions is important for interpreting experimental results.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cell death in my experiment.
Possible Cause 1: this compound concentration is too high, leading to excessive cytotoxicity.
-
Troubleshooting Steps:
-
Review IC50 Values: Compare the concentration you are using to the known IC50 values for your cell line or similar cell types (see Table 1).
-
Perform a Dose-Response Curve: Culture your cells with a range of this compound concentrations (e.g., from 10 nM to 10 µM) for the desired treatment duration.
-
Assess Cell Viability: Use a cell viability assay, such as MTT or CCK-8, to determine the concentration that achieves the desired level of hypomethylation without causing excessive cell death.
-
Possible Cause 2: The cell line is particularly sensitive to this compound-induced DNA damage.
-
Troubleshooting Steps:
-
Assess DNA Damage: Perform immunofluorescence staining for DNA damage markers like γH2AX.
-
Analyze Cell Cycle: Use flow cytometry to analyze the cell cycle distribution. An accumulation of cells in the S or G2/M phase may indicate a DNA damage response.[10]
-
Consider Lower Concentrations: If significant DNA damage is observed, even at concentrations intended for hypomethylation, consider using lower doses for longer exposure times.
-
Issue 2: Inconsistent or unexpected changes in gene expression after this compound treatment.
Possible Cause 1: Off-target activation of the interferon signaling pathway is confounding the results.
-
Troubleshooting Steps:
-
Measure Interferon-Stimulated Gene (ISG) Expression: Use qRT-PCR or RNA-seq to analyze the expression of key ISGs (e.g., IFIT1, ISG15, OAS1). A significant upregulation of these genes indicates the activation of the interferon pathway.
-
Control for Immune Activation: If your research is not focused on the immune effects of this compound, be aware that many observed gene expression changes may be downstream of this pathway.
-
Pathway Analysis: Utilize bioinformatics tools to perform pathway analysis on your gene expression data to identify enriched immune-related pathways.
-
Possible Cause 2: The timing of sample collection is not optimal to observe the desired effects.
-
Troubleshooting Steps:
-
Time-Course Experiment: Collect samples at multiple time points after this compound treatment (e.g., 24, 48, 72, and 96 hours) to capture the dynamics of gene expression changes.
-
Assess Hypomethylation Status: If possible, measure global DNA methylation or the methylation of specific gene promoters at different time points to correlate with gene expression changes.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HL-60 | Acute Myeloid Leukemia | 0.438 | 72 |
| KG1a | Acute Myeloid Leukemia | 0.0438 | 96 |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 0.49 | Not Specified |
| TF-1 | Erythroleukemia | < 0.05 | 96 |
| U937 | Histiocytic Lymphoma | < 0.05 | 96 |
| Raji | Burkitt's Lymphoma | < 0.05 | 96 |
| HEL | Erythroleukemia | < 0.05 | 96 |
| ML-1 | Acute Myeloid Leukemia | 0.05 - 0.4 | 96 |
| K562 | Chronic Myeloid Leukemia | 0.05 - 0.4 | 96 |
| SW48 | Colon Adenocarcinoma | 0.05 - 0.4 | 96 |
| Cama-1 | Breast Cancer | 0.05 - 0.4 | 96 |
| Jurkat | T-cell Leukemia | > 2 | 96 |
| MOLT4 | T-cell Leukemia | > 2 | 96 |
| PC3 | Prostate Cancer | > 2 | 96 |
| RKO | Colon Carcinoma | > 2 | 96 |
| DU145 | Prostate Cancer | > 2 | 96 |
| MCF7 | Breast Cancer | 0.1 - 1 | 72 |
| T47D | Breast Cancer | 1 - 10 | 72 |
| SKBR3 | Breast Cancer | 0.1 - 1 | 72 |
| MDA-MB-231 | Breast Cancer | 1 - 10 | 72 |
| MDA-MB-468 | Breast Cancer | < 0.1 | 72 |
| SUM149 | Breast Cancer | 1 - 10 | 72 |
| SUM159 | Breast Cancer | 0.1 - 1 | 72 |
| MDA-MB-436 | Breast Cancer | 1 - 10 | 72 |
| MDA-MB-453 | Breast Cancer | > 10 | 72 |
| Hs578T | Breast Cancer | 1 - 10 | 72 |
Data compiled from multiple sources.[3][5][6][10][11][19][20][21][22][23]
Table 2: Dose-Dependent Effect of this compound on Cytokine Production by Primary NK Cells (24-hour exposure)
| This compound Concentration (µM) | IFN-γ Release | IL-10 Release |
| 0 | Baseline | Baseline |
| 0.4 | Decreased (Nadir) | Decreased (Nadir) |
| > 0.4 | U-shaped increase | U-shaped increase |
This table summarizes the trend observed in primary NK cells, where both pro- and anti-inflammatory cytokine release shows a U-shaped response to increasing this compound concentrations.[7]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is adapted from standard cell viability assay procedures.[24]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO or PBS).
-
Incubate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).
-
-
MTT/CCK-8 Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450 nm for CCK-8).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: RNA Sequencing (RNA-Seq) Analysis of this compound-Treated Cells
This protocol provides a general workflow for RNA-seq experiments.
-
Cell Treatment and Harvest:
-
Treat cells with the desired concentration of this compound and a vehicle control for the specified duration.
-
Harvest the cells and wash with ice-cold PBS.
-
-
RNA Extraction:
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation:
-
Prepare RNA-seq libraries from high-quality RNA samples using a standard library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Quantify gene expression levels using tools like RSEM, Salmon, or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis using tools like GSEA, DAVID, or Metascape to identify biological pathways affected by this compound treatment.
-
Protocol 3: Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)
This is a generalized protocol for ATAC-seq.[25][26][27][28][29]
-
Nuclei Isolation:
-
Harvest approximately 50,000 cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a cold lysis buffer (containing a non-ionic detergent like IGEPAL CA-630) to release the nuclei.
-
Pellet the nuclei by centrifugation and discard the supernatant.
-
-
Transposition Reaction:
-
Resuspend the nuclei pellet in the transposition reaction mix, which includes the Tn5 transposase and a reaction buffer.
-
Incubate the reaction at 37°C for 30 minutes. The Tn5 transposase will cut and ligate sequencing adapters into accessible chromatin regions.
-
-
DNA Purification:
-
Purify the tagmented DNA using a DNA purification kit (e.g., Qiagen MinElute PCR Purification Kit) to remove the transposase and other reaction components.
-
-
Library Amplification:
-
Amplify the tagmented DNA using PCR with indexed primers to generate the final sequencing library. The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Library Purification and Size Selection:
-
Purify the amplified library, typically using AMPure XP beads, to remove primers and select for appropriately sized fragments.
-
-
Quality Control and Sequencing:
-
Assess the quality and size distribution of the library using a bioanalyzer.
-
Quantify the library and sequence it on a next-generation sequencing platform.
-
-
Data Analysis:
-
Alignment: Align the sequencing reads to a reference genome.
-
Peak Calling: Use a peak calling algorithm, such as MACS2, to identify regions of open chromatin.
-
Downstream Analysis: Analyze the identified peaks to identify accessible regions in promoters and enhancers, perform differential accessibility analysis between conditions, and integrate with other genomic data like RNA-seq.
-
Visualizations
Caption: Experimental workflow for managing this compound's off-target effects.
Caption: Key signaling pathways affected by this compound treatment.
References
- 1. This compound suppresses tumor growth by activating mouse mammary tumor virus and interferon-β pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Modulation in Phenotype and Function of Monocytes and Macrophages That Drive Immune Response Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Concentration-Dependent this compound Effects on Primary NK Cells Viability, Phenotype, and Function in the Absence of Obvious NK Cells Proliferation–Original Article - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Low-Dose this compound Augments the Activation and Anti-Tumor Immune Response of IFN-γ+ CD4+ T Cells Through Enhancing IκBα Degradation and NF-κB Activation [frontiersin.org]
- 9. Low-Dose this compound Augments the Activation and Anti-Tumor Immune Response of IFN-γ+ CD4+ T Cells Through Enhancing IκBα Degradation and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment and molecular characterization of this compound‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agscientific.com [agscientific.com]
- 13. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Low-Dose this compound Augments the Activation and Anti-Tumor Immune Response of IFN-γ+ CD4+ T Cells Through Enhancing IκBα Degradation and NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NF-κB: A Druggable Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. A Comparison of Azacitidine and this compound Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and in vitro evaluations of new this compound nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 25. A simple ATAC-seq protocol for population epigenetics [protocols.io]
- 26. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 27. ATAC-Seq Protocol - CD Genomics [cd-genomics.com]
- 28. Protocol for single-cell ATAC sequencing using combinatorial indexing in mouse lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. diagenode.com [diagenode.com]
Technical Support Center: Decitabine Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively handling decitabine and overcoming common solubility challenges during experiments.
Troubleshooting Guide
Issue: this compound powder is not dissolving.
| Possible Cause | Recommended Solution |
| Inappropriate solvent | This compound has limited solubility in some common laboratory solvents. For stock solutions, use high-purity, anhydrous DMSO. For aqueous solutions for immediate use, use sterile, purified water, or phosphate-buffered saline (PBS). |
| Low temperature of the solvent | While this compound is unstable at higher temperatures in aqueous solutions, slight warming can aid dissolution in organic solvents. For DMSO, you can gently warm the solution to 37°C. For aqueous solutions, prepare them at room temperature. |
| Insufficient mixing | Ensure vigorous vortexing or sonication to facilitate the dissolution of the powder.[1] |
| Precipitation upon dilution | When diluting a concentrated DMSO stock solution into an aqueous buffer, precipitation can occur. To avoid this, add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid and even dispersion. The final concentration of DMSO in the aqueous solution should be kept low (typically <0.5%) to maintain solubility and minimize solvent-induced cellular effects. |
| Poor quality of the solvent | Use fresh, high-quality solvents. DMSO is hygroscopic and can absorb moisture from the air, which can affect the solubility and stability of this compound.[2] Use anhydrous DMSO and handle it in a low-humidity environment. |
Issue: this compound solution appears cloudy or has visible particulates.
| Possible Cause | Recommended Solution |
| Incomplete dissolution | Refer to the "this compound powder is not dissolving" section for troubleshooting steps. |
| Degradation of this compound | This compound is highly unstable in aqueous solutions, especially at neutral or alkaline pH and at room temperature or higher.[3][4][5][6] This degradation can lead to the formation of insoluble byproducts. Prepare aqueous solutions fresh and use them immediately. If storage is necessary, use cold infusion fluids (2-8°C) and protect from light.[7][8] |
| Contamination | The solvent or the this compound powder may be contaminated. Use sterile, filtered solvents and handle this compound aseptically. |
Issue: Inconsistent experimental results with this compound treatment.
| Possible Cause | Recommended Solution |
| Degradation of this compound stock solution | Although more stable in DMSO than in aqueous solutions, this compound in DMSO can still degrade over time, especially with repeated freeze-thaw cycles. Aliquot the DMSO stock solution into single-use volumes and store at -80°C to minimize degradation.[9] Avoid repeated warming and cooling of the stock. |
| Variability in solution preparation | Ensure a consistent and standardized protocol for preparing this compound solutions for every experiment to minimize variability. |
| Cell culture conditions | Factors such as cell density, passage number, and the presence of contaminants like mycoplasma can influence the cellular response to this compound.[9] Maintain consistent and healthy cell cultures. |
| Timing of treatment | The effects of this compound are often cell cycle-dependent. Synchronizing cell cultures before treatment can sometimes lead to more consistent results. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: For preparing concentrated stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent.[2] this compound is soluble in DMSO at concentrations up to 55 mg/mL (241.01 mM).[1] For preparing working solutions for cell culture experiments, the DMSO stock solution can be further diluted in an appropriate aqueous medium such as sterile water, PBS (pH 7.2), or cell culture medium.
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound can vary depending on the solvent, temperature, and pH. The following table summarizes the approximate solubility of this compound in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 45 - 55 | 197.18 - 241.01 | [1][2] |
| Water | 11.4 - 25 (with warming) | 49.95 - 109.55 | [1] |
| PBS (pH 7.2) | ~5 | ~21.9 | |
| Ethanol | Insoluble to slightly soluble (2 mg/mL with warming) | - | [2] |
| Dimethylformamide (DMF) | ~20 | ~87.6 |
Q3: How stable is this compound in solution?
A3: this compound's stability is highly dependent on the solvent and storage conditions.
-
Aqueous Solutions: this compound is unstable in aqueous solutions, with a half-life of a few hours at physiological pH and temperature.[3][4][5][6] Degradation occurs through hydrolytic opening of the triazine ring.[3][4][5][6] Therefore, aqueous solutions should be prepared fresh and used immediately. If short-term storage is unavoidable, solutions should be kept on ice and protected from light for no more than a few hours. Some studies suggest that reconstituted solutions in cold (2-8°C) infusion fluids can be stable for up to 4-7 hours.[7][8]
-
DMSO Stock Solutions: this compound is significantly more stable in anhydrous DMSO. When stored in single-use aliquots at -80°C, it can be stable for up to one year.[1] Avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound powder and solutions?
A4:
-
Powder: Store the solid this compound powder at -20°C for long-term storage (up to 3 years).[1]
-
DMSO Stock Solutions: Store in single-use aliquots at -80°C for up to 1 year.[1]
-
Aqueous Working Solutions: Prepare fresh and use immediately. Do not store aqueous solutions.
Q5: Can I sonicate or heat this compound to help it dissolve?
A5: Yes, sonication can be used to aid the dissolution of this compound in solvents like water and DMSO.[1] Gentle warming (e.g., to 37°C) can also facilitate dissolution in DMSO and water. However, prolonged heating of aqueous solutions should be avoided due to the instability of this compound.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 228.21 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, conical tube
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder vial and anhydrous DMSO to equilibrate to room temperature.
-
Weigh out the required amount of this compound powder in a sterile conical tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 11.41 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile conical tube or microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 50 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution, first prepare an intermediate dilution by adding 2 µL of the 50 mM stock solution to 998 µL of cell culture medium to get a 100 µM solution.
-
Vortex the intermediate dilution gently.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of cell culture medium to achieve the final concentration of 10 µM.
-
Mix the final working solution gently by inverting the tube.
-
Use the freshly prepared working solution immediately for your experiments. The final DMSO concentration in this example is 0.02%.
-
Visualizations
Caption: Mechanism of action of this compound leading to DNA hypomethylation.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modes of action of the DNA methyltransferase inhibitors azacytidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DNA Methylation, Histone Modifications, and Signal Transduction Pathways: A Close Relationship in Malignant Gliomas Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanisms of DNA methylation regulatory function and crosstalk with histone lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azacytidine and this compound Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Decitabine Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of decitabine solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized this compound powder?
A1: this compound powder should be aseptically reconstituted with 10 mL of Sterile Water for Injection, USP, to achieve a final concentration of 5 mg/mL.[1][2][3][4][5][6] The pH of the reconstituted solution will be between 6.7 and 7.3.[2][6] It is crucial to use the reconstituted solution promptly, typically within 15 minutes, for further dilution.[1][6][7]
Q2: What are the best practices for diluting reconstituted this compound for experimental use?
A2: Immediately after reconstitution, the solution should be further diluted to a final concentration of 0.1 to 1.0 mg/mL.[2][3][4][5] Recommended diluents include 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection.[2][3][4] For storage beyond 15 minutes, it is imperative to use cold (2°C - 8°C) infusion fluids for dilution.[1][2][4]
Q3: What are the optimal conditions for short-term and long-term storage of this compound solutions?
A3: this compound is chemically unstable in aqueous solutions, and its stability is highly dependent on temperature.[8][9] For short-term storage, diluted solutions in cold infusion fluids can be stored at 2°C - 8°C for up to 4-7 hours.[1][3][4] Some studies have shown stability for up to 48 hours at 2-8°C when protected from light.[10][11] For long-term storage, reconstituted this compound solution (5 mg/mL) in syringes can be stored frozen at -25°C for at least 28 days.[12][13] It is not recommended to store aqueous solutions for more than one day at temperatures above freezing.[14]
Q4: What are the primary degradation pathways for this compound in aqueous solutions?
A4: this compound undergoes hydrolytic degradation in aqueous solutions.[8][9] The primary degradation mechanism involves the opening of the triazine ring, followed by deformylation, leading to the formation of guanylurea derivatives.[8][9] Anomerization, a change in the sugar ring structure, can also occur.[8]
Troubleshooting Guide
Problem: I observe a decrease in the potency of my this compound solution over time.
Possible Causes & Solutions:
-
Improper Storage Temperature: this compound is heat-sensitive.[9] Ensure solutions are stored at the recommended temperatures (refrigerated at 2-8°C for short-term, frozen at -20°C or lower for long-term).
-
Extended Storage in Liquid Form: The stability of this compound in aqueous solution is limited.[8] For long-term experiments, it is best to prepare fresh solutions or store aliquots in a frozen state.[12][13]
-
Incorrect pH: The stability of this compound is pH-dependent. The reconstituted solution should have a pH between 6.7 and 7.3.[2]
-
Light Exposure: Some studies recommend protecting this compound solutions from light, which may contribute to degradation.[10][11]
Problem: I see particulate matter or a color change in my this compound solution.
Possible Causes & Solutions:
-
Degradation: The formation of degradation products can sometimes lead to visible changes in the solution.[15] If any changes are observed, the solution should be discarded.
-
Contamination: Ensure aseptic techniques are used during reconstitution and dilution to prevent microbial contamination.
Quantitative Data Summary
The following tables summarize the stability of this compound solutions under various storage conditions as reported in the literature.
Table 1: Stability of Reconstituted this compound (5 mg/mL)
| Storage Condition | Container | Duration | Remaining Concentration | Reference |
| Refrigerated (2-8°C) | Original Vials | 48 hours | >90% for 12 hours | [12][16] |
| Refrigerated (4°C ± 2°C) | Polyethylene Syringes | 7 hours | Unaltered | [15] |
| Frozen (-25°C) | Polycarbonate/Polypropylene Syringes | 28 days | Stable | [12][13] |
Table 2: Stability of Diluted this compound (0.1 - 1.0 mg/mL)
| Storage Condition | Diluent | Duration | Remaining Concentration | Reference |
| Refrigerated (2-8°C) | 0.9% NaCl | 48 hours | >90% for 24 hours | [12][16] |
| Refrigerated (2-8°C) | 0.9% NaCl or 5% Dextrose | 4 hours | Stable | [1] |
| Refrigerated (2-8°C) | Cold Infusion Fluids | 7 hours | Stable | [4] |
| Refrigerated (4°C) | Sterile Water | 48 hours | Stable | [10][11] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solutions using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the chemical stability of this compound solutions.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., water or mobile phase).
-
Reconstitute and/or dilute the this compound product to be tested as per the experimental design.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., Zorbax bonus C18, 250mm x 4.6 mm, 5 µm).[17]
-
Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., 0.02M Potassium dihydrogen phosphate) and an organic modifier (e.g., Methanol or Acetonitrile).[18] A gradient elution may be employed.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at approximately 243 nm.[14]
-
Temperature: Column and autosampler are typically maintained at a controlled temperature (e.g., 20°C and 4°C, respectively).[19]
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of intact this compound.
-
Inject the sample solutions at specified time points (e.g., 0, 2, 4, 8, 24 hours) under the defined storage conditions.
-
Monitor the peak area of this compound to calculate the percentage of the initial concentration remaining.
-
Observe the appearance of new peaks, which may indicate degradation products.
-
-
Forced Degradation Studies (for method validation):
Visualizations
Caption: this compound degradation pathway in aqueous solutions.
Caption: Experimental workflow for this compound solution handling and stability testing.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. globalrph.com [globalrph.com]
- 3. drugs.com [drugs.com]
- 4. This compound in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise Drug Review: Azacitidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. medicines.org.uk [medicines.org.uk]
- 8. The Chemical Decomposition of 5-aza-2′-deoxycytidine (this compound): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. LC-MS/MS Analysis on Infusion Bags and Filled Syringes of this compound: New Data on Physicochemical Stability of an Unstable Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Physicochemical Stability of Reconstituted this compound (Dacogen®) Solutions and Ready-to-Administer Infusion Bags when Stored Refrigerated or Frozen | Semantic Scholar [semanticscholar.org]
- 13. doaj.org [doaj.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. PP-009 Stability of intraveous injection of this compound stored in polyethylene syringes | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
- 18. aurigeneservices.com [aurigeneservices.com]
- 19. PHARMACOKINETIC ASSESSMENT OF LOW DOSE this compound IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijpsr.info [ijpsr.info]
Cell line-specific responses to decitabine treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing decitabine in cell line-specific experiments.
Troubleshooting Guide
1. Issue: High Cell Death or Toxicity Observed Even at Low this compound Concentrations.
-
Question: I am observing excessive cell death in my culture, even when using low concentrations of this compound. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Cell lines exhibit a wide range of sensitivities to this compound. What is considered a low dose for one cell line might be toxic to another. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Drug Stability: this compound is unstable in aqueous solutions.[1][2][3] Reconstituted solutions should be used immediately or stored appropriately at 2-8°C for no longer than 48 hours.[1][3] Degradation of the compound can lead to inconsistent results and unexpected toxicity.
-
Cell Culture Conditions: Ensure that your cell culture conditions are optimal. Factors such as confluency, passage number, and media quality can influence a cell line's response to drug treatment.
-
2. Issue: No or Low Efficacy of this compound Treatment.
-
Question: I am not observing the expected effects of this compound, such as DNA hypomethylation or changes in gene expression. What are the possible reasons?
-
Answer:
-
Drug Concentration and Treatment Duration: The effects of this compound are dose and time-dependent.[4][5][6] Low concentrations may require longer incubation times to achieve desired effects. Conversely, for some cell lines, a short, high-dose exposure might be more effective. Refer to the experimental protocols and quantitative data tables below to guide your experimental design.
-
Mechanisms of Resistance: Cell lines can be intrinsically resistant or acquire resistance to this compound. Key factors contributing to resistance include:
-
Low expression of deoxycytidine kinase (dCK): dCK is essential for the phosphorylation and activation of this compound.[7][8][9][10]
-
High expression of cytidine deaminase (CDA): CDA inactivates this compound.[7][9][10]
-
Low expression of nucleoside transporters (hENT1, hENT2): These transporters are responsible for this compound uptake into the cell.[7]
-
-
Insufficient Incorporation into DNA: The primary mechanism of this compound involves its incorporation into DNA.[11][12][13] If the drug is not efficiently incorporated, its effects will be minimal. This can be due to the resistance mechanisms mentioned above.
-
3. Issue: Inconsistent Results Between Experiments.
-
Question: I am getting variable results with my this compound treatments, even when I try to keep the conditions the same. What could be causing this?
-
Answer:
-
Drug Preparation and Storage: As mentioned, this compound's instability is a major factor.[1][2][3] Ensure consistent and fresh preparation of your this compound solutions for each experiment.
-
Cell Proliferation Rate: this compound is an S-phase specific agent, meaning it is incorporated into DNA during replication.[4] Differences in the proliferation rate of your cells between experiments can lead to variability in this compound's effects.
-
Passage Number: Using cell lines at a consistent and low passage number is recommended, as prolonged culturing can lead to genetic and epigenetic drift, altering the cells' response to drugs.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a hypomethylating agent.[4] After being incorporated into DNA, it traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and a subsequent reduction in DNA methylation.[12][13][14] This can lead to the re-expression of silenced tumor suppressor genes.[4] At higher doses, it can also induce DNA damage and apoptosis.[4][12]
-
-
Q2: How does the response to this compound differ from that of azacitidine?
-
A2: While both are hypomethylating agents, azacitidine can be incorporated into both RNA and DNA, whereas this compound is exclusively incorporated into DNA.[15] This can lead to different downstream effects on gene expression, cell cycle, and apoptosis.[16][17] For example, in some non-small cell lung cancer cell lines, azacitidine was found to be more potent in reducing cell viability and inducing DNA damage.[16][17]
-
-
Q3: What are the key determinants of a cell line's sensitivity to this compound?
-
A3: The sensitivity of a cell line to this compound is multifactorial. A crucial factor is the cell's ability to take up and metabolize the drug. This is largely dependent on the expression levels of the activating enzyme deoxycytidine kinase (dCK) and the inactivating enzyme cytidine deaminase (CDA).[7][9] The expression of nucleoside transporters also plays a role in drug uptake.[7]
-
-
Q4: How can I measure the effectiveness of my this compound treatment?
-
A4: Several assays can be used to assess the effects of this compound:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic effects of the drug.[5][18][19][20]
-
DNA Methylation Analysis: To confirm the hypomethylating activity of this compound. This can be done globally (e.g., LINE-1 pyrosequencing) or at specific gene promoters.[11][15][21]
-
Gene Expression Analysis (e.g., qRT-PCR, Microarray): To measure the re-expression of target genes.[8][16][17]
-
Cell Cycle Analysis (Flow Cytometry): To assess the effect of this compound on cell cycle progression.[5][11][17]
-
Apoptosis Assays (e.g., Annexin V staining): To measure the induction of programmed cell death.[5][22]
-
-
Quantitative Data
Table 1: this compound IC50/EC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | > 10 | [16] |
| H1299 | Non-Small Cell Lung Cancer | 5.1 | [16] |
| KG-1a | Acute Myeloid Leukemia | ~1 | [18] |
| THP-1 | Acute Myeloid Leukemia | ~1 | [18] |
| OCI-AML3 | Acute Myeloid Leukemia | ~1 | [18] |
| HL-60 | Acute Myeloid Leukemia | ~1 | [18] |
| K562 | Chronic Myeloid Leukemia | Varies (resistance model) | [23] |
| HCT116 | Colorectal Cancer | Varies (resistance model) | [10] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 10.113 (96h) | [5] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the assay conditions and treatment duration. The values presented here are for comparative purposes.
Experimental Protocols
1. Cell Viability Assay (General Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1.5x10⁴ cells per well.[19]
-
Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations.[5][19] A negative control (vehicle only) should be included.
-
Incubation: Incubate the plates for 24, 48, 72, or 96 hours.[5]
-
Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo, according to the manufacturer's instructions.[5][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. This compound Treatment for Downstream Analysis (General Protocol)
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, flasks) at a density that will not lead to overconfluency during the treatment period.
-
Drug Treatment: Treat cells with the desired concentration of this compound. For many cell lines, a concentration of 1 µM for 72 hours is a common starting point.[24][25] The medium containing fresh this compound should be replaced every 24 hours.[26]
-
Cell Harvesting: After the treatment period, harvest the cells for downstream analysis such as DNA/RNA extraction, protein lysis, or flow cytometry.
3. DNA Methylation Analysis (LINE-1 Pyrosequencing)
-
Genomic DNA Extraction: Extract genomic DNA from this compound-treated and control cells using a commercial kit.
-
Bisulfite Conversion: Convert the genomic DNA using a bisulfite conversion kit.
-
PCR Amplification: Amplify the LINE-1 repetitive elements from the bisulfite-converted DNA.
-
Pyrosequencing: Perform pyrosequencing to quantify the methylation level of the LINE-1 elements.[15]
Visualizations
Caption: this compound's mechanism of action.
Caption: this compound experimental workflow.
References
- 1. LC-MS/MS Analysis on Infusion Bags and Filled Syringes of this compound: New Data on Physicochemical Stability of an Unstable Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of Resistance to this compound in the Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired resistance to this compound and cross-resistance to gemcitabine during the long-term treatment of human HCT116 colorectal cancer cells with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of this compound incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. An update on the safety and efficacy of this compound in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comparison of Azacitidine and this compound Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 16. Azacitidine and this compound have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. scispace.com [scispace.com]
- 19. Development and in vitro evaluations of new this compound nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Combined Treatment with Low Concentrations of this compound and SAHA Causes Cell Death in Leukemic Cell Lines but Not in Normal Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Establishment and molecular characterization of this compound‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound treatment sensitizes tumor cells to T-cell-mediated cytotoxicity in patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Investigation of this compound Effects on HDAC3 and HDAC7 mRNA Expression in NALM-6 and HL-60 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound treatment of cell lines [bio-protocol.org]
How to control for decitabine's cell cycle effects in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decitabine. The focus is on understanding and controlling for its effects on the cell cycle in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary cell cycle effects of this compound?
A1: this compound, a DNA methyltransferase inhibitor, primarily causes cell cycle arrest at the G2/M phase.[1][2][3] In some cell lines, a G1 phase arrest has also been observed.[4] These effects are generally dose- and time-dependent. At lower concentrations, this compound's main effect is DNA hypomethylation, while at higher concentrations, it induces a more pronounced cell cycle arrest and cytotoxicity.[5]
Q2: How does this compound induce cell cycle arrest?
A2: this compound is a cytidine analog that gets incorporated into DNA during the S-phase of the cell cycle. This leads to the formation of covalent adducts with DNA methyltransferase (DNMT), triggering a DNA damage response.[6] This, in turn, activates signaling pathways that lead to cell cycle arrest. Key players in this process include the tumor suppressor p53 and the cyclin-dependent kinase (Cdk) inhibitor p21.[1] Interestingly, this compound-induced G2/M arrest can occur in a p53-independent manner, with p21 playing a crucial role.[1] The p38 MAP kinase pathway has also been implicated in this compound-induced G2/M arrest.[2][4]
Q3: Why is it important to control for this compound's cell cycle effects in assays?
A3: this compound's impact on the cell cycle can be a significant confounding factor in many assays. For example, in a cytotoxicity assay, it can be challenging to distinguish between true apoptosis and a reduction in cell proliferation due to cell cycle arrest (a cytostatic effect).[7][8] Similarly, in gene expression studies, changes in mRNA or protein levels could be an indirect consequence of the altered cell cycle distribution rather than a direct effect of this compound on the gene of interest. Therefore, controlling for these effects is crucial for accurate data interpretation.
Q4: What are the general strategies to control for this compound's cell cycle effects?
A4: There are three main strategies:
-
Experimental Design: This includes synchronizing the cell population before this compound treatment to ensure a homogenous starting point.[9][10][11]
-
Pharmacological Inhibition: Using specific inhibitors of cell cycle progression can help to dissect the pathways involved. For instance, a p38 MAP kinase inhibitor can be used to investigate its role in this compound-induced G2/M arrest.[4]
-
Data Analysis and Normalization: Employing appropriate data analysis techniques to account for changes in cell proliferation can help to normalize the results of assays like cytotoxicity or gene expression.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results with this compound.
-
Possible Cause: Inconsistent cell cycle distribution in the starting cell population. Since this compound's effects are cell cycle-dependent, variations in the proportion of cells in S-phase at the time of treatment can lead to inconsistent results.
-
Solution:
-
Cell Synchronization: Synchronize the cells at the G1/S boundary using a double thymidine block before adding this compound. This will ensure that a majority of the cells are in the S-phase and will incorporate the drug.[9][10][11]
-
Consistent Seeding Density: Always seed cells at the same density and allow them to attach and resume proliferation for a consistent period before starting the experiment.
-
Problem 2: Difficulty distinguishing between this compound-induced apoptosis and cell cycle arrest.
-
Possible Cause: Standard cytotoxicity assays like MTT or CellTiter-Glo measure metabolic activity, which can decrease due to both cell death and a reduction in proliferation.
-
Solution:
-
Multiparametric Analysis: Combine a viability assay with a specific apoptosis assay. For example, use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cells.[12][13][14]
-
Caspase Activity Assays: Measure the activity of key apoptosis-executing enzymes like caspase-3 and caspase-7.
-
Western Blot for Apoptosis Markers: Analyze the cleavage of PARP or the expression of other apoptosis-related proteins like Bcl-2 family members.
-
Problem 3: Unexpected changes in the expression of a target gene after this compound treatment.
-
Possible Cause: The observed change in gene expression might be an indirect effect of cell cycle arrest rather than a direct consequence of DNA demethylation.
-
Solution:
-
Synchronized Cell Population: Treat synchronized cells with this compound and analyze gene expression at different time points as they progress through the cell cycle. This can help to separate cell cycle-dependent gene expression from this compound-specific effects.
-
Cell Cycle Arrest Controls: Use other known cell cycle arresting agents (e.g., nocodazole for G2/M arrest) as controls to see if they induce similar changes in your gene of interest.[9]
-
Correlate with Methylation Status: Analyze the methylation status of the gene's promoter region to confirm that the change in expression is associated with demethylation.
-
Quantitative Data Summary
The following tables summarize the effects of this compound on cell cycle distribution in various cancer cell lines.
Table 1: this compound-Induced G2/M Phase Arrest
| Cell Line | This compound Concentration | Treatment Duration | % of Cells in G2/M (Control) | % of Cells in G2/M (Treated) | Reference |
| Molt4 (T-ALL) | 50 µM | 96 hours | 13.39% | 35.31% | [15] |
| A549 (Lung Carcinoma) | Not Specified | Not Specified | Not Specified | Significant Increase | [1] |
| AGS (Gastric Carcinoma) | Not Specified | Not Specified | Not Specified | Significant Increase | [1] |
| HeLa (Cervical Cancer) | 1 µM | 72 hours (analyzed at 3d post-treatment) | ~10% | ~30% | [16] |
| ACHN (Renal Carcinoma) | 8 µM | Not Specified | Not Specified | Dose-dependent increase | [3] |
| Caki-1 (Renal Carcinoma) | 8 µM | Not Specified | Not Specified | Dose-dependent increase | [3] |
Table 2: this compound-Induced G1 Phase Arrest
| Cell Line | this compound Concentration | Treatment Duration | % of Cells in G1 (Control) | % of Cells in G1 (Treated) | Reference | | :--- | :--- | :--- | :--- | :--- | | EBV- human myeloma | 10⁻⁶-10⁻⁷ M | Not Specified | Not Specified | Significant Increase |[4] | | EBV+ lymphoblastic | 10⁻⁶-10⁻⁷ M | Not Specified | Not Specified | Significant Increase |[4] |
Key Experimental Protocols
Protocol 1: Cell Synchronization using Double Thymidine Block
This protocol is used to arrest cells at the G1/S boundary, ensuring a synchronized population for subsequent this compound treatment.
Materials:
-
Complete cell culture medium
-
Thymidine solution (e.g., 100 mM stock in PBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells at a density that will not lead to confluency during the synchronization period.
-
Allow cells to attach and grow for 24 hours.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours.
-
Wash the cells twice with warm PBS to remove the thymidine.
-
Add fresh, pre-warmed complete medium and incubate for 9 hours to allow the cells to re-enter the cell cycle.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-17 hours.
-
At this point, the majority of the cells will be arrested at the G1/S boundary.
-
To release the block, wash the cells twice with warm PBS and add fresh complete medium.
-
This compound treatment can be initiated after releasing the block, as cells will synchronously progress into the S-phase.
Validation: To confirm the efficiency of synchronization, collect an aliquot of cells after the second thymidine block and after release. Analyze the cell cycle distribution by flow cytometry after staining with a DNA dye like Propidium Iodide (PI).
Protocol 2: Distinguishing Apoptosis from Cell Cycle Arrest using Annexin V/PI Staining
This protocol allows for the simultaneous quantification of viable, apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Visualizations
Signaling Pathways in this compound-Induced Cell Cycle Arrest
Caption: Signaling pathways involved in this compound-induced cell cycle arrest.
Experimental Workflow for Assessing this compound's Effects
Caption: Experimental workflow to control for and analyze this compound's cell cycle effects.
References
- 1. This compound, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces G2/M cell cycle arrest by suppressing p38/NF-κB signaling in human renal clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. This compound induces cell cycle arrest at the G1 phase via p21(WAF1) and the G2/M phase via the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of this compound incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synchronization of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Inconsistent results with decitabine treatment what to check
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving decitabine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in cytotoxicity or DNA hypomethylation in my experiments, even when using the same this compound concentration?
A1: Inconsistent results with this compound are a common challenge and can stem from several factors, ranging from the drug's chemical stability to the biological context of the experiment. The most critical factors to investigate are:
-
Drug Stability and Handling: this compound is notoriously unstable in aqueous solutions, and improper handling is a primary source of variability.[1][2] Degradation can lead to a lower effective concentration of the active drug. Please refer to the detailed preparation and storage protocols below.
-
Dose-Dependent Dual Mechanism: this compound has a dual mechanism of action that is strictly dose-dependent.[3]
-
Low Doses: Primarily cause DNA hypomethylation by trapping DNA methyltransferase (DNMT) enzymes, leading to the re-expression of tumor suppressor genes.[3][4]
-
High Doses: Induce cytotoxicity and cell death, in addition to hypomethylation.[3][4] Using a concentration that is on the cusp between these two effects can lead to variable outcomes depending on minor fluctuations in experimental conditions.
-
-
Cell-Specific Biological Factors:
-
Cell Cycle Progression: this compound's action is dependent on its incorporation into DNA during the S-phase of the cell cycle.[5] Variations in the percentage of cells in S-phase at the time of treatment will directly impact the drug's efficacy.
-
Metabolic Activity: this compound is a prodrug that must be phosphorylated by deoxycytidine kinase (dCK) to become active. Conversely, it can be inactivated by cytidine deaminase (CDA).[6] The intrinsic ratio of CDA to dCK in your cell line can determine its sensitivity or resistance.[6]
-
Baseline Methylation Status: The initial DNA methylation landscape of the cells can influence the drug's effect. Highly methylated CpG sites tend to exhibit the most significant this compound-induced hypomethylation.[7]
-
Q2: What is the optimal concentration range for this compound in in vitro experiments?
A2: There is no single "optimal" concentration, as the ideal dose depends on the experimental goal (hypomethylation vs. cytotoxicity) and the cell line's sensitivity.[8] However, published studies provide a general framework.
-
For hypomethylation studies with minimal cytotoxicity, concentrations in the low nanomolar to low micromolar range are often used (e.g., 10 nM - 1 µM).[3]
-
For cytotoxicity and apoptosis studies , higher concentrations are required (e.g., 1 µM - 100 µM).[3][9]
It is always recommended to perform a dose-response curve (e.g., from 10 nM to 100 µM) for your specific cell line to determine the IC50 (for cytotoxicity) and the optimal concentration for the desired biological effect.[10]
Table 1: Examples of this compound Concentrations Used in Research
| Application | Concentration Range | Cell Line Examples | Reference |
|---|---|---|---|
| Hypomethylation & Gene Reactivation | 0.1 µM - 5 µM | CCRF-CEM (T-ALL) | [9] |
| Cytotoxicity (Clonogenic Assays) | 10 µM | Various | [3] |
| Cytotoxicity (Viability Assays) | 100 nM - 1,000 nM | HEL (AML) | [8] |
| Cytotoxicity (Resistant Cells) | >1,000 nM | HL-60 (AML) |[8] |
Q3: How should I properly prepare, handle, and store this compound solutions to ensure consistency?
A3: Proper handling is critical to minimize degradation and ensure reproducible results. The manufacturer's data sheet often recommends a maximum refrigerated storage time of only 3 hours.[11] However, recent studies suggest that stability may be longer under optimized conditions.[1][12]
Table 2: Summary of this compound Solution Stability Studies
| Reconstitution/Dilution Conditions | Storage Temperature | Reported Stability | Reference |
|---|---|---|---|
| Reconstituted with sterile water, stored in polyethylene syringes | 4°C ± 2°C | Up to 7 hours | [11] |
| Diluted in infusion bags or reconstituted in syringes | 2-8°C (protected from light) | Up to 48 hours | [1][12] |
| Reconstituted with cold (2-8°C) sterile water, stored in polypropylene syringes | 2-8°C (protected from light) | Stable with no loss | [2] |
| Diluted with cold (2-8°C) 0.9% NaCl or 5% Dextrose | 2-8°C | Use within 4 hours |[13] |
For a standardized workflow, refer to the protocol and diagram in the Troubleshooting Guide section.
Q4: My cells are showing resistance to this compound. What are the potential mechanisms?
A4: Resistance to this compound can be primary (innate) or acquired. The primary mechanism of resistance often relates to the drug's metabolism.[6]
-
Increased Inactivation: A high ratio of the inactivating enzyme cytidine deaminase (CDA) to the activating enzyme deoxycytidine kinase (dCK) is a key marker of primary resistance.[6] Cells with high CDA levels rapidly deaminate and inactivate this compound before it can be phosphorylated and incorporated into DNA.
-
Decreased Activation: Mutations or reduced expression of dCK can prevent the necessary phosphorylation of this compound, rendering it inactive.[6]
-
Reduced Cellular Uptake: Although less common, alterations in the human equilibrative nucleoside transporter (hENT) system can limit the amount of this compound that enters the cell.[8]
Troubleshooting Guide & Key Workflows
This section provides visual diagrams and detailed protocols to address the common issues outlined in the FAQs.
Issue 1: Inconsistent Drug Activity Due to Preparation and Handling
To minimize variability from drug degradation, a strict, standardized protocol for solution preparation is essential.
References
- 1. LC-MS/MS Analysis on Infusion Bags and Filled Syringes of this compound: New Data on Physicochemical Stability of an Unstable Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of Resistance to this compound in the Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Development and in vitro evaluations of new this compound nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of this compound in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ejhp.bmj.com [ejhp.bmj.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Optimizing treatment schedule to enhance decitabine efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the efficacy of decitabine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a hypomethylating agent. It is a nucleoside analog of 2'-deoxycytidine that gets incorporated into DNA during replication.[1][2] Once in the DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation.[2][3] This depletion of active DNMTs results in passive, replication-dependent DNA hypomethylation, which can lead to the re-expression of silenced tumor suppressor genes.[4][5] At high doses, this compound is cytotoxic due to the formation of DNA adducts that arrest DNA synthesis.[4]
Q2: How does the dose of this compound affect its mechanism of action?
A2: this compound has a dual, dose-dependent mechanism.[4]
-
Low doses: Primarily cause DNA hypomethylation, leading to the reactivation of silenced genes, which can induce cell differentiation, reduce proliferation, and promote apoptosis.[4][5]
-
High doses: Exert a direct cytotoxic effect by trapping DNMTs, causing DNA adducts, arresting DNA synthesis, and leading to cell death.[3][4] Early clinical studies using high doses were associated with significant myelosuppression.[6]
Q3: Why is the timing of this compound treatment critical for its efficacy?
A3: this compound's action is S-phase specific, meaning it must be incorporated into newly synthesized DNA during cell division to be effective.[1][4] Therefore, its administration should be timed to coincide with the S-phase of the cell cycle of the target cancer cells to maximize its incorporation and subsequent DNMT trapping.
Q4: What are the main mechanisms of resistance to this compound?
A4: Resistance to this compound can be primary (initial lack of response) or secondary (relapse after an initial response).[7] Key mechanisms include:
-
Altered Drug Metabolism: An imbalance in the enzymes that activate and inactivate this compound is a primary resistance mechanism. A high ratio of cytidine deaminase (CDA), which inactivates this compound, to deoxycytidine kinase (DCK), which performs the rate-limiting activation step, is associated with primary resistance.[7][8][9]
-
Insufficient Drug Uptake: Mutations or reduced expression of nucleoside transporters can limit the entry of this compound into cancer cells.[10]
-
Adaptive Metabolic Responses: Cancer cells can adapt by altering the expression of pyrimidine metabolism enzymes, which reduces the conversion of this compound into its active triphosphate form.[8][11]
-
Alternative Progression Pathways: Secondary resistance may involve the evolution of cancer clones that are less dependent on DNA hypermethylation for their survival.[7]
Troubleshooting Guide
Problem 1: Inconsistent or no effect of this compound in cell culture experiments.
-
Possible Cause 1: Drug Instability. this compound is unstable in aqueous solutions.
-
Solution: Always prepare fresh solutions of this compound immediately before each experiment. If a stock solution in DMSO is prepared, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[12]
-
-
Possible Cause 2: Low Cell Proliferation Rate. this compound's efficacy is dependent on cell division.[1]
-
Solution: Ensure that cells are in the logarithmic growth phase during treatment. For slowly proliferating cell lines, a longer exposure time may be necessary to allow a significant portion of cells to enter the S-phase.
-
-
Possible Cause 3: Cell Line Insensitivity. The target cell line may have intrinsic resistance mechanisms.
-
Possible Cause 4: Incorrect Drug Concentration. The concentration used may be too low for a cytotoxic effect or not optimal for hypomethylation.
Problem 2: High cytotoxicity observed even at low concentrations.
-
Possible Cause 1: Extended Exposure Time. Continuous exposure, even at low doses, can lead to cumulative cytotoxicity.
-
Solution: Optimize the exposure duration. For some experiments, a shorter treatment window (e.g., 24-48 hours) followed by a drug-free recovery period may be sufficient to induce hypomethylation without excessive cell death.
-
-
Possible Cause 2: High Sensitivity of the Cell Line.
-
Solution: Lower the concentration range in your experiments. Some cell lines are highly sensitive, and effective hypomethylation can be achieved at nanomolar concentrations.
-
Problem 3: Difficulty correlating DNA hypomethylation with gene re-expression.
-
Possible Cause 1: Time Lag. There is often a delay between DNA hypomethylation and detectable changes in gene transcription and protein expression.
-
Solution: Perform a time-course experiment. Assess DNA methylation at earlier time points (e.g., 24-72 hours) and gene/protein expression at later time points (e.g., 72-120 hours).[15]
-
-
Possible Cause 2: Other Regulatory Mechanisms. DNA methylation is not the sole regulator of gene expression. Histone modifications and other factors also play a crucial role.
-
Solution: Analyze changes in histone modifications (e.g., H3K4 methylation, H3K9 acetylation) in conjunction with DNA methylation. This compound can also induce chromatin remodeling independently of its effect on methylation.[4]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Intravenous this compound
| Parameter | Value | Dosing Schedule | Reference |
| Elimination Half-life (t½β) | 35 ± 5 min | 100 mg/m² i.v. over 1 h | [16] |
| 0.54 hours (43% CV) | 20 mg/m² for 1 h daily for 5 days | [3] | |
| 0.62 hours (49% CV) | 15 mg/m² for 3 h every 8 h for 3 days | [3] | |
| Plasma Clearance | 125 L/hr/m² (53% CV) | 15 mg/m² for 3 h every 8 h for 3 days | [3] |
| 210 L/hr/m² (47% CV) | 20 mg/m² for 1 h daily for 5 days | [3] | |
| Max Concentration (Cmax) | 147 ng/mL (49% CV) | 20 mg/m² for 1 h daily for 5 days | [3] |
| 73.8 ng/mL (66% CV) | 15 mg/m² for 3 h every 8 h for 3 days | [3] | |
| Plasma Protein Binding | < 1% | N/A | [3] |
| Urinary Excretion | < 1% of administered dose | N/A | [3][17] |
CV: Coefficient of Variation
Table 2: Overview of Clinical Dosing Schedules and Efficacy in Myelodysplastic Syndromes (MDS)
| Dosing Schedule | Overall Response Rate (ORR) | Complete Response (CR) | Patient Population | Reference |
| 15 mg/m² IV over 3h, q8h for 3 days, every 6 weeks | 30% | 17% | Higher-risk MDS | [18] |
| 20 mg/m² IV over 1h, daily for 5 days, every 4 weeks | 32% | 17% | Higher-risk MDS | [18] |
| 10 mg/m² IV over 1h, daily for 10 days | - | 24% | Advanced MDS/CMML | [19] |
| 45 mg/m²/day for 3 days, every 6 weeks | 49% | 20% | Higher-risk MDS | [20] |
ORR includes Complete Response (CR), Partial Response (PR), and Hematologic Improvement (HI).
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Adherent or suspension cancer cell line
-
Complete growth medium
-
This compound (powder)
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well for HEL cells) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[21]
-
Drug Preparation: Prepare a fresh stock solution of this compound in DMSO. Immediately before use, perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various this compound concentrations to the respective wells. Include a "medium only" control (100% viability) and a "vehicle" control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).[13]
Protocol 2: Global DNA Methylation Analysis by LC-MS/MS
This protocol provides a method to quantify changes in global DNA methylation following this compound treatment.
Materials:
-
Treated and untreated cells or patient bone marrow samples
-
DNA extraction kit
-
Nuclease P1, snake venom phosphodiesterase, alkaline phosphatase
-
LC-MS/MS system
-
Internal standard (e.g., 2-deoxyguanosine, 2dG)
-
5-methyl-2′-deoxycytidine (5mdC) standard
Procedure:
-
DNA Extraction: Isolate genomic DNA from cell pellets or tissue samples using a commercial DNA extraction kit, following the manufacturer's instructions.
-
DNA Hydrolysis:
-
Denature 1-2 µg of DNA by heating at 100°C for 5 minutes, then rapidly chill on ice.
-
Digest the DNA to nucleosides by sequential incubation with nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of 5mdC.
-
Quantify the amount of 5mdC in each sample by comparing its peak area to the standard curve.
-
Express the global DNA methylation level as the percentage of 5mdC relative to the total amount of deoxyguanosine or another appropriate reference nucleoside.[22]
-
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Collection: After treating cells with this compound for the desired duration (e.g., 96 hours), collect both adherent and floating cells.[13]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of approximately 1x10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Workflow for in vitro evaluation of this compound efficacy.
Caption: Key factors influencing the experimental efficacy of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dosing schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to this compound in the Myelodysplastic Syndrome | PLOS One [journals.plos.org]
- 8. Resistance to this compound and 5-azacytidine emerges from adaptive responses of the pyrimidine metabolism network | bioRxiv [biorxiv.org]
- 9. Mechanisms of resistance to this compound in the myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound induces very early in vivo DNA methylation changes in blasts from patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (this compound) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multicenter Study of this compound Administered Daily for 5 Days Every 4 Weeks to Adults With Myelodysplastic Syndromes: The Alternative Dosing for Outpatient Treatment (ADOPT) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. An update on the safety and efficacy of this compound in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and in vitro evaluations of new this compound nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of in vitro and in vivo hypomethylating effects of this compound in acute myeloid leukemia by a rapid, specific and sensitive LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of in vitro and in vivo hypomethylating effects of this compound in acute myeloid leukemia by a rapid, specific and sensitive LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Decitabine In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vivo efficiency with decitabine.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our in vivo cancer models compared to our in vitro results. What are the potential reasons for this discrepancy?
A1: The discrepancy between in vitro and in vivo efficacy of this compound is a well-documented challenge. The primary reason is its rapid in vivo degradation.[1] this compound has a very short plasma half-life of approximately 15-25 minutes in vivo, in stark contrast to its stability of over 10 hours in in vitro culture media at 37°C.[1][2][3] This rapid clearance is mainly due to the enzyme cytidine deaminase (CDA), which is highly expressed in tissues like the liver and rapidly metabolizes this compound into an inactive uridine analog.[1][2][4]
Other contributing factors to low in vivo efficacy can include:
-
Suboptimal Dosing and Scheduling: The in vivo activity of this compound is highly dependent on the dose and schedule. Low doses are known to favor DNA hypomethylation, while high doses can be cytotoxic.[5] Finding the optimal balance is crucial for therapeutic effect.
-
Development of Resistance: Both primary and secondary resistance can limit this compound's effectiveness.[6][7]
-
Tumor Microenvironment: The bone marrow microenvironment can influence the response to chemotherapy, including this compound.[6]
-
Delivery Method: The route and method of administration can impact drug delivery to the tumor site.
Q2: What are the primary mechanisms of resistance to this compound in vivo?
A2: Resistance to this compound can be categorized as either primary (lack of initial response) or secondary (relapse after an initial response).
-
Primary Resistance: This is often linked to the metabolic pathway of the drug.[6][8] A key factor is the ratio of the activating enzyme, deoxycytidine kinase (dCK), to the inactivating enzyme, cytidine deaminase (CDA).[6][8] A high CDA/dCK ratio can lead to insufficient levels of the active drug metabolite, this compound-triphosphate (DAC-TP), within cancer cells.[6][7] Insufficient drug uptake by cells through membrane transporters can also contribute.[6][7]
-
Secondary Resistance: The mechanisms for secondary resistance are more complex and may not be directly related to drug metabolism.[6] It is thought to involve the evolution of cancer cells that become less dependent on DNA hypermethylation for their survival and progression.[6][7] While changes in this compound metabolism gene expression are not consistently observed in secondary resistance, the emergence of new cytogenetic abnormalities in cancer cells is a noted feature.[6][8]
Q3: How can we optimize our in vivo experimental design to improve the efficacy of this compound?
A3: To enhance the in vivo efficacy of this compound in your experiments, consider the following strategies:
-
Dosing Schedule Optimization: Lower doses of this compound are often more effective at inducing hypomethylation, while higher doses can be cytotoxic.[5] Studies have shown that prolonged exposure to low doses of this compound can be more effective.[5] Various dosing schedules have been explored in clinical trials, including 3-day, 5-day, and 10-day regimens, with the 5-day intravenous regimen often considered highly effective due to its dose intensity.[5][9][10][11]
-
Combination Therapy:
-
With a CDA Inhibitor: Co-administration of a cytidine deaminase inhibitor, such as tetrahydrouridine (THU), can significantly increase the plasma half-life of this compound, leading to greater exposure of the tumor to the active drug.[1][4][12] This can help overcome resistance mediated by high CDA levels.[4]
-
With Other Chemotherapies: Combining this compound with other cytotoxic agents (e.g., cytarabine, venetoclax) or targeted therapies can have synergistic effects.[13][14][15][16][17] this compound can "prime" cancer cells, making them more susceptible to subsequent treatments.[13]
-
With Immunotherapy: this compound has been shown to enhance anti-tumor immune responses, and combining it with immunotherapy may improve outcomes.[18][19]
-
-
Novel Delivery Systems: To overcome the short half-life, novel drug delivery systems like nanostructured lipid carriers (NLCs) or solid lipid nanoparticles (SLNs) are being explored for oral delivery and sustained release of this compound.[3][20][21]
Q4: Are there any biomarkers that can predict the response to this compound?
A4: The ratio of cytidine deaminase (CDA) to deoxycytidine kinase (dCK) expression has been suggested as a potential predictive biomarker for primary resistance to this compound.[6][8] A higher CDA/dCK ratio is associated with non-responders.[6][8] While global DNA methylation levels can be measured, their correlation with clinical response has been inconsistent.[5]
Quantitative Data Summary
Table 1: In Vitro vs. In Vivo Half-Life of this compound
| Environment | Half-Life | Primary Reason for Difference | Reference |
| In Vitro (37°C) | >10 hours | Stable in culture medium | [1] |
| In Vivo | ~15-25 minutes | Rapid metabolism by cytidine deaminase (CDA) in the liver | [1][2][3] |
Table 2: Overview of this compound Dosing Regimens from Clinical Studies
| Dosing Regimen | Patient Population | Outcome | Reference |
| 20 mg/m² IV daily for 3 days | Lower-risk Myelodysplastic Syndromes (MDS) | Overall response rate of 70% | [22] |
| 20 mg/m² IV daily for 5 days | Older patients with Acute Myeloid Leukemia (AML) | Complete remission rate of 17.8% | [10][11] |
| 15 mg/m² IV every 8 hours for 3 days | Higher-risk MDS | Encouraging activity observed | [5] |
| 10 mg/m² IV daily for 10 days | Older patients with newly diagnosed AML | Overall response rate of 40% | [9] |
| Low-dose (0.2 mg/kg SQ) weekly with Venetoclax | Myeloid malignancies | Overall response rate of 57% with less toxicity | [15] |
Experimental Protocols
Protocol 1: Assessment of Global DNA Methylation (LINE-1 Assay)
This protocol provides a general workflow for assessing changes in global DNA methylation in response to this compound treatment using LINE-1 pyrosequencing.
-
Sample Collection: Collect tumor tissue or cells from control and this compound-treated animals at desired time points.
-
DNA Extraction: Isolate genomic DNA using a standard DNA extraction kit. Ensure high-quality DNA is obtained.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercially available kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify a specific region of the LINE-1 retrotransposon using primers designed for bisulfite-converted DNA.
-
Pyrosequencing: Perform pyrosequencing on the PCR product to quantify the percentage of methylation at specific CpG sites within the LINE-1 element.
-
Data Analysis: Compare the percentage of methylation between the this compound-treated and control groups to determine the extent of hypomethylation.
Visualizations
Caption: Mechanism of action of this compound leading to DNA hypomethylation.
Caption: Metabolic pathways of this compound activation and inactivation.
Caption: A logical workflow for troubleshooting low in vivo this compound efficacy.
References
- 1. High cytidine deaminase expression in the liver provides sanctuary for cancer cells from this compound treatment effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Development and in vitro evaluations of new this compound nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High cytidine deaminase expression in the liver provides sanctuary for cancer cells from this compound treatment effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to this compound in the Myelodysplastic Syndrome | PLOS One [journals.plos.org]
- 7. Mechanisms of Resistance to this compound in the Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to this compound in the myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized phase II trial of 5-day versus 10-day schedules of this compound in older patients with newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicenter, Randomized, Open-Label, Phase III Trial of this compound Versus Patient Choice, With Physician Advice, of Either Supportive Care or Low-Dose Cytarabine for the Treatment of Older Patients With Newly Diagnosed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with this compound to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioengineer.org [bioengineer.org]
- 14. This compound combined with CAG regimen in the treatment of elderly patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Efficacy and safety of the combination of this compound and CHAG priming regimen in the relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase I/II trial of this compound, venetoclax, and quizartinib in newly diagnosed FLT3-ITD–mutated AML | VJHemOnc [vjhemonc.com]
- 18. Low-Dose this compound Augments the Activation and Anti-Tumor Immune Response of IFN-γ+ CD4+ T Cells Through Enhancing IκBα Degradation and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-Mediated Epigenetic Reprograming Enhances Anti-leukemia Efficacy of CD123-Targeted Chimeric Antigen Receptor T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipid based nanocarrier system for the potential oral delivery of this compound: formulation design, characterization, ex vivo, and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solid Lipid Nanoparticles for Oral Delivery of this compound: Formul...: Ingenta Connect [ingentaconnect.com]
- 22. ashpublications.org [ashpublications.org]
Validation & Comparative
Validating Decitabine-Induced Gene Expression: A Comparative Guide to qPCR and Alternative Methods
For researchers, scientists, and drug development professionals investigating the epigenetic modifier decitabine, accurate validation of its effects on gene expression is paramount. This guide provides a comprehensive comparison of quantitative PCR (qPCR) with other common validation techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
This compound, a hypomethylating agent, functions by inhibiting DNA methyltransferases (DNMTs), leading to the reactivation of previously silenced genes, including critical tumor suppressor genes.[1][2] This mechanism underscores the importance of robustly quantifying changes in gene expression to understand its therapeutic effects. While genome-wide screening methods like RNA-sequencing (RNA-seq) provide a broad overview of transcriptional changes, targeted validation of key genes is a critical downstream step. Quantitative PCR is a widely used method for this purpose due to its sensitivity, specificity, and relatively low cost.
Performance Comparison of Gene Expression Validation Methods
The choice of validation method can significantly impact the interpretation of this compound's effects. While qPCR is often considered a gold standard for targeted gene expression analysis, it is essential to understand its performance characteristics in relation to other techniques such as RNA-seq and microarrays.
| Parameter | Quantitative PCR (qPCR) | RNA-Sequencing (RNA-seq) | Microarray |
| Principle | Targeted amplification of specific cDNA sequences. | High-throughput sequencing of the entire transcriptome. | Hybridization of labeled cDNA to a pre-designed array of probes. |
| Sensitivity | High; can detect low-abundance transcripts. | High; dependent on sequencing depth. | Moderate to high. |
| Specificity | High; dependent on primer design. | High; can distinguish between isoforms. | Moderate; prone to cross-hybridization. |
| Dynamic Range | Wide (7-8 logs). | Wide (>8 logs). | Narrow (2-3 logs). |
| Throughput | Low to moderate. | High (genome-wide). | High (pre-defined set of genes). |
| Cost per Sample | Low for a small number of genes. | High, but decreasing. | Moderate. |
| Concordance with RNA-seq | Generally high, though fold-change discrepancies can occur.[3][4] Studies report that 15-20% of genes may show non-concordant results, particularly for genes with low fold changes (<2-fold).[5] | - | Moderate to high. |
| Primary Use in this compound Studies | Validation of specific gene expression changes identified by genome-wide assays. | Discovery of genome-wide changes in gene expression following this compound treatment. | Historically used for discovery, now largely superseded by RNA-seq. |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
-
This compound Preparation: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO or PBS) immediately before use, as it is unstable in aqueous solutions.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for a specified duration (e.g., 48-72 hours). Include a vehicle-treated control group. The optimal dose and duration should be determined empirically for each cell line.[6][7]
-
Harvesting: After treatment, harvest the cells for RNA extraction.
II. RNA Extraction and cDNA Synthesis
-
RNA Isolation: Extract total RNA from the this compound-treated and control cells using a standard method, such as a TRIzol-based reagent or a column-based kit.
-
RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be ~2.0. Verify RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.
III. Quantitative PCR (qPCR)
-
Primer Design:
-
Design primers that flank an exon-exon junction to avoid amplification of contaminating genomic DNA.
-
Primer pairs should have a melting temperature (Tm) of 58-62°C and produce an amplicon of 100-200 bp.
-
Verify primer specificity using in-silico tools like NCBI Primer-BLAST.
-
For validating the reactivation of genes silenced by promoter methylation, it may be relevant to perform bisulfite sequencing PCR. In this case, primers must be designed to be specific for the bisulfite-converted DNA sequence.[8][9][10]
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing a qPCR SYBR Green or probe-based master mix, forward and reverse primers (final concentration of 200-500 nM), and nuclease-free water.
-
Add the cDNA template (diluted 1:10 to 1:20) to the master mix.
-
Include the following controls:
-
No-template control (NTC): To check for contamination.
-
No-reverse-transcriptase control (-RT): To check for genomic DNA contamination.
-
-
-
qPCR Cycling Conditions:
-
An initial denaturation step at 95°C for 2-10 minutes.
-
40 cycles of:
-
Denaturation at 95°C for 15 seconds.
-
Annealing/extension at 60°C for 1 minute.
-
-
A melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct value of the target gene to the Ct value of a stably expressed reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the 2-ΔΔCt method.[11]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to gene re-expression.
Caption: Experimental workflow for validating gene expression with qPCR.
References
- 1. This compound: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of this compound in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with this compound induces the expression of stemness markers, PD-L1 and NY-ESO-1 in colorectal cancer: potential for combined chemoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. MSP primer design [qiagen.com]
- 10. zymoresearch.com [zymoresearch.com]
- 11. yeasenbio.com [yeasenbio.com]
Comparing the efficacy of decitabine vs. azacitidine in vitro
A comprehensive guide for researchers on the differential effects of two key DNA methyltransferase inhibitors, supported by experimental data and detailed protocols.
Decitabine (DAC) and azacitidine (AZA) are two structurally related cytidine nucleoside analogs widely used in epigenetic cancer therapy, particularly for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] While both drugs are inhibitors of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of tumor suppressor genes, their distinct molecular structures and metabolic pathways result in significantly different in vitro activities.[2][3][4] This guide provides an objective comparison of their in vitro efficacy, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the appropriate agent for their studies.
Core Mechanisms of Action: A Tale of Two Analogs
Both this compound and azacitidine require cellular uptake and phosphorylation to become active.[2][4] this compound, a deoxyribonucleoside, is incorporated exclusively into DNA.[2][4] In contrast, azacitidine, a ribonucleoside, is predominantly incorporated into RNA, with a smaller fraction (approximately 10-20%) being converted to its deoxyribonucleotide form for DNA incorporation.[4] This fundamental difference in their metabolic fate underpins their varied biological effects.
The primary mechanism for both drugs involves the trapping and subsequent degradation of DNMTs, particularly DNMT1.[4][5] When incorporated into newly synthesized DNA, they form a covalent bond with the DNMT enzyme, preventing the transfer of a methyl group and leading to the enzyme's degradation.[5][6] This results in passive, replication-dependent DNA demethylation.[3][4]
Caption: Mechanism of action for Azacitidine and this compound.
Quantitative Comparison of In Vitro Efficacy
Direct comparative studies in various cancer cell lines have revealed key differences in the potency and effects of this compound and azacitidine.
Cell Viability and Cytotoxicity
This compound generally exhibits higher potency in DNA-mediated effects at lower concentrations.[1][7] However, at higher concentrations, azacitidine often demonstrates greater cytotoxicity.[1][8] This is likely due to its incorporation into RNA, leading to inhibition of protein synthesis, an effect not observed with this compound.[1][8]
| Cell Line | Drug | EC50 (µM) | Reference |
| AML Cell Lines | |||
| KG-1a | Azacitidine | 2.3 ± 0.6 | [2] |
| This compound | 0.4 ± 0.0 | [2] | |
| NSCLC Cell Lines | |||
| A549 | Azacitidine | 1.8 - 10.5 | [5][9] |
| H1299 | Azacitidine | 1.8 - 10.5 | [5][9] |
| H1299 | This compound | 5.1 | [5][9] |
| Leukemia Cell Lines | |||
| CEM/hENT1 | Azacitidine | 0.3 | [10] |
| This compound | 0.3 | [10] | |
| CEM/hCNT1 | Azacitidine | 0.1 | [10] |
| This compound | 0.8 | [10] |
Table 1: Comparative EC50 values for Azacitidine and this compound in various cancer cell lines.
DNA Demethylation
Reflecting its direct and sole incorporation into DNA, this compound is a more potent DNA demethylating agent than azacitidine.[1][5] Studies in both AML and NSCLC cell lines show that this compound achieves significant hypomethylation at concentrations 2- to 10-fold lower than azacitidine.[1][5][7] Peak hypomethylation is observed around 0.1 µM for this compound and 0.3–1.0 µM for azacitidine in NSCLC cells.[5]
Apoptosis and Cell Cycle Arrest
While both drugs induce apoptosis, their effects on the cell cycle are markedly different. Azacitidine treatment typically leads to an increase in the sub-G1 population, indicative of apoptosis.[1][9] In contrast, this compound more prominently causes an accumulation of cells in the G2/M phase of the cell cycle.[1][9] In some NSCLC cell lines, azacitidine, but not this compound, was found to significantly induce markers of DNA damage and apoptosis, such as cleaved-PARP and phospho-histone-H2AX.[5][9]
| Effect | Azacitidine | This compound | Reference |
| Apoptosis | Induces early and late apoptosis; increases sub-G1 population. | Minor increase in sub-G1; less potent than AZA in some models. | [1][9] |
| Cell Cycle | Decreases all cell cycle phases; increases sub-G1. | Causes an increase in the G2/M population. | [1][9] |
| DNA Damage | Induces markers like phospho-H2AX and cleaved-PARP. | Less induction of DNA damage markers compared to AZA in some models. | [1][5] |
Table 2: Differential effects of Azacitidine and this compound on apoptosis and cell cycle.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key in vitro experiments are provided below.
Caption: General experimental workflow for in vitro comparison.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or azacitidine (e.g., 0-50 µM) for a specified duration (e.g., 72 hours).[8][11] Include untreated controls.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the untreated control and determine the EC50 values.
DNA Methylation Analysis (LINE-1 Pyrosequencing)
-
Cell Treatment and DNA Extraction: Treat cells with this compound or azacitidine for a specified period (e.g., 48 hours).[2][11] Extract genomic DNA using a standard kit.
-
Bisulfite Conversion: Treat the extracted DNA with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.
-
PCR Amplification: Amplify the LINE-1 repetitive elements from the bisulfite-converted DNA using specific primers.
-
Pyrosequencing: Sequence the PCR products using a pyrosequencer to quantify the percentage of methylation at specific CpG sites within the LINE-1 elements.[2][11] This serves as a surrogate for global DNA methylation levels.
Apoptosis Assay (Annexin V/7-AAD Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or azacitidine for a set time (e.g., 48-72 hours).[2]
-
Staining: Harvest the cells and wash them with PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V (to detect early apoptotic cells) and 7-AAD (to detect late apoptotic/necrotic cells).[2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (DAPI Staining)
-
Cell Treatment: Culture and treat cells with this compound or azacitidine for the desired duration (e.g., 72 hours).[9]
-
Fixation and Staining: Harvest the cells, fix them in ethanol, and then stain the DNA with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole).[2]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the DAPI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (apoptotic cells).[9]
Conclusion
In vitro studies reveal that while both this compound and azacitidine are effective DNA hypomethylating agents, they possess distinct pharmacological profiles. This compound is a more potent demethylating agent, acting exclusively through its incorporation into DNA.[1][7] Azacitidine, while also causing DNA hypomethylation, exhibits additional cytotoxic effects through its incorporation into RNA and subsequent inhibition of protein synthesis.[1][8] These differences manifest in varied effects on cell viability, cell cycle progression, and apoptosis induction.[1][9] Researchers should consider these differential mechanisms and potencies when designing experiments to investigate the roles of DNA demethylation and epigenetic modulation in their specific in vitro models. The choice between this compound and azacitidine will depend on the specific biological question being addressed, whether the focus is purely on DNA hypomethylation or on a broader spectrum of cytotoxic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of Azacitidine and this compound Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise Drug Review: Azacitidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azacitidine and this compound have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azacytidine and this compound Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines | PLOS One [journals.plos.org]
- 7. scispace.com [scispace.com]
- 8. A Comparison of Azacitidine and this compound Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A Comparison of Azacitidine and this compound Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
Confirming Tumor Suppressor Re-expression: A Comparative Guide to Western Blot Analysis and Its Alternatives
For researchers, scientists, and drug development professionals, the confirmation of tumor suppressor re-expression is a critical step in evaluating the efficacy of novel cancer therapies. Western blot analysis has long been the conventional method for this purpose. However, with advancements in technology, several alternative techniques now offer distinct advantages in terms of quantification, throughput, and sensitivity. This guide provides an objective comparison of Western blot analysis with modern alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparing Methodologies for Detecting Tumor Suppressor Re-expression
The ideal method for confirming the re-expression of tumor suppressors should be sensitive, specific, and provide quantitative data. While Western blotting is a familiar and widely accessible technique, it is often considered semi-quantitative and can be laborious.[1][2] Alternative methods such as Meso Scale Discovery (MSD) assays, Simple Western™ (capillary electrophoresis), and flow cytometry offer more quantitative and higher throughput options.[2]
Below is a comparative summary of these techniques, highlighting their key performance characteristics.
| Feature | Western Blot | Meso Scale Discovery (MSD) | Simple Western™ | Flow Cytometry |
| Principle | Size-based protein separation via gel electrophoresis followed by antibody-based detection on a membrane. | Electrochemiluminescence-based detection of proteins captured on a multi-spot microplate.[3] | Automated capillary electrophoresis for size- or charge-based protein separation and immunodetection. | Laser-based detection of fluorescently labeled antibodies bound to proteins in individual cells.[2] |
| Quantification | Semi-quantitative; requires careful normalization and can be prone to signal saturation.[4] | Highly quantitative with a wide dynamic range.[1] | Fully quantitative with automated normalization. | Quantitative analysis of protein expression on a per-cell basis.[2] |
| Throughput | Low to medium; can be labor-intensive.[1] | High; suitable for screening large numbers of samples in 96- or 384-well plates.[1] | High; automated processing of up to 96 samples overnight. | Very high; capable of analyzing thousands of cells per second.[2] |
| Sensitivity | Picogram to nanogram range, dependent on antibody and detection method. | Picogram to femtogram range. | Picogram-level sensitivity.[5] | High sensitivity for detecting protein expression in subpopulations of cells.[2] |
| Sample Volume | Typically requires 10-50 µg of protein lysate per lane. | Low sample volume required (as little as 10-25 µL).[6] | Requires as little as 3 µL of starting material. | Can analyze a large number of cells from a small sample volume. |
| Hands-on Time | Several hours to days.[2] | Minimal; assays can be completed in a few hours.[7] | Minimal; fully automated after sample loading. | Varies with sample preparation, but analysis is rapid. |
Experimental Data: A Case Study on Retinoblastoma (Rb) Protein Re-expression
To illustrate the comparative performance of these techniques, consider a hypothetical study aimed at confirming the re-expression of the tumor suppressor Retinoblastoma (Rb) in a cancer cell line following treatment with a therapeutic agent. The data presented below is a representative synthesis based on findings from comparative studies.
In this scenario, a cell line lacking Rb expression is treated with a compound designed to induce its re-expression. Protein lysates are then analyzed by both traditional Western blot and a quantitative MSD assay.
Table 1: Quantitative Comparison of Rb Protein Expression
| Treatment Group | Western Blot (Normalized Intensity) | MSD Assay (Rb Concentration, pg/mL) |
| Untreated Control | 1.0 (Baseline) | 50 |
| Vehicle Control | 1.2 ± 0.3 | 55 ± 8 |
| Therapeutic Agent | 8.5 ± 1.5 | 450 ± 35 |
The Western blot data, while showing a clear increase in Rb expression with treatment, is presented as a normalized intensity value, which is semi-quantitative. In contrast, the MSD assay provides absolute quantification of the Rb protein concentration, demonstrating a more precise and robust measure of re-expression.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for Western blot analysis and the alternative techniques discussed.
Western Blot Protocol for Tumor Suppressor Re-expression (p53 Example)
This protocol outlines the key steps for detecting the re-expression of the p53 tumor suppressor protein.
-
Cell Lysis and Protein Quantification:
-
Harvest treated and control cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p53 (e.g., clone DO-1 or DO-7) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Perform densitometry analysis using appropriate software, normalizing the p53 signal to a loading control (e.g., GAPDH, β-actin, or total protein stain).
-
Meso Scale Discovery (MSD) Assay Protocol for Protein Quantification
This protocol provides a general workflow for a sandwich immunoassay using the MSD platform.
-
Plate Preparation:
-
Use a 96-well MSD plate pre-coated with a capture antibody specific for the target tumor suppressor.
-
Add blocking buffer to each well and incubate as per the manufacturer's instructions.
-
Wash the plate with MSD wash buffer.
-
-
Sample and Calibrator Incubation:
-
Prepare a standard curve using a known concentration of the recombinant target protein.
-
Add standards and cell lysate samples to the appropriate wells.
-
Incubate the plate with shaking for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Detection Antibody Incubation:
-
Add the SULFO-TAG labeled detection antibody to each well.
-
Incubate with shaking for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Signal Detection:
-
Add MSD Read Buffer to each well.
-
Analyze the plate on an MSD instrument to measure the electrochemiluminescent signal.
-
Calculate the concentration of the target protein in the samples based on the standard curve.[3]
-
Simple Western™ Protocol
This automated protocol is performed by the instrument after initial sample preparation.
-
Sample Preparation:
-
Prepare cell lysates as for a traditional Western blot.
-
Dilute the lysate and primary antibodies to the recommended concentrations.
-
-
Instrument Setup:
-
Load the prepared samples, primary and secondary antibodies, and other reagents into the designated plate.
-
Place the plate and a capillary cartridge into the Simple Western instrument.
-
-
Automated Analysis:
-
The instrument automatically performs sample loading, size-based separation in the capillaries, immunoprobing with primary and secondary antibodies, and chemiluminescent or fluorescent signal detection.
-
-
Data Analysis:
-
The accompanying software automatically analyzes the data, providing quantitative results for protein size and amount.
-
Intracellular Flow Cytometry Protocol
This protocol is for the detection of intracellular tumor suppressor proteins.
-
Cell Preparation:
-
Harvest and wash cells, then adjust to a concentration of 1x10^6 cells/mL.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve cellular structures.
-
Permeabilize the cell membranes with a permeabilization buffer (e.g., saponin or Triton X-100) to allow antibody entry.
-
-
Antibody Staining:
-
Incubate the permeabilized cells with a fluorescently conjugated primary antibody specific for the intracellular tumor suppressor.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometric Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the percentage of positive cells and the mean fluorescence intensity, which corresponds to the level of protein expression.[2]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and the biological context, the following diagrams illustrate the Western blot workflow and a key tumor suppressor signaling pathway.
Caption: A diagram illustrating the major steps of the Western blot workflow.
Caption: The p53 signaling pathway in response to DNA damage.
Conclusion
Confirming the re-expression of tumor suppressors is a cornerstone of preclinical cancer research. While Western blotting remains a valuable tool, its limitations in quantification and throughput have paved the way for more advanced techniques. Meso Scale Discovery assays, Simple Western™, and flow cytometry offer researchers highly quantitative, sensitive, and high-throughput alternatives. The choice of methodology should be guided by the specific experimental needs, considering factors such as the level of quantification required, the number of samples to be analyzed, and the available resources. By understanding the strengths and weaknesses of each technique, researchers can select the most appropriate method to generate robust and reliable data, ultimately accelerating the development of effective cancer therapies.
References
- 1. Western Blot Comparison | Meso Scale Discovery [mesoscale.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. mesoscale.com [mesoscale.com]
- 4. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. mesoscale.com [mesoscale.com]
- 7. mesoscale.com [mesoscale.com]
Validating Decitabine-Induced Demethylation: A Comparative Guide to Bisulfite Sequencing and Its Alternatives
For researchers, scientists, and drug development professionals, accurately quantifying the demethylating effects of drugs like decitabine is crucial. This guide provides an objective comparison of bisulfite sequencing, the gold standard for methylation analysis, with emerging alternative methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
This compound, a hypomethylating agent, functions by inhibiting DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation and the reactivation of tumor suppressor genes.[1][2] Validating this mechanism of action requires robust and quantitative methods to measure changes in DNA methylation patterns. While whole-genome bisulfite sequencing (WGBS) and reduced representation bisulfite sequencing (RRBS) are considered the gold standards, newer methods such as Enzymatic Methyl-seq (EM-seq) and Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) offer compelling alternatives.
Comparative Analysis of DNA Methylation Detection Methods
The choice of method for validating this compound-induced demethylation depends on several factors, including the desired resolution, the amount of starting material, and budget constraints. Below is a summary of key quantitative and qualitative parameters for each technique.
| Feature | Bisulfite Sequencing (WGBS/RRBS) | Enzymatic Methyl-seq (EM-seq) | Methylated DNA Immunoprecipitation (MeDIP-seq) |
| Resolution | Single-base[3] | Single-base[4] | Regional (~100-500 bp)[3][5] |
| DNA Input Requirement | High (µg range for WGBS)[6] | Low (as little as 10 ng)[4] | Low to moderate (ng to µg range)[7] |
| DNA Damage | High (significant fragmentation)[4][8] | Minimal[4][8] | Minimal[8] |
| Coverage Bias | GC-rich regions may be underrepresented[9] | More uniform GC coverage[4][8] | Biased towards methylated regions[10][11] |
| Data Analysis Complexity | High[12] | Moderate (similar to WGBS pipelines)[7][12] | Moderate to high |
| Cost per Sample | High (WGBS) to moderate (RRBS)[3] | Moderate to high | Low to moderate |
| Concordance with WGBS | N/A (Gold Standard) | High[13] | Moderate[14] |
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are outlined protocols for the key techniques discussed.
Whole-Genome Bisulfite Sequencing (WGBS) Protocol for this compound-Treated Cells
This protocol is adapted from standard WGBS procedures and optimized for cells treated with this compound.
-
Cell Culture and this compound Treatment: Culture cells to the desired confluency. Treat with an appropriate concentration of this compound (e.g., 1-10 µM) for a specified duration (e.g., 72 hours) to induce demethylation.
-
Genomic DNA Extraction: Harvest the cells and extract high-quality genomic DNA using a standard kit. Quantify the DNA and assess its integrity.
-
DNA Fragmentation: Shear the genomic DNA to a desired fragment size (e.g., 200-400 bp) using sonication.
-
End Repair and Adenylation: Perform end repair and A-tailing of the fragmented DNA.
-
Adapter Ligation: Ligate methylated sequencing adapters to the DNA fragments.
-
Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[15] Commercially available kits can be used for this step.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers that are complementary to the ligated adapters.
-
Library Purification and Quantification: Purify the amplified library and quantify it to prepare for sequencing.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform methylation calling to determine the methylation status of each cytosine.
Enzymatic Methyl-seq (EM-seq) Protocol
EM-seq offers a gentler alternative to bisulfite treatment, minimizing DNA damage.
-
DNA Fragmentation and Library Preparation: Shear genomic DNA and prepare a sequencing library with end repair, A-tiling, and adapter ligation as in the WGBS protocol.
-
Oxidation of Methylated Cytosines: Use the TET2 enzyme to oxidize 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC).[4][8]
-
Deamination of Unmodified Cytosines: Employ the APOBEC enzyme to deaminate the unmodified cytosines to uracil.[4][8]
-
PCR Amplification: Amplify the enzymatically treated library using a polymerase that can read through uracil residues.
-
Sequencing and Data Analysis: Sequence the amplified library and use bioinformatic pipelines similar to those for WGBS to analyze the methylation data.[7][12]
Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) Protocol
MeDIP-seq is an enrichment-based method that provides regional methylation information.
-
Genomic DNA Extraction and Fragmentation: Extract and shear genomic DNA as described for WGBS.
-
Denaturation: Denature the fragmented DNA to create single-stranded fragments.
-
Immunoprecipitation: Incubate the denatured DNA with an antibody specific for 5-methylcytosine (5mC). This will selectively bind to the methylated DNA fragments.
-
Capture of Methylated DNA: Use magnetic beads coated with a secondary antibody to capture the DNA-antibody complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound DNA and then elute the methylated DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched methylated DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify enriched regions, which correspond to methylated areas of the genome.
Visualizing the this compound-Induced Demethylation Pathway and Experimental Workflow
To better understand the molecular mechanisms and experimental processes, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of sequencing-based methods to profile DNA methylation and identification of monoallelic epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WGBS vs. EM-seq: Key Differences in Principles, Pros, Cons, and Applications - CD Genomics [cd-genomics.com]
- 4. MeDIP-seq vs. RRBS vs. WGBS - CD Genomics [cd-genomics.com]
- 5. youtube.com [youtube.com]
- 6. neb.com [neb.com]
- 7. biostate.ai [biostate.ai]
- 8. Genome-wide CpG density and DNA methylation analysis method (MeDIP, RRBS, and WGBS) comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. Methods to analyze EM-seq data [biostars.org]
- 11. Comparison of current methods for genome-wide DNA methylation profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The DNA demethylating agent this compound activates the TRAIL pathway and induces apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound enhances the tumoricidal potential of TRAIL via the epigenetic regulation of death receptor 4 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Decitabine and Other DNMT Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of decitabine with other prominent DNA methyltransferase (DNMT) inhibitors, including azacitidine and the second-generation agent guathis compound. The information herein is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.
Introduction to DNMT Inhibitors
DNA methyltransferase (DNMT) inhibitors are a class of epigenetic modifying agents that play a crucial role in cancer therapy. By inhibiting the methylation of DNA, these drugs can lead to the re-expression of tumor suppressor genes that have been silenced, ultimately inducing cell differentiation and apoptosis. This compound (5-aza-2'-deoxycytidine) and azacitidine (5-azacytidine) are the two most established DNMT inhibitors, primarily used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Guathis compound (SGI-110) is a next-generation inhibitor designed to have a longer half-life and greater resistance to degradation.[3]
Mechanism of Action
This compound and other nucleoside analog DNMT inhibitors function by being incorporated into replicating DNA.[2] Once integrated, they form a covalent bond with DNMT enzymes, trapping them and leading to their degradation.[4] This depletion of active DNMTs results in a passive demethylation of the genome during subsequent rounds of DNA replication. The reduction in DNA methylation, particularly in the promoter regions of genes, can lead to the reactivation of tumor suppressor genes, triggering downstream anti-tumor effects such as cell cycle arrest and apoptosis.[4][5]
Caption: Mechanism of action for nucleoside analog DNMT inhibitors.
Comparative Efficacy in MDS and AML
The clinical efficacy of this compound, azacitidine, and guathis compound has been evaluated in numerous trials for MDS and AML. The following tables summarize key efficacy data from comparative studies.
Table 1: Efficacy of DNMT Inhibitors in Acute Myeloid Leukemia (AML)
| Drug | Study/Analysis | Patient Population | Complete Remission (CR) Rate | Overall Response Rate (ORR) | Median Overall Survival (OS) in Months |
| This compound | Meta-analysis | Newly Diagnosed AML | 25% | 40% | 8.79 |
| Azacitidine | Meta-analysis | Newly Diagnosed AML | 16% | 38% | 10.04 |
| This compound | ASTRAL-1 (sub-analysis)[6] | Treatment-Naïve AML (unfit for intensive chemo) | 19.2% | 25.1% (CR+CRp+CRi) | 8.2 |
| Azacitidine | ASTRAL-1 (sub-analysis)[6] | Treatment-Naïve AML (unfit for intensive chemo) | 17.5% | 22.2% (CR+CRp+CRi) | 8.7 |
| Guathis compound | Phase 3 ASTRAL-2 & 3[7] | Previously Treated AML and MDS/CMML | Not Met (Primary Endpoint) | - | Not Superior to Control |
CRp = Complete Remission with incomplete platelet recovery; CRi = Complete Remission with incomplete blood count recovery.
Table 2: Efficacy of DNMT Inhibitors in Myelodysplastic Syndromes (MDS)
| Drug | Study/Analysis | Patient Population | Complete Remission (CR) Rate | Overall Response Rate (ORR) |
| This compound | Network Meta-analysis[8] | Higher-Risk MDS | Higher than Azacitidine | - |
| Azacitidine | Network Meta-analysis[8] | Higher-Risk MDS | Lower than this compound | - |
| This compound | Propensity-matched cohort[9] | MDS | - | 52% |
| Azacitidine | Propensity-matched cohort[9] | MDS | - | 44% |
| Guathis compound | Phase 2[3] | Intermediate or High-Risk MDS (Treatment-naïve or relapsed/refractory) | - | 40% (60 mg/m²) |
Comparative Safety and Tolerability
The safety profiles of this compound and azacitidine are generally similar, with myelosuppression being the most common dose-limiting toxicity. Guathis compound also demonstrates a comparable safety profile.
Table 3: Key Grade ≥3 Adverse Events of DNMT Inhibitors
| Adverse Event | This compound (ASTRAL-1)[6] | Azacitidine (ASTRAL-1)[6] | Guathis compound (Phase 1)[10] |
| Febrile Neutropenia | Not specified | Not specified | 41% |
| Pneumonia | Not specified | Not specified | 29% |
| Thrombocytopenia | Not specified | Not specified | 25% |
| Anemia | Not specified | Not specified | 25% |
| Neutropenia | More frequent than AZA[9] | Less frequent than DAC[9] | Not specified |
| Infections | More frequent than AZA[9] | Less frequent than DAC[9] | Sepsis: 17% |
| Total Grade ≥3 AEs | 87.4% | 88.9% | Not specified |
Pharmacokinetic and Pharmacodynamic Properties
A key differentiator among these agents is their pharmacokinetic profile, which influences their clinical activity.
Table 4: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | This compound | Azacitidine | Guathis compound |
| Administration | Intravenous | Intravenous, Subcutaneous | Subcutaneous |
| Half-life | ~35-45 minutes[11] | ~30 minutes | Extended exposure to this compound[3] |
| Metabolism | Deamination by cytidine deaminase[11] | Deamination by cytidine deaminase | Resistant to cytidine deaminase[3] |
| Mechanism | DNA incorporation only | DNA and RNA incorporation | Prodrug of this compound |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and interpretation of experimental data. Below are representative protocols for key assays used in the evaluation of DNMT inhibitors.
DNA Methylation Analysis by Pyrosequencing
Objective: To quantify the percentage of methylation at specific CpG sites in DNA treated with DNMT inhibitors.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and untreated cancer cells using a commercial kit.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a kit such as the EZ DNA Methylation Kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region of the bisulfite-converted DNA using PCR with one of the primers being biotinylated.
-
Pyrosequencing: Perform pyrosequencing on the biotinylated PCR product. The dispensation order of nucleotides is programmed based on the sequence to be analyzed. The light generated upon nucleotide incorporation is proportional to the number of incorporated nucleotides, allowing for the quantification of the C/T ratio at each CpG site, which corresponds to the methylation percentage.
Cell Viability Assessment by MTT Assay
Objective: To determine the cytotoxic effects of DNMT inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, azacitidine, or other DNMT inhibitors for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Experimental and Developmental Workflows
The development and comparison of DNMT inhibitors follow a structured pathway from preclinical evaluation to clinical trials.
Caption: A typical preclinical workflow for comparing DNMT inhibitors.
Caption: The logical progression of clinical development for DNMT inhibitors.
Conclusion
This compound and azacitidine remain the cornerstones of hypomethylating therapy for MDS and AML, with comparable efficacy and safety profiles in many settings.[6][9] While a meta-analysis suggested a higher complete remission rate for this compound in higher-risk MDS, another showed similar overall response rates in AML.[8][12] The choice between these agents may depend on specific patient characteristics and regional approvals. Guathis compound, a second-generation DNMT inhibitor, was developed to overcome some of the pharmacokinetic limitations of the first-generation agents.[3] However, in large phase 3 trials, it did not demonstrate a statistically significant improvement in overall survival compared to standard therapies.[7] Future research will likely focus on combination therapies and the identification of predictive biomarkers to optimize the use of these important epigenetic drugs.
References
- 1. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Guathis compound (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Frontiers | Mechanism of action of this compound in treating acute lymphoblastic leukemia [frontiersin.org]
- 6. 2020 EHA: Comparative results of azacitidine and this compound from a large prospective Phase 3 study in treatment naïve acute myeloid leukemia (TN-AML) not eligible for intensive chemotherapy – Astex [astx.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Comparison Between this compound and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis between azacitidine and this compound for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and tolerability of guathis compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical activity, pharmacokinetics, and pharmacodynamics of oral hypomethylating agents for myelodysplastic syndromes/neoplasms and acute myeloid leukemia: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Decitabine vs. 5-Azacytidine in AML Models: A Side-by-Side Comparison
For Researchers, Scientists, and Drug Development Professionals
Decitabine (DAC) and 5-azacytidine (AZA) are two hypomethylating agents pivotal in the treatment of Acute Myeloid Leukemia (AML), particularly in patients ineligible for intensive chemotherapy. While both are cytidine analogues that inhibit DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of tumor suppressor genes, they exhibit distinct pharmacological profiles and cellular effects. This guide provides a comprehensive side-by-side comparison of their performance in preclinical and clinical AML models, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a deoxyribonucleoside analog that is exclusively incorporated into DNA, making it a more direct and potent inhibitor of DNA methylation.[1][2] In contrast, 5-azacytidine is a ribonucleoside analog, with the majority of the drug being incorporated into RNA, where it disrupts protein synthesis, and a smaller fraction is converted to a deoxyribonucleotide and incorporated into DNA.[2][3] This fundamental difference in their mechanism of action underlies the observed variations in their preclinical and clinical activity.
Preclinical studies consistently demonstrate that this compound induces DNA hypomethylation and depletes DNMT1 at concentrations 2- to 10-fold lower than 5-azacytidine.[1][4] However, at higher concentrations, 5-azacytidine exhibits greater cytotoxicity, likely due to its impact on protein synthesis.[4][5] In clinical settings, both agents have shown comparable efficacy in terms of overall response rates and survival in older AML patients.[6][7][8]
In Vitro Performance Comparison
Table 1: Cytotoxicity in AML Cell Lines
| Cell Line | Drug | IC50 / EC50 (µM) | Reference |
| KG-1a | This compound | 0.33 ± 0.04 | [4] |
| 5-Azacytidine | 0.81 ± 0.11 | [4] | |
| THP-1 | This compound | 0.43 ± 0.05 | [4] |
| 5-Azacytidine | 1.1 ± 0.07 | [4] | |
| OCI-AML3 | This compound | 0.17 ± 0.01 | [4] |
| 5-Azacytidine | 0.42 ± 0.04 | [4] | |
| HL-60 | This compound | 0.22 ± 0.02 | [4] |
| 5-Azacytidine | 0.49 ± 0.04 | [4] | |
| MOLM-13 | This compound | ~0.5-2.5 (effective concentrations) | [9] |
| 5-Azacytidine | ~2.5 (effective concentration) | [9] |
Table 2: Effects on DNA Methylation and Protein Synthesis
| Parameter | This compound | 5-Azacytidine | AML Cell Lines | Reference |
| DNMT1 Depletion | More potent; complete depletion at 0.1–0.3 µM | Less potent; complete depletion at 1 µM | KG-1a, THP-1 | [1] |
| Global DNA Methylation (LINE-1) | More potent induction of hypomethylation | Less potent | KG-1a, THP-1 | [10] |
| Protein Synthesis Inhibition | No significant effect at 2 µM | Significant inhibition (51-58% at 48h with 2 µM) | KG-1a, THP-1 | [2][5] |
Table 3: Impact on Cell Cycle Distribution in KG-1a Cells
| Cell Cycle Phase | This compound | 5-Azacytidine | Reference |
| Sub-G1 (Apoptosis) | Increased | Increased | [11] |
| G0/G1 | Decreased | Decreased | [11] |
| S | No significant change | Decreased | [11] |
| G2/M | Increased | Decreased | [11] |
Clinical Efficacy in AML
Table 4: Clinical Outcomes in AML Patients (Ineligible for Intensive Chemotherapy)
| Outcome | This compound | 5-Azacytidine | Study/Analysis | Reference |
| Complete Remission (CR) Rate | 19.2% | 17.5% | ASTRAL-1 Trial | [7][12] |
| 25% | 16% | Meta-analysis | [13] | |
| Overall Response Rate (ORR) | ~40% | ~38% | Meta-analysis | [13] |
| Median Overall Survival (OS) | 8.2 months | 8.7 months | ASTRAL-1 Trial | [7][12] |
| 8.79 months | 10.04 months | Meta-analysis | [13] |
Mechanism of Action and Signaling Pathways
This compound and 5-azacytidine are prodrugs that require intracellular phosphorylation to become active. This compound triphosphate is incorporated into DNA, where it covalently traps DNMT1, leading to its degradation and subsequent passive DNA demethylation during replication. This results in the re-expression of silenced tumor suppressor genes and induction of DNA damage response pathways.
5-Azacytidine, being a ribonucleoside, is predominantly incorporated into RNA, leading to defective tRNA and rRNA, and inhibition of protein synthesis. A smaller portion is converted to its deoxyribose form and follows a similar path as this compound in inhibiting DNMT1.
Caption: Mechanisms of action of this compound and 5-azacytidine in AML cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and 5-azacytidine on AML cell lines.
-
Cell Seeding: Seed AML cells (e.g., KG-1a, THP-1) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: The following day, treat the cells with serial dilutions of freshly prepared this compound or 5-azacytidine (e.g., 0.01 to 50 µM). Include a vehicle control (e.g., PBS or DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for determining cell viability using the MTT assay.
Global DNA Methylation Analysis (Pyrosequencing of LINE-1)
This method quantifies global DNA methylation changes following drug treatment.
-
Genomic DNA Extraction: Treat AML cells with this compound or 5-azacytidine for 48-72 hours. Extract genomic DNA using a commercially available kit.
-
Bisulfite Conversion: Convert 500 ng of genomic DNA using a bisulfite conversion kit according to the manufacturer's protocol. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR with primers specific for a LINE-1 repetitive element. One of the primers should be biotinylated.
-
Pyrosequencing: Perform pyrosequencing on the PCR product using a pyrosequencing instrument. The assay quantifies the percentage of methylation at specific CpG sites within the LINE-1 element by detecting the ratio of C to T (derived from uracil) at each site.
-
Data Analysis: Calculate the average methylation percentage across the analyzed CpG sites to determine the global methylation level.
In Vivo AML Xenograft Model
This protocol outlines a typical in vivo experiment to evaluate the efficacy of this compound and 5-azacytidine in a mouse model of AML.
-
Cell Line Preparation: Use a human AML cell line (e.g., THP-1) stably expressing a reporter gene such as luciferase for in vivo imaging.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human cells.
-
Cell Implantation: Inject 1 x 10^6 AML cells intravenously or via tail vein into each mouse.
-
Tumor Engraftment Monitoring: Monitor tumor engraftment and burden by bioluminescence imaging weekly.
-
Drug Treatment: Once the tumor is established (e.g., detectable bioluminescence signal), randomize the mice into treatment groups: vehicle control, this compound (e.g., 0.5 mg/kg, intraperitoneally, daily for 5 days), and 5-azacytidine (e.g., 5 mg/kg, intraperitoneally, daily for 5 days).[14]
-
Efficacy Assessment: Monitor tumor growth by bioluminescence imaging and overall survival of the mice.
-
Pharmacodynamic Analysis: At the end of the study, bone marrow and spleen can be harvested to assess the percentage of human CD45+ AML cells by flow cytometry and to perform molecular analyses such as DNA methylation studies.
Caption: Experimental workflow for an in vivo AML xenograft model.
Conclusion
This compound and 5-azacytidine, while both classified as hypomethylating agents, exhibit important differences in their mechanisms of action and preclinical profiles. This compound is a more potent and specific inhibitor of DNA methylation, whereas 5-azacytidine has the additional effect of inhibiting protein synthesis. These distinctions, however, do not translate into significant differences in clinical efficacy for the treatment of AML in older adults, where both drugs offer comparable benefits. The choice between these agents in the clinic may therefore depend on factors such as dosing schedule, toxicity profile, and patient-specific characteristics. Further research is warranted to identify biomarkers that could predict response to either agent and to optimize their use in combination therapies.
References
- 1. scispace.com [scispace.com]
- 2. A Comparison of Azacitidine and this compound Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The type of DNA damage response after this compound treatment depends on the level of DNMT activity | Life Science Alliance [life-science-alliance.org]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of Azacitidine and this compound Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ASH 2020: Comparative Results of Azacitidine and this compound from a Large Prospective Phase 3 Study in Treatment Naive Patients with Acute Myeloid Leukemia Not Eligible for Intensive Chemotherapy – Astex [astx.com]
- 8. Comparison Between this compound and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive comparison between azacytidine and this compound treatment in an acute myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison of Azacitidine and this compound Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 11. journals.plos.org [journals.plos.org]
- 12. Prospective comparison of outcomes with azacitidine and this compound in patients with AML ineligible for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Therapeutic effect of TRC105 and this compound combination in AML xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: A Comparative Guide to Decitabine Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of decitabine's synergistic effects with various anti-cancer agents, supported by experimental data. We delve into the mechanisms of action, present quantitative data in easily digestible formats, and provide detailed experimental protocols for key studies.
This compound, a DNA methyltransferase (DNMT) inhibitor, has emerged as a critical player in oncology, not only as a monotherapy but increasingly as a powerful synergistic partner to a range of other drugs. By inducing hypomethylation, this compound can re-activate tumor suppressor genes, enhance tumor cell immunogenicity, and sensitize cancer cells to the cytotoxic effects of other therapies. This guide explores the validated synergistic combinations of this compound with chemotherapy, targeted therapy, and immunotherapy, offering a comprehensive resource for advancing cancer treatment strategies.
This compound in Combination with Chemotherapy
The synergy between this compound and traditional chemotherapeutic agents has been demonstrated in various cancer types. By altering the epigenetic landscape, this compound can enhance the efficacy of drugs like doxorubicin, cisplatin, and gemcitabine.
Osteosarcoma: this compound with Doxorubicin and Cisplatin
A study by Chaiyawat et al. investigated the synergistic effects of this compound with doxorubicin and cisplatin in osteosarcoma cell lines. The findings revealed that this compound potentiates the cytotoxic effects of these chemotherapeutic agents, with the synergy being dependent on the expression levels of DNMT1 in some cases.
Quantitative Data Summary:
| Cell Line | Combination | Average Synergy Score (ZIP)[1] |
| 143B | This compound + Doxorubicin | 6.82 |
| MNNG/HOS | This compound + Doxorubicin | 8.15 |
| MG63 | This compound + Doxorubicin | 7.43 |
| 143B (High DNMT1) | This compound + Cisplatin | 5.76 |
| MNNG/HOS (High DNMT1) | This compound + Cisplatin | 7.21 |
| MG63 (Low DNMT1) | This compound + Cisplatin | -1.54 (Antagonistic) |
Experimental Protocol: In Vitro Synergy in Osteosarcoma
-
Cell Lines: Human osteosarcoma cell lines 143B, MNNG/HOS, and MG63 were used.
-
Drug Treatment: Cells were treated with a dose-response matrix of this compound and either doxorubicin or cisplatin for 72 hours.
-
Viability Assay: Cell viability was assessed using the MTT assay.
-
Synergy Analysis: The Zero Interaction Potency (ZIP) model was used to calculate synergy scores from the dose-response matrices. A ZIP score greater than 0 indicates synergy, a score of 0 indicates an additive effect, and a score less than 0 indicates antagonism.[1]
Sarcoma: this compound with Gemcitabine
Preclinical studies in sarcoma models have shown that this compound can enhance the anti-tumor activity of gemcitabine. This combination has been shown to induce biphasic cell cycle arrest and apoptosis in sarcoma cells.
Experimental Protocol: In Vivo Synergy in a Sarcoma Mouse Model
-
Animal Model: A genetically engineered mouse model of high-grade sarcoma was utilized.
-
Treatment Regimen: Mice were treated with gemcitabine followed by low-dose this compound.
-
Tumor Growth Assessment: Tumor growth was monitored, and survival was recorded.
-
Mechanism of Action Studies: Immunohistochemistry and flow cytometry were used to analyze cell cycle arrest and apoptosis in tumor tissues.
This compound in Combination with Targeted Therapy
This compound's ability to modulate gene expression makes it an ideal partner for targeted therapies, particularly in hematological malignancies.
Acute Myeloid Leukemia (AML): this compound with Venetoclax
The combination of this compound and the BCL-2 inhibitor venetoclax has shown remarkable efficacy in elderly patients with newly diagnosed AML who are ineligible for intensive chemotherapy. Preclinical studies have demonstrated a synergistic effect, and clinical trials have confirmed high response rates.[2]
Clinical Trial Data (Phase 1b, NCT02203773):
| Patient Population | Treatment Arm | Overall Response Rate (CR + CRi) |
| Elderly (≥65 years), Treatment-Naïve AML | This compound + Venetoclax (400 mg) | 73%[3] |
| Elderly (≥65 years), Treatment-Naïve AML | All this compound + Venetoclax doses | 67%[3] |
CR = Complete Remission, CRi = Complete Remission with incomplete blood count recovery.
Experimental Protocol: Phase 1b Clinical Trial (NCT02203773)
-
Patient Population: Patients aged 65 years or older with previously untreated AML who were not eligible for standard induction chemotherapy.
-
Treatment Regimen: Patients received this compound intravenously at 20 mg/m² on days 1-5 of each 28-day cycle. Venetoclax was administered orally once daily, with a dose ramp-up to the target dose (400 mg, 800 mg, or 1200 mg).
-
Efficacy Assessment: Response to treatment was evaluated according to the International Working Group criteria for AML.
Signaling Pathway: this compound and Venetoclax Synergy in AML
Caption: this compound and Venetoclax synergistic pathway in AML.
Relapsed/Refractory AML: this compound with Talazoparib
This compound has been shown to sensitize AML cells to PARP inhibitors like talazoparib. This synthetic lethality is achieved by this compound-induced downregulation of homologous recombination (HR) DNA repair pathways.
Experimental Protocol: Phase I Clinical Trial (NCT02878785)
-
Patient Population: Patients with relapsed or refractory AML.
-
Treatment Regimen: A 3+3 dose-escalation design was used. This compound was administered intravenously for 5 or 10 days, and talazoparib was given orally daily in 28-day cycles. The recommended Phase 2 dose was determined to be this compound 20 mg/m² for 5 or 10 days and talazoparib 1 mg daily.[4]
-
Pharmacodynamic Studies: Pharmacodynamic assessments included measurement of DNA demethylation, PARP trapping in chromatin, and HR activity in patient samples.[4]
Signaling Pathway: this compound and PARP Inhibitor Synthetic Lethality
Caption: Synthetic lethality mechanism of this compound and PARP inhibitors.
This compound in Combination with Immunotherapy
A growing body of evidence suggests that this compound can enhance the efficacy of immunotherapies by increasing the immunogenicity of tumor cells and modulating the tumor microenvironment.
Solid Tumors: this compound with Anti-PD-1 Therapy
This compound has been shown to synergize with anti-PD-1 checkpoint inhibitors in preclinical models. By upregulating the expression of endogenous retroviral sequences and other tumor-associated antigens, this compound can "turn cold tumors hot," making them more responsive to immunotherapy.
Experimental Protocol: In Vivo Synergy in a Colon Cancer Mouse Model
-
Animal Model: C57BL/6 mice bearing MC38 colon adenocarcinoma tumors.
-
Treatment Regimen: Mice were treated with low-dose this compound, an anti-PD-1 antibody, or the combination.
-
Tumor Growth and Survival: Tumor growth was measured, and overall survival was monitored.
-
Immunological Analysis: Tumor-infiltrating lymphocytes were analyzed by flow cytometry to assess the activation and function of CD8+ T cells.
Experimental Workflow: this compound and Anti-PD-1 Synergy
Caption: Workflow of this compound and Anti-PD-1 synergistic action.
This guide highlights the significant potential of this compound as a combination partner in cancer therapy. The presented data and protocols offer a foundation for further research and clinical development aimed at harnessing the synergistic power of this compound to improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Augments Chemotherapy-Induced PD-L1 Upregulation for PD-L1 Blockade in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression profiling of DNA methyl transferase I (DNMT1) and efficacy of a DNA-hypomethylating agent (this compound) in combination with chemotherapy in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Decitabine's Dichotomy: A Comparative Analysis of its Efficacy in Hematologic Malignancies Versus Solid Tumors
For Immediate Release
Decitabine, a cornerstone of epigenetic therapy, has demonstrated significant efficacy in the treatment of myeloid malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its role in solid tumors, however, remains an area of active investigation, with emerging evidence suggesting potential benefits, particularly when used in combination with other therapies. This guide provides a comparative analysis of this compound's effects on these different cancer types, supported by clinical trial data and detailed experimental protocols.
Mechanism of Action: A Tale of Two Dosages
This compound is a hypomethylating agent that functions as a DNA methyltransferase (DNMT) inhibitor.[1] By incorporating into DNA, it traps DNMT enzymes, leading to their degradation and a subsequent reduction in DNA methylation.[1] This process can reactivate tumor suppressor genes that were silenced by hypermethylation, a common event in tumorigenesis.[1][2]
In hematologic malignancies, this compound is typically used at doses that induce both cytotoxic effects and hypomethylation.[3] At higher concentrations, this compound's incorporation into DNA leads to DNA damage and cell cycle arrest, contributing to its anti-leukemic activity.[1]
Conversely, in solid tumors, research is increasingly focused on lower, non-cytotoxic doses of this compound.[4][5][6] The rationale behind this approach is to minimize toxicity while maximizing the immunomodulatory effects of hypomethylation.[4][5] Low-dose this compound can enhance the expression of tumor antigens and components of the major histocompatibility complex (MHC) class I, making cancer cells more visible to the immune system.[4] This has led to promising clinical trials combining this compound with immune checkpoint inhibitors.
Clinical Efficacy: A Comparative Overview
The clinical efficacy of this compound varies significantly between hematologic malignancies and solid tumors, as summarized in the tables below.
Table 1: Efficacy of this compound in Myeloid Malignancies (MDS and AML)
| Indication | Dosing Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) | Key Findings & Citations |
| MDS | 15 mg/m² IV every 8 hours for 3 days, every 6 weeks | 17% - 69.2% | 9% - 58% | 8 - 22 months | Response rates vary with dosing schedules and patient populations.[2][7][8][9][10] this compound shows a survival advantage over supportive care and intensive chemotherapy in higher-risk MDS.[10][11] |
| AML (older adults) | 20 mg/m² IV daily for 5 days, every 4 weeks | 17.8% - 55% | 13% - 33.3% | 7.7 months | This compound demonstrates improved response rates and a trend towards better OS compared to standard care in older AML patients unfit for intensive chemotherapy.[7][12][13] All patients with TP53 mutations in one study responded to this compound.[5] |
| AML (in combination) | This compound + Venetoclax | 70.3% (Leukemia-free state) | - | 10.1 months | Combination therapy shows significantly higher response rates compared to this compound monotherapy.[14] |
Table 2: Efficacy of this compound in Solid Tumors
| Cancer Type | Dosing Regimen | Treatment Approach | Clinical Benefit Rate (CBR) / Stable Disease (SD) | Key Findings & Citations |
| Refractory Advanced Solid Tumors | 7 mg/m² IV daily for 5 days | Low-dose chemoimmunotherapy | 60% CBR | Low-dose this compound is well-tolerated and shows promising activity in combination with chemoimmunotherapy.[4][6][15] |
| Advanced Solid Tumors | 60-240 mg/m² (Phase I) | Combination with Genistein | 50% SD > 6 months | The combination was well-tolerated and showed activity in tumors with slower kinetics.[1] |
| HER2-Negative Breast Cancer | 15 mg/m² IV x 4 doses over 5 days | Neoadjuvant with Pembrolizumab | - | The combination was well-tolerated and could sensitize tumors to subsequent chemotherapy by increasing tumor-infiltrating lymphocytes.[16] |
| Unresectable Liver Metastases | 10-20 mg/m²/day for 5 days (Hepatic Arterial Infusion) | Monotherapy | No objective responses | The regional administration was safe and led to increased expression of cancer-testis antigens.[17] |
Experimental Protocols
DNA Methylation Analysis: Long Interspersed Nucleotide Element (LINE-1) Assay
The LINE-1 assay is a common method to assess global DNA methylation changes.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from tumor biopsies or peripheral blood mononuclear cells using standard commercial kits.
-
Bisulfite Conversion: DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The bisulfite-converted DNA is amplified by PCR using primers specific for a region of the LINE-1 repetitive element.
-
Pyrosequencing: The PCR product is then sequenced using a pyrosequencing platform to quantify the percentage of methylation at specific CpG sites within the LINE-1 element.
Apoptosis Detection: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Methodology:
-
Sample Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Permeabilization: Samples are treated with Proteinase K to permeabilize the cells.
-
Labeling: Terminal deoxynucleotidyl transferase (TdT) is used to incorporate biotin-labeled dUTPs at the 3'-OH ends of fragmented DNA.
-
Detection: The biotinylated nucleotides are detected with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualization: Diaminobenzidine (DAB) is added, which reacts with HRP to produce a brown precipitate at the site of DNA fragmentation, allowing for visualization under a microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its effects.
The MAPK Signaling Pathway and this compound
Recent studies have indicated that this compound can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] In some cancer cells, this compound has been shown to activate the MAPK pathway, which can, in part, mediate its effects on drug sensitivity.[4] This is a complex interaction, as the MAPK pathway itself is implicated in both cell survival and apoptosis, depending on the cellular context.
Conclusion
This compound remains a critical therapeutic agent for myeloid malignancies, demonstrating consistent efficacy and a survival benefit in specific patient populations. Its application in solid tumors is evolving, with low-dose regimens and combination therapies showing promise, particularly in modulating the tumor microenvironment and enhancing immunogenicity. Further research is warranted to delineate the optimal dosing strategies and combination partners for this compound in the treatment of solid tumors and to identify predictive biomarkers to guide patient selection. This comparative analysis underscores the context-dependent nature of this compound's anti-cancer activity and highlights the exciting future directions for this epigenetic modulator.
References
- 1. Phase I and II studies of the this compound–genistein drug combination in advanced solid tumors. - ASCO [asco.org]
- 2. This compound in patients with myelodysplastic syndromes: A multi‐center, open‐label, dose comparison trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypomethylation agent this compound restores drug sensitivity by depressing P-glycoprotein activity through MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Low-Dose this compound-Based Chemoimmunotherapy for Patients with Refractory Advanced Solid Tumors: A Phase I/II Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: An effective and safe treatment for myelodysplastic syndrome and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on the safety and efficacy of this compound in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Survival Advantage With this compound Versus Intensive Chemotherapy in Patients With Higher Risk Myelodysplastic Syndrome: Comparison With Historical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. oncotarget.com [oncotarget.com]
- 14. Venetoclax with this compound versus this compound monotherapy in elderly acute myeloid leukemia: a propensity score-matched analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low-dose this compound-based chemoimmunotherapy for patients with refractory advanced solid tumors: a phase I/II report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. T-cell immune checkpoint inhibition plus hypomethylation for locally advanced HER2-negative breast cancer: a phase 2 neoadjuvant window trial of this compound and pembrolizumab followed by standard neoadjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I clinical trial of this compound (5-aza-2'-deoxycytidine) administered by hepatic arterial infusion in patients with unresectable liver-predominant metastases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Decitabine Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Decitabine, a hypomethylating agent, is a cornerstone of epigenetic therapy, particularly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3][4] However, the reproducibility of preclinical and clinical findings with this compound can be influenced by a multitude of factors, ranging from experimental design to the inherent biological complexity of the systems under study. This guide provides a comparative overview of common experimental protocols, presents key quantitative data from published studies, and discusses factors that can impact the reproducibility of this compound experiments.
Factors Influencing Experimental Reproducibility
The variability in the outcomes of this compound experiments can be attributed to several key factors:
-
Dose and Duration of Treatment: this compound exhibits a dual, dose-dependent mechanism of action. At low doses, it primarily induces DNA hypomethylation and gene reactivation, while at high doses, it has cytotoxic effects.[3] Studies have shown a U-shaped dose-response curve for demethylation, where both very low and high concentrations can be less effective than intermediate doses.[5][6] The duration of treatment and the frequency of administration also significantly impact outcomes.
-
Cellular Context: The effects of this compound are highly dependent on the specific cell type and its genetic and epigenetic landscape.[7][8] Factors such as the expression levels of the activating enzyme deoxycytidine kinase (DCK) can influence cellular sensitivity to the drug.[7]
-
Experimental Model: Both in vitro cell line models and in vivo animal models have their own inherent variabilities. The choice of cell line, passage number, and culture conditions can all affect experimental results. In animal models, factors such as the strain, age, and gut microbiome of the animals can introduce variability.
-
Analytical Methods: The techniques used to assess DNA methylation, gene expression, and cellular phenotypes have different sensitivities and specificities. The choice of assay and the data analysis pipeline can significantly influence the interpretation of results.
-
Inherent Biological Stochasticity: Cancer itself is a heterogeneous and evolving disease.[9] This intrinsic biological variability can contribute to a lack of reproducibility in preclinical cancer studies.[9]
Comparative Data from In Vitro Studies
The following tables summarize quantitative data from various in vitro studies on this compound, highlighting the different experimental conditions and outcomes.
Table 1: Cell Viability and Apoptosis
| Cell Line | Cancer Type | This compound Concentration(s) | Treatment Duration | Assay | Key Findings | Reference |
| Molt4 | T-cell acute lymphoblastic leukemia | 0.00625 - 100 µM | 24, 48, 72, 96 h | CCK-8, Annexin V-FITC/PI | Dose- and time-dependent inhibition of proliferation and induction of apoptosis. IC50 at 96h was 10.113 µM.[10] | [10] |
| U2OS | Osteosarcoma | 0.01, 0.1, 10 µM | 96 h | Not specified | Dose-dependent impact on cell viability.[5][6] | [5][6] |
| JIMT-1, T-47D | Breast Cancer | 0.05 - 100 µM | 72 h (daily treatment) | CellTiter-Glo | Dose-dependent decrease in cell viability.[7] | [7] |
| F-36P | Leukemia | Not specified (to establish resistant line) | Not specified | Not specified | Established a this compound-resistant cell line.[8] | [8] |
| Three AML cell lines | Acute Myeloid Leukemia | Various concentrations | 72 h | Cell Viability Assay | Dose-dependent suppression of AML cell proliferation.[11] | [11] |
Table 2: DNA Methylation Analysis
| Cell Line | This compound Concentration(s) | Treatment Duration | Methylation Analysis Method | Key Findings | Reference |
| U2OS | 0.01, 0.1, 10 µM | 96 h | CATS bisulfite DNA-seq | U-shaped curve of demethylation efficacy, with 0.1 µM showing the strongest hypomethylation.[5][6] | [5][6] |
| JIMT-1, T-47D | 0.05 - 50 µM | 72 h (daily treatment) | Infinium EPIC Methylation platform | Dose-dependent changes in global DNA methylation, with both hypo- and hypermethylation observed.[7] | [7] |
| AML patient samples | 20 mg/m²/day for 10 days | Pre- and post-treatment | MethylCap-seq | Significant decrease in global DNA methylation after treatment.[1] | [1] |
Table 3: Gene Expression Analysis
| Cell Line/System | This compound Concentration(s) | Treatment Duration | Gene Expression Analysis Method | Key Findings | Reference |
| MDS-derived cell lines | 1 µM | 5 days | RT-PCR | Significant increase in the expression of MAGE-A1, MAGE-A3, and SP17.[2] | [2] |
| U2OS | 0.01, 0.1, 10 µM | 96 h | CATS mRNA-seq | Low doses upregulated more genes via epigenetic mechanisms, while high doses showed more cytotoxicity-induced gene expression changes.[5] | [5] |
| AML cell lines with/without monosomy 7 | 100 nM | 96 h | RNA-seq, qRT-PCR | Re-expression of hemizygous genes on monosomic chromosomes.[12] | [12] |
| F-36P vs. F-36P/DEC (resistant) | Not specified | Not specified | RNA-seq, qRT-PCR | Identified 38 candidate genes associated with this compound resistance.[8] | [8] |
Key Experimental Protocols
To enhance reproducibility, it is crucial to follow detailed and standardized protocols. Below are summaries of methodologies for key experiments cited in the literature.
Cell Viability and Proliferation Assays
Protocol: CCK-8 Assay for Molt4 Cells[10]
-
Seed Molt4 cells in a 96-well plate.
-
After 24 hours of incubation, replace the medium with fresh medium containing varying concentrations of this compound (0.00625 to 100 µM). A negative control (no this compound) is included.
-
Culture the cells for 24, 48, 72, or 96 hours.
-
Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 3 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the inhibition rate using the formula: Inhibition rate (%) = (Negative control group OD - Experimental group OD) / Negative control group OD × 100.
-
The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
DNA Methylation Analysis
Protocol: MethylCap-seq for Global DNA Methylation Profiling in AML Patient Samples[1]
-
Extract DNA from bone marrow mononuclear cells.
-
Fragment the DNA using a Covaris S2 Adaptive Acoustic instrument to a size of 150-200 bp.
-
Enrich for methylated DNA fragments using the MethylMiner Methylated DNA Enrichment Kit (MBD2 protein).
-
Generate Illumina sequencing libraries from the enriched methylated DNA.
-
Perform next-generation sequencing.
-
Analyze the sequencing data to determine global and regional DNA methylation changes. A Global Methylation Index (GMI) can be calculated to represent the overall level of methylation.
Gene Expression Analysis
Protocol: RNA-seq for Differential Gene Expression in AML Cell Lines[12]
-
Treat AML cell lines with 100 nM this compound for 96 hours.
-
Isolate total RNA from the cells.
-
Assess RNA quality and integrity.
-
Prepare RNA sequencing libraries.
-
Perform paired-end sequencing on an Illumina platform.
-
Align reads to a reference genome (e.g., GRCh37/hg19) using software like TopHat2.
-
Count reads per gene using tools like HTSeq-count.
-
Perform differential expression analysis using packages like DESeq2 to identify genes with significant changes in expression (e.g., FDR < 0.01).
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and biological pathways involved in this compound's mechanism of action, the following diagrams are provided.
Conclusion
The reproducibility of this compound experiments is a multifaceted issue that requires careful consideration of experimental design, methodology, and data interpretation. By standardizing protocols, being mindful of the factors that can introduce variability, and utilizing robust analytical techniques, researchers can improve the consistency and reliability of their findings. This guide serves as a resource to aid in the design and assessment of this compound experiments, ultimately contributing to a more comprehensive understanding of its therapeutic potential.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound treatment sensitizes tumor cells to T-cell-mediated cytotoxicity in patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | this compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 8. Gene Expression Profiles Identify Biomarkers of Resistance to this compound in Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Unveiling the Cellular Impact of Decitabine: A Cross-Validation Study in Multiple Cancer Cell Lines
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of epigenetic modifiers like decitabine is paramount. This guide provides an objective comparison of this compound's performance across various cancer cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound, a hypomethylating agent, exhibits a dual mechanism of action: at low doses, it reactivates silenced genes through the inhibition of DNA methyltransferases (DNMTs), while at higher doses, it demonstrates cytotoxic effects.[1] Its efficacy, however, varies significantly across different cancer types and even within the same cancer subtype. This guide cross-validates the multifaceted effects of this compound on cell viability, apoptosis, and DNA methylation across a panel of cancer cell lines, offering a comparative perspective on its therapeutic potential.
Comparative Efficacy of this compound Across Diverse Cancer Cell Lines
The cellular response to this compound is highly heterogeneous. To quantify this variability, we have compiled data on the half-maximal inhibitory concentration (IC50) of this compound in a variety of cancer cell lines.
Cell Viability: A Spectrum of Sensitivity
The IC50 values for this compound, representing the concentration required to inhibit 50% of cell growth, span a wide range, indicating differential sensitivity among cancer cell lines. Leukemia cell lines, in general, tend to exhibit higher sensitivity compared to solid tumor cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| TF-1 | Erythroleukemia | < 0.05 |
| U937 | Histiocytic Lymphoma | < 0.05 |
| Raji | Burkitt's Lymphoma | < 0.05 |
| HEL | Erythroleukemia | < 0.05 |
| ML-1 | Myeloid Leukemia | 0.05 - 0.4 |
| HL-60 | Promyelocytic Leukemia | 0.05 - 0.4 |
| K562 | Chronic Myeloid Leukemia | 0.05 - 0.4 |
| SW48 | Colon Adenocarcinoma | 0.05 - 0.4 |
| Cama-1 | Breast Cancer | 0.05 - 0.4 |
| Jurkat | T-cell Leukemia | > 2 |
| MOLT-4 | T-cell Leukemia | > 2 |
| PC3 | Prostate Cancer | > 2 |
| RKO | Colon Carcinoma | > 2 |
| DU145 | Prostate Cancer | > 2 |
| HCT116 | Colorectal Carcinoma | > 2 |
| MDA-MB-231 | Breast Cancer | ~1.0 |
| MDA-MB-468 | Breast Cancer | ~0.5 |
| SUM159 | Breast Cancer | ~0.2 |
Table 1: IC50 values of this compound in a panel of human cancer cell lines. Data compiled from multiple sources.[1][2][3][4]
Induction of Apoptosis: Triggering Programmed Cell Death
This compound's cytotoxic effects are largely mediated through the induction of apoptosis. The extent of apoptosis varies depending on the cell line and the concentration of this compound used.
| Cell Line | Cancer Type | This compound Concentration (µM) | Apoptosis Rate (%) |
| Molt-4 | T-cell Leukemia | 1 | 20.9 |
| 10 | 43.7 | ||
| 50 | 62.38 | ||
| HL-60 | Promyelocytic Leukemia | 0.25 | 24.27 |
| 0.50 | 31.07 | ||
| 1.00 | 30.77 | ||
| K562 | Chronic Myeloid Leukemia | 0.25 | 10.63 |
| 0.50 | 16.77 | ||
| 1.00 | 24.33 | ||
| KG-1 | Myeloid Leukemia | 72h treatment | 33.7 |
| U937 | Histiocytic Lymphoma | 72h treatment | 55.7 |
Table 2: Apoptosis rates in various cancer cell lines following this compound treatment. Data compiled from multiple sources.[5][6][7][8]
DNA Methylation: Epigenetic Reprogramming
As a hypomethylating agent, this compound's primary mechanism of action at low concentrations is the reduction of global and gene-specific DNA methylation. The efficiency of this process can differ between cell lines.
| Cell Line | Cancer Type | This compound Treatment | Change in DNA Methylation |
| Multiple Leukemia and Solid Tumor Lines | Various | Dose-dependent | U-shaped dose-response for LINE hypomethylation, with maximum hypomethylation at specific optimal doses for each cell line.[1] |
| JIMT-1 | Breast Cancer | Low-dose (approx. IC20) | 11,503 hypomethylated probes, 5,264 hypermethylated probes.[9][10] |
| T-47D | Breast Cancer | Low-dose (approx. IC20) | 14,737 hypomethylated probes, 20,684 hypermethylated probes.[9][10] |
| Jurkat | T-cell Leukemia | 5 µM | Global CpG methylation decreased from 68% to 67% after synchronization and treatment.[11] |
Table 3: this compound-induced changes in DNA methylation in different cancer cell lines.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/ml (100 µl per well) and incubate for 24 hours.[5]
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.00625 to 100 µM).[5] Include a vehicle control (medium with DMSO or PBS, depending on the drug solvent).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72, 96 hours).[5]
-
Reagent Addition:
-
For MTT assay: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[12] Then, add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
For CCK-8 assay: Add 10 µl of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5][13]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[5][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.[5]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[5]
-
Washing: Wash the cells once with cold 1X PBS.[14]
-
Staining:
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
DNA Methylation Analysis (Bisulfite Sequencing)
-
DNA Extraction: Extract genomic DNA from this compound-treated and control cells using a commercial kit.[16]
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[17] Commercial kits are available for this step.
-
PCR Amplification: Amplify the target region of the bisulfite-converted DNA using specific primers designed to anneal to the converted sequence.[17]
-
Sequencing:
-
Sanger Sequencing: Clone the PCR products into a vector and sequence individual clones to determine the methylation status of single DNA strands.[16]
-
Next-Generation Sequencing (NGS): Perform high-throughput sequencing of the PCR amplicons or the whole genome for a comprehensive methylation analysis.[18]
-
-
Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation level at each CpG site by comparing the number of cytosines (methylated) to thymines (unmethylated).[18]
Visualizing the Mechanisms of this compound
To better illustrate the complex cellular processes influenced by this compound, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Mechanism of action of this compound, from cellular uptake to downstream effects.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.[5][19]
References
- 1. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Downregulates TIGAR to Induce Apoptosis and Autophagy in Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjuvant Epigenetic Therapy of this compound and Suberoylanilide Hydroxamic Acid Exerts Anti-Neoplastic Effects in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | this compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 10. This compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hairpin-bisulfite sequencing of cells exposed to this compound documents the process of DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Bisulfite Sequencing for DNA Methylation Analysis of Primary Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 18. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 19. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Deciphering the Immunomodulatory Landscapes of Decitabine and Azacitidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Decitabine and azacitidine, two cornerstone hypomethylating agents (HMAs) in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), have demonstrated profound immunomodulatory capabilities that extend beyond their primary epigenetic function. Understanding the nuances of these immune-mediated effects is critical for optimizing their clinical application and for the rational design of novel combination immunotherapies. This guide provides a comprehensive, data-driven comparison of the immunomodulatory effects of this compound and azacitidine, supported by experimental evidence and detailed methodologies.
Core Mechanisms of Action: A Tale of Two Analogs
This compound (5-aza-2'-deoxycytidine) and azacitidine (5-azacytidine) are both cytidine analogs that inhibit DNA methyltransferases (DNMTs), leading to a global reduction in DNA methylation and the re-expression of silenced genes, including those involved in anti-tumor immunity. However, a key distinction lies in their molecular fate: this compound is exclusively incorporated into DNA, while azacitidine, a ribonucleoside, is incorporated into both RNA and DNA[1][2][3]. This fundamental difference underpins their varied impacts on cellular processes, including protein synthesis, which is uniquely inhibited by azacitidine, and their distinct immunomodulatory profiles[1][2][3]. This compound is generally considered a more potent DNA hypomethylating agent than azacitidine[1].
Impact on T-Cell Mediated Immunity
Both agents significantly influence T-cell populations, crucial players in the adaptive immune response against cancer. Their effects span T-cell activation, proliferation, differentiation, and the reversal of exhaustion.
T-Cell Population Dynamics
Low-dose this compound has been shown to promote the proliferation and activation of CD4+ T cells. In preclinical models, treatment with 10 nM this compound led to a marked increase in the percentage of activated (CD69+) and co-stimulatory molecule-expressing (CD28+) CD4+ T cells[4][5]. Azacitidine has also been observed to increase both CD4+ and CD8+ T-cell frequencies in patients with MDS and AML[6]. Furthermore, azacitidine treatment can enhance the diversity of the T-cell repertoire, which is often restricted in hematologic malignancies.
| Parameter | This compound | Azacitidine | Reference |
| CD4+ T-Cell Activation (CD69+) | Increased | - | [4][5] |
| CD4+ T-Cell Co-stimulation (CD28+) | Increased | - | [4] |
| CD4+ and CD8+ T-Cell Frequencies | - | Increased | [6] |
| Regulatory T cells (Tregs) | - | Reduced | [7] |
| Naïve & Central Memory T-cells | - | Enhanced | [7] |
Reversal of T-Cell Exhaustion
A critical mechanism of immune evasion in cancer is the induction of T-cell exhaustion, characterized by the upregulation of inhibitory receptors such as PD-1, TIM-3, and LAG-3. Both this compound and azacitidine have been shown to counteract this phenomenon. Azacitidine treatment in a mouse model of AML led to a reduction in inhibitory checkpoint markers on T cells and increased the expression of TCF1, a transcription factor associated with less exhausted T cells[7]. This reversal of the exhausted phenotype was accompanied by restored proliferative capacity of both CD4+ and CD8+ T cells[7].
| Parameter | This compound | Azacitidine | Reference |
| T-Cell Exhaustion Markers (e.g., PD-1) | Modulated | Reduced | [7] |
| TCF1 Expression | - | Increased | [7] |
| T-Cell Proliferation (Restoration) | - | Restored in CD4+ and CD8+ T cells | [7] |
Cytokine Production Profile
The cytokine milieu within the tumor microenvironment dictates the nature and effectiveness of the anti-tumor immune response. Low-dose this compound has been demonstrated to skew the immune response towards a Th1 phenotype by increasing the frequency of IFN-γ-producing CD4+ T cells[4]. Azacitidine has a more complex effect on cytokine production. While some studies show it decreases the production of pro-inflammatory cytokines like TNF-α and IFN-γ, others indicate it can downregulate the immunosuppressive IL-6/STAT3 signaling pathway in CD4+ T cells of responding MDS patients, suggesting a restoration of a more balanced immune state[6][8][9].
| Cytokine | This compound Effect | Azacitidine Effect | Reference |
| IFN-γ | Increased in CD4+ T cells | Decreased (in some contexts) | [4][6] |
| TNF-α | - | Decreased | [6] |
| IL-10 | - | - | |
| IL-6 Signaling | - | Downregulated in responders | [8][9] |
Modulation of Innate Immunity
The innate immune system, comprising cells like Natural Killer (NK) cells, dendritic cells (DCs), and macrophages, forms the first line of defense against tumors. This compound and azacitidine exert distinct effects on these key innate immune players.
Natural Killer (NK) Cell Function
The impact of HMAs on NK cell activity is multifaceted and can be dose-dependent. This compound has been reported to have a biphasic effect on NK cell cytotoxicity, with lower concentrations augmenting their killing capacity and higher concentrations being inhibitory. Azacitidine, in some studies, has been shown to impair NK cell reactivity.
Dendritic Cell (DC) and Macrophage Polarization
This compound has been shown to promote the polarization of macrophages towards an anti-tumoral M1 phenotype, while other studies suggest it may drive the generation of more immunosuppressive M2 macrophages[10][11]. The effect of azacitidine on DC and macrophage polarization is less clearly defined in the available literature.
| Immune Cell Type | This compound Effect | Azacitidine Effect | Reference |
| NK Cell Cytotoxicity | Biphasic (low dose enhances) | Impaired (in some contexts) | |
| Macrophage Polarization | M1 or M2 polarization reported | - | [10][11] |
| Dendritic Cell Maturation | - | - |
Signaling Pathways
The immunomodulatory effects of this compound and azacitidine are mediated through distinct signaling pathways.
Low-dose this compound has been shown to potentiate NF-κB activation in CD4+ T cells. It achieves this by enhancing the expression of the E3 ligase β-TrCP, which in turn promotes the ubiquitination and degradation of IκBα, an inhibitor of NF-κB. This leads to increased nuclear translocation of NF-κB and subsequent transcription of target genes, including those involved in T-cell activation and IFN-γ production.
Azacitidine's immunomodulatory effects in responding MDS patients are associated with the downregulation of the IL-6/STAT3 signaling pathway in CD4+ T cells[8][9]. Elevated IL-6 in the tumor microenvironment can promote a pro-tumorigenic inflammatory state and T-cell dysfunction. By inhibiting this pathway, azacitidine may help restore a more favorable anti-tumor immune environment.
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
Flow Cytometry for T-Cell Population Analysis
Objective: To quantify the percentages of different T-cell subsets and their activation or exhaustion status.
Protocol Outline:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples or single-cell suspensions from tissues using Ficoll-Paque density gradient centrifugation.
-
Surface Staining: Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Add a cocktail of fluorescently-labeled monoclonal antibodies against surface markers. A typical panel for T-cell activation and exhaustion may include:
-
T-Cell Lineage: CD3, CD4, CD8
-
Activation Markers: CD69, CD25, HLA-DR[12]
-
Exhaustion Markers: PD-1, TIM-3, LAG-3
-
Memory/Naïve Markers: CD45RA, CCR7
-
-
Incubation: Incubate cells with antibodies for 20-30 minutes at 4°C in the dark.
-
Washing: Wash cells twice with FACS buffer to remove unbound antibodies.
-
Intracellular Staining (for cytokines or transcription factors): If required, fix and permeabilize cells using a commercial kit (e.g., BD Cytofix/Cytoperm™). Add antibodies against intracellular targets (e.g., IFN-γ, FoxP3) and incubate.
-
Data Acquisition: Acquire data on a multicolor flow cytometer (e.g., BD FACSCanto™ II).
-
Data Analysis: Analyze the data using software such as FlowJo™ or FCS Express™. Gate on lymphocyte populations based on forward and side scatter, then identify T-cell subsets and quantify the expression of markers of interest.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of cytokines in plasma or cell culture supernatants.
Protocol Outline (Sandwich ELISA):
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add standards of known cytokine concentrations and unknown samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples. Commercial ELISA kits (e.g., from R&D Systems, Abcam) are often used and their specific protocols should be followed[13][14][15][16][17][18][19].
Conclusion
This compound and azacitidine, while sharing a common mechanism of DNA hypomethylation, exhibit distinct immunomodulatory profiles. This compound appears to have a more pronounced direct activating effect on CD4+ T cells via the NF-κB pathway, leading to a Th1-skewed anti-tumor response. Azacitidine demonstrates a broader impact on the T-cell compartment, including the reversal of T-cell exhaustion and modulation of the T-cell repertoire, and its efficacy is linked to the downregulation of the pro-inflammatory IL-6/STAT3 pathway.
The choice between these agents may, in the future, be guided by the specific immune landscape of a patient's malignancy. Furthermore, the distinct immunomodulatory properties of each drug provide a strong rationale for their combination with other immunotherapies, such as immune checkpoint inhibitors, to achieve synergistic anti-tumor effects. Further head-to-head clinical and preclinical studies are warranted to fully elucidate their comparative immunomodulatory activities and to guide the development of more effective, personalized cancer therapies.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of azacitidine and this compound activities in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-Dose this compound Augments the Activation and Anti-Tumor Immune Response of IFN-γ+ CD4+ T Cells Through Enhancing IκBα Degradation and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Modulation of IL-6/STAT3 signaling axis in CD4+FOXP3− T cells represents a potential antitumor mechanism of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. P1345: EFFECT OF this compound ON MACROPHAGE PHENOTYPE AND FUNCTION IN VITRO IN THE CONTEXT OF AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low‐dose this compound promotes M2 macrophage polarization in patients with primary immune thrombocytopenia via enhancing KLF4 binding to PPARγ promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Human IFN gamma ELISA Development Kit (TMB) (900-T27K) - Invitrogen [thermofisher.com]
- 14. Human IL-10 ELISA Kit - Quantikine D1000B: R&D Systems [rndsystems.com]
- 15. abcam.com [abcam.com]
- 16. content.abcam.com [content.abcam.com]
- 17. ABclonal [abclonal.com]
- 18. AuthentiKine⢠Human IL-10 ELISA Kit Elisa Kit KE00170 | Proteintech [ptglab.com]
- 19. Human IL-10 ELISA Kit (Interleukin-10) (ab185986) | Abcam [abcam.com]
Decitabine's In Vivo Efficacy: A Comparative Analysis Across Diverse Tumor Models
For Immediate Release
Decitabine, a DNA methyltransferase inhibitor, has demonstrated notable efficacy in hematological malignancies. However, its therapeutic potential in solid tumors is an area of active investigation, with in vivo studies revealing varied responses across different cancer types. This guide provides a comparative overview of this compound's effectiveness in various preclinical tumor models, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound Monotherapy
The in vivo antitumor activity of this compound has been evaluated in several murine tumor models. The following table summarizes key quantitative data from these studies, highlighting the differential efficacy of this compound as a single agent.
| Tumor Model | Cell Line | Mouse Strain | This compound Dosage and Administration | Key Efficacy Endpoints & Results | Citation |
| Mammary Carcinoma | 4T1 | BALB/c and Nude Mice | Subcutaneous injection, every other day for 3-4 weeks | Significantly inhibited primary tumor growth and reduced pulmonary metastasis. | [1][2] |
| Colon Adenocarcinoma | MC38 | C57BL/6 and Nude Mice | Subcutaneous injection, every other day for 3-4 weeks | Significantly inhibited overall tumor growth. | [1][2] |
| MLL-rearranged Acute Lymphoblastic Leukemia | SEM-SLIEW (xenograft) | NSG mice | 0.1 mg/kg, intraperitoneally, three times a week | Prolonged median survival by 8.5 days (50.5 vs 42 days in control) and reduced disease burden. | [3] |
This compound in Combination Therapies
The therapeutic effect of this compound can be enhanced when used in combination with other anticancer agents. These combinations often leverage synergistic mechanisms to achieve greater tumor growth inhibition.
| Tumor Model | Combination Agent(s) | Key Efficacy Endpoints & Results | Citation |
| Non-Small Cell Lung Cancer (NSCLC) | Aspirin | Significantly reduced tumor growth compared to single-agent treatment. | [4] |
| High-Grade Sarcoma | Gemcitabine | Improved survival and slowed tumor growth. | [5] |
| Basal-like Bladder Cancer | Cisplatin and Gemcitabine | Remarkably enhanced the effects of chemotherapy both in vivo and in vitro. | [6] |
| Melanoma | Viral Cancer Vaccine (PeptiCRAd) | Higher tumor growth control in 4T1 model, associated with increased MHC class I expression and reduced Tregs. | [7] |
| Hepatocellular Carcinoma (HCC) | Cisplatin | Significantly reduced tumor volume compared to cisplatin alone. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key in vivo studies cited in this guide.
Murine Mammary and Colon Carcinoma Models[1][2]
-
Cell Lines and Animals: 4T1 (mammary carcinoma) and MC38 (colon adenocarcinoma) cells were used. Syngeneic immunocompetent mice (BALB/c for 4T1, C57BL/6 for MC38) and immunodeficient nude mice were utilized.
-
Tumor Inoculation: Cancer cells were inoculated into the mice to establish solid tumors.
-
This compound Administration: Once tumors became palpable, this compound was administered via subcutaneous injection every other day for a duration of 3 to 4 weeks.
-
Efficacy Assessment: Primary tumor growth was monitored and measured. For the 4T1 model, pulmonary metastasis was assessed by counting colonies in cell cultures after sacrificing the mice.
MLL-rearranged Acute Lymphoblastic Leukemia Xenograft Model[3]
-
Cell Line and Animals: SEM-SLIEW cells, an MLL-rearranged leukemic cell line, were used. Immunodeficient NSG mice served as the xenograft hosts.
-
Tumor Inoculation: 10^5 SEM-SLIEW cells were injected intrafemorally into the bone marrow.
-
Treatment Protocol: Mice were treated with a low dose of this compound (0.1 mg/kg) via intraperitoneal injection, three times a week.
-
Efficacy Evaluation: Successful engraftment and disease burden were monitored by bioluminescence. Survival was a primary endpoint.
Visualizing this compound's Mechanisms and Workflows
To better understand the processes involved in this compound's action and its evaluation, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: this compound's dual mechanism of action in cancer cells.
Caption: General workflow for assessing in vivo efficacy of this compound.
This compound's Molecular Signaling Pathways
This compound's impact extends to the modulation of key signaling pathways implicated in cancer progression. Understanding these pathways provides insight into its therapeutic mechanisms.
Viral Mimicry and Interferon Signaling[1][2][9]
This compound can induce a state of "viral mimicry" within cancer cells.[1] By inhibiting DNA methylation, it leads to the transcription of endogenous retroviruses (ERVs), which are normally silenced.[1][2] This results in the production of double-stranded RNA (dsRNA), which is recognized by cellular sensors that trigger a type I interferon (IFN) response.[1][2] This IFN signaling can enhance the anti-tumor immune response.[1][9] In murine models of mammary and colon cancer, the anti-tumor effects of this compound were linked to the activation of mouse mammary tumor virus (MMTV) and subsequent IFN-β expression.[1][9] Knockdown of either MMTV or IFN-β conferred resistance to this compound, confirming their functional roles.[1]
Caption: this compound-induced viral mimicry and interferon signaling cascade.
β-catenin/STAT3 Signaling in NSCLC[4]
In non-small cell lung cancer (NSCLC), the combination of this compound and aspirin has been shown to suppress tumor growth and metastasis by inhibiting the β-catenin/STAT3 signaling pathway.[4] This combination therapy was found to increase the phosphorylation of β-catenin and decrease the expression of both STAT3 and β-catenin.[4]
Caption: Inhibition of β-catenin/STAT3 pathway by this compound and aspirin.
Conclusion
The in vivo efficacy of this compound varies across different tumor models and is often enhanced when used in combination with other therapeutic agents. Its mechanism of action is multifaceted, involving not only the reactivation of tumor suppressor genes but also the modulation of the tumor microenvironment through mechanisms like viral mimicry. Further research is warranted to optimize dosing schedules and combination strategies to maximize the therapeutic benefit of this compound in a broader range of solid tumors.
References
- 1. This compound suppresses tumor growth by activating mouse mammary tumor virus and interferon-β pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses tumor growth by activating mouse mammary tumor virus and interferon-β pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of this compound and aspirin inhibits tumor growth and metastasis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Augmenting chemotherapy with low-dose this compound through an immune-independent mechanism [insight.jci.org]
- 6. Low doses of this compound improve the chemotherapy efficacy against basal-like bladder cancer by targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-dose this compound enhances the efficacy of viral cancer vaccines for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.bjbms.org [blog.bjbms.org]
Validating Biomarkers of Response to Decitabine Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, identifying robust biomarkers is critical for optimizing patient stratification and predicting therapeutic response to the hypomethylating agent decitabine. This guide provides a comparative analysis of established and emerging biomarkers for this compound and alternative treatment regimens in myeloid malignancies, supported by experimental data and detailed methodologies.
This compound, a DNA methyltransferase (DNMT) inhibitor, is a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its primary mechanism of action involves incorporation into DNA, where it traps DNMT enzymes, leading to global hypomethylation and the re-expression of silenced tumor suppressor genes.[1][2][3][4] This epigenetic reprogramming can induce cell differentiation, apoptosis, and cell cycle arrest.[4][5] However, response to this compound is not universal, necessitating the validation of biomarkers to guide its clinical use. This guide compares biomarkers of response to this compound with those for alternative treatments, including the other FDA-approved hypomethylating agent azacitidine, combination therapy with venetoclax, and intensive chemotherapy.
Comparative Analysis of Predictive Biomarkers
The landscape of predictive biomarkers for this compound and its alternatives is multifaceted, encompassing genetic mutations, gene expression signatures, DNA methylation patterns, and immune profiles. The following tables summarize key quantitative data from comparative studies.
| Biomarker Category | Biomarker | This compound Monotherapy | This compound + Venetoclax | Intensive Chemotherapy | Azacitidine | Source |
| Genetic Mutations | TP53 mutations | Associated with high response rates, although responses may not be durable.[6] | Shorter overall survival compared to this compound monotherapy in one study. | Generally associated with poor prognosis. | Similar poor prognosis to intensive chemotherapy. | [6] |
| IDH1/2 mutations | Favorable response. | Prolonged overall survival compared to this compound monotherapy. | Variable response. | Favorable response. | ||
| NPM1 mutations | Favorable response. | Favorable response. | Favorable response, especially in the absence of FLT3-ITD. | Favorable response. | [7] | |
| RUNX1::RUNX1T1 fusion | Favorable response. | Lower composite complete remission (CRc) rate (44%) compared to intensive chemotherapy (88%). | Standard of care often leads to good outcomes. | N/A | [8] | |
| CEBPA mutations | Favorable response. | Lower 1-year relapse-free survival (52.5%) compared to intensive chemotherapy (85.1%). | Favorable response. | N/A | [9] | |
| Gene Expression | High BTG1 expression | Predictive of lower complete remission (CR) rate. | N/A | N/A | N/A | |
| Epigenetic Marks | Global DNA Hypomethylation | Significant reduction in global methylation is observed in responders.[10] | Deeper molecular clearance compared to this compound alone. | Not a primary mechanism. | Induces DNA hypomethylation.[11][12] | [10] |
| Hydroxy-methyl-dC (hmdC) levels | Substantial increase observed.[11] | N/A | N/A | No significant increase observed.[11] | [11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its alternatives are driven by distinct and overlapping signaling pathways. Understanding these pathways is crucial for identifying and validating mechanism-based biomarkers.
This compound's Core Mechanism
This compound's primary mode of action is the inhibition of DNA methyltransferases (DNMTs), leading to the reactivation of tumor suppressor genes.[9][13][14][15] Additionally, this compound can induce a DNA damage response and modulate the PI3K/Akt signaling pathway.[1][2][5][16]
Caption: this compound's mechanism of action.
Synergy of this compound and Venetoclax
The combination of this compound and the BCL-2 inhibitor venetoclax has shown significant synergy. This compound-induced hypomethylation can downregulate the anti-apoptotic protein MCL-1, a key resistance mechanism to venetoclax.[7][17]
Caption: this compound and Venetoclax synergy.
Experimental Protocols
Validating biomarkers requires rigorous and standardized experimental protocols. The following sections detail methodologies for key validation experiments.
Experimental Workflow for Biomarker Discovery
A typical workflow for biomarker discovery involves sample collection, data acquisition using high-throughput technologies, and bioinformatic analysis to identify and validate potential biomarkers.[18][19]
Caption: Biomarker discovery workflow.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
-
RNA Extraction: Isolate total RNA from patient bone marrow or peripheral blood mononuclear cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a sequence detection system (e.g., Applied Biosystems 7500). Use TaqMan Gene Expression Assays for the target genes and an endogenous control (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[20]
DNA Methylation Analysis by Pyrosequencing
-
DNA Extraction and Bisulfite Conversion: Extract genomic DNA from patient samples and perform bisulfite conversion using a kit (e.g., EpiTect Bisulfite Kit, Qiagen). This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region using biotinylated primers specific for the bisulfite-converted DNA.
-
Pyrosequencing: Perform pyrosequencing on a PyroMark instrument (Qiagen). The instrument detects the incorporation of nucleotides as light signals, and the methylation percentage is quantified by the ratio of cytosine to thymine at specific CpG sites.[21][22]
Flow Cytometry for Immune Signature Analysis
-
Sample Preparation: Isolate mononuclear cells from bone marrow or peripheral blood by Ficoll-Paque density gradient centrifugation.
-
Antibody Staining: Stain cells with a panel of fluorescently conjugated antibodies targeting cell surface and intracellular markers to identify different immune cell populations (e.g., T cells, B cells, NK cells, myeloid-derived suppressor cells) and their activation/exhaustion status.
-
Data Acquisition: Acquire data on a multi-color flow cytometer (e.g., BD FACSCanto II).
-
Data Analysis: Analyze the data using software such as FlowJo to quantify the frequencies of different immune cell subsets and their expression of key markers.[15][23][24][25]
Conclusion
The validation of biomarkers for this compound and its alternatives is a dynamic field of research. While genetic mutations currently offer the most clinically actionable information, emerging evidence suggests that gene expression signatures, DNA methylation patterns, and the tumor immune microenvironment will play increasingly important roles in personalizing therapy for patients with myeloid malignancies. The comparative data and standardized protocols presented in this guide are intended to support researchers in their efforts to identify and validate novel biomarkers, ultimately improving patient outcomes.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The type of DNA damage response after this compound treatment depends on the level of DNMT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of this compound in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Venetoclax and Hypomethylating Agent Combination in Myeloid Malignancies: Mechanisms of Synergy and Challenges of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of azacitidine and this compound activities in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces Change of Biological Traits in Myelodysplastic Syndromes via FOXO1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. evosep.com [evosep.com]
- 11. Azacitidine and this compound have different mechanisms of action in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound suppresses tumor growth by activating mouse mammary tumor virus and interferon-β pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. Proteomic Workflows for Biomarker Identification Using Mass Spectrometry — Technical and Statistical Considerations during Initial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound-Induced Changes in Human Myelodysplastic Syndrome Cell Line SKM-1 Are Mediated by FOXO3A Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 22. Acute myeloid leukemia (AML) treatment | Blood Cancer United [bloodcancerunited.org]
- 23. Intensive chemotherapy for acute myeloid leukemia differentially affects circulating TC1, TH1, TH17 and TREG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
Comparative Transcriptomic Analysis of Decitabine Treatment: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of transcriptomic changes induced by the DNA methyltransferase inhibitor, decitabine. It includes supporting experimental data, detailed methodologies, and visualizations of key cellular processes.
This compound (5-aza-2'-deoxycytidine) is a hypomethylating agent that has shown efficacy in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the inhibition of DNA methyltransferase (DNMT) enzymes, leading to a reduction in DNA methylation and subsequent alterations in gene expression.[1] Transcriptomic analyses are crucial for understanding the downstream effects of this compound, identifying biomarkers of response, and discovering novel therapeutic targets.
Quantitative Overview of Transcriptomic Changes
The following tables summarize the quantitative impact of this compound on the transcriptome across different cancer cell lines and patient samples, as reported in various studies.
| Cell Line/Patient Cohort | This compound Concentration | Duration of Treatment | Number of Differentially Expressed Genes (DEGs) | Key Findings | Reference |
| MDS-L (MDS cell line) | Not Specified | Not Specified | 1,745 (842 up, 903 down) | Regulation of multiple genes and multigenic pathways.[2] | [2] |
| SKM-1 (MDS cell line) | Not Specified | Not Specified | 1,303 (541 up, 762 down) | 256 DEGs overlapped with MDS-L cells.[2] | [2] |
| JIMT-1 (Breast cancer) | Low doses | Not Specified | 497 (hypomethylated and up-regulated) | DAC induced both hypomethylation and hypermethylation.[3] | [3] |
| T-47D (Breast cancer) | Low doses | Not Specified | 473 (hypomethylated and up-regulated) | 62 common hypomethylated and up-regulated genes with JIMT-1.[3] | [3] |
| Primary AML Cells | 100nM | 3 days | Variable, few consistent changes | Intrinsic properties of primary cells were the main determinant of methylation and gene expression patterns, rather than DAC treatment.[4] | [4] |
| p53-R282W THP-1 cells | 5 µM | Not Specified | 216 up-regulated | Upregulated proteins were highly enriched in an interaction network centering on type I IFN signaling.[5] | [5] |
| p53 WT THP-1 cells | 5 µM | Not Specified | 332 up-regulated | IFN signaling was not the most enriched pathway.[5] | [5] |
This compound's Impact on Cellular Pathways
Transcriptomic studies have revealed that this compound treatment modulates several key signaling pathways. Notably, interferon signaling pathways are frequently induced.[5][6] this compound has also been shown to affect genes involved in basic cellular mechanisms such as protein translation, metabolism, and apoptosis.[7] In some contexts, it can induce cell cycle arrest at the G2/M phase.[8]
One of the critical pathways affected by this compound is the p53 signaling pathway. While some studies show that this compound can induce p53 expression, others indicate that it can induce cell cycle arrest and p21 expression independently of p53.[8] Furthermore, this compound has been shown to preferentially inhibit p53-deficient myeloid malignant cells by activating type I interferon signaling.[5][9]
Experimental Protocols
A typical workflow for comparative transcriptomic analysis after this compound treatment involves several key steps, from cell culture to data analysis.
Cell Culture and this compound Treatment
-
Cell Seeding: Cancer cell lines (e.g., AML, breast cancer) are seeded at an appropriate density in culture flasks or plates.
-
This compound Preparation: A stock solution of this compound is prepared and diluted to the desired final concentration (e.g., 100 nM, 5 µM).[4][5]
-
Treatment: The cell culture medium is replaced with fresh medium containing this compound. Control cells are treated with the vehicle (e.g., PBS).
-
Incubation: Cells are incubated for a specified period (e.g., 72 or 96 hours).[4]
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from both this compound-treated and control cells using a suitable method, such as TRIzol reagent.[10]
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer.
-
Library Preparation: RNA sequencing libraries are prepared from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina).
Bioinformatic Analysis
-
Quality Control of Sequencing Reads: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: The processed reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted to determine gene expression levels.
-
Differential Gene Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between this compound-treated and control samples.[11]
-
Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is analyzed to identify enriched biological pathways and functions (e.g., Gene Ontology, KEGG pathways).
Visualizing this compound's Effects
The following diagrams illustrate the experimental workflow for transcriptomic analysis and a key signaling pathway modulated by this compound.
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: Simplified p53 signaling pathway modulation by this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Frontiers | this compound Induces Change of Biological Traits in Myelodysplastic Syndromes via FOXO1 Activation [frontiersin.org]
- 3. This compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic impact of transient low-dose this compound treatment on primary AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates type I interferon signaling to inhibit p53‐deficient myeloid malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recurrent transcriptional responses in AML and MDS patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of response and resistance to combined this compound and ipilimumab for advanced myeloid disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound activates type I interferon signaling to inhibit p53-deficient myeloid malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.7. RNA Sequencing (RNA-Seq) and Data Analysis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Decitabine and Guadecitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two critical DNA methyltransferase (DNMT) inhibitors: decitabine and its next-generation counterpart, guathis compound (SGI-110). The information presented herein is based on experimental data from preclinical studies to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
This compound is a potent hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). However, its clinical efficacy can be limited by its rapid degradation by the enzyme cytidine deaminase (CDA), leading to a short half-life. Guathis compound was designed to overcome this limitation. It is a dinucleotide of this compound and deoxyguanosine, a structure that renders it resistant to CDA degradation.[1][2][3][4] This resistance allows for a slower, more sustained release of the active metabolite, this compound, potentially leading to prolonged exposure of cancer cells to the drug.[1][2][3][4]
This guide summarizes key in vitro studies that directly compare the cytotoxic and demethylating activities of these two compounds.
Data Presentation
Table 1: Comparative Cell Viability in Hepatocellular Carcinoma (HCC) Cell Lines
The following table summarizes the results of an MTT assay comparing the effects of this compound and guathis compound on the viability of HepG2 and Huh-7 hepatocellular carcinoma cell lines after 72 hours of incubation.
| Cell Line | Treatment | Concentration | % Growth Inhibition (relative to untreated control) |
| HepG2 | This compound | 12 µM | ~40% |
| Guathis compound | 1 µM | ~50% | |
| Guathis compound | 5 µM | ~60% | |
| Huh-7 | This compound | 12 µM | ~35% |
| Guathis compound | 1 µM | ~45% | |
| Guathis compound | 5 µM | ~55% |
Data adapted from Jueliger et al., 2016. The study demonstrated that guathis compound achieves a greater reduction in cell viability at significantly lower concentrations compared to this compound in these cell lines. The paper also noted that guathis compound was effective in blocking the proliferation of this compound-resistant HCC cells that overexpress macroH2A1 histones and have high levels of CDA.[5][6]
Table 2: Comparative Global DNA Demethylation (LINE-1)
This table presents a comparative analysis of the global DNA demethylation induced by this compound and guathis compound (both at 1 µM) in various cancer cell lines, as measured by the methylation of LINE-1 repetitive elements.
| Cell Line Type | Treatment | Mean LINE-1 Demethylation (%) | Range of Demethylation (%) |
| Melanoma (14 cell lines) | This compound | 14.0 | 0.3 - 36.1 |
| Guathis compound | 19.2 | 1.0 - 40.5 | |
| Hematological (10 cell lines) | This compound | 33.0 | 7.2 - 60.8 |
| Guathis compound | 43.0 | 13.4 - 67.0 |
Data adapted from Maio et al. These findings indicate that guathis compound treatment results in a higher average level of global DNA demethylation compared to this compound at the same concentration across multiple cancer cell lines.[7]
Mandatory Visualization
Caption: Mechanism of action for this compound and guathis compound.
Caption: General workflow for in vitro comparison of this compound and guathis compound.
Experimental Protocols
The following are representative protocols for the key experiments cited in the comparative studies.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, treat the cells with varying concentrations of this compound or guathis compound. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Global DNA Methylation (LINE-1 Pyrosequencing)
-
Genomic DNA Extraction: After a 72-hour treatment with this compound or guathis compound, harvest the cells and extract genomic DNA using a commercially available kit.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR with primers specific for the LINE-1 repetitive element. One of the PCR primers should be biotinylated.
-
Pyrosequencing: Perform pyrosequencing on the biotinylated PCR product. The assay quantitatively measures the percentage of methylation at specific CpG sites within the LINE-1 element.
-
Data Analysis: Calculate the average methylation percentage across the analyzed CpG sites for each treatment condition.
Western Blot for DNMT1 Expression
-
Protein Extraction: Following treatment with this compound or guathis compound, lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for DNMT1. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression of DNMT1 in treated versus untreated cells.
Conclusion
The in vitro data strongly suggest that guathis compound is a more potent hypomethylating agent than this compound. Its resistance to CDA-mediated degradation likely contributes to its ability to induce greater global DNA demethylation and more significant cytotoxicity in cancer cell lines at lower concentrations. Furthermore, its efficacy in this compound-resistant models highlights its potential to overcome a key mechanism of resistance to first-generation DNMT inhibitors. These findings provide a solid rationale for the continued investigation of guathis compound in clinical settings, particularly in cancers where CDA levels are high or where prolonged exposure to a hypomethylating agent is desirable.
References
- 1. Phase 2 study of guathis compound (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II study of guathis compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of guathis compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guathis compound (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and epigenetic interactions of novel DNA hypomethylating agent guathis compound (SGI-110) in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Immunomodulatory Properties of DNA Hypomethylating Agents: Selecting the Optimal Epigenetic Partner for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of Decitabine: A Guide for Laboratory Professionals
Decitabine is a cytotoxic agent that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel.[1][2][3] Adherence to established guidelines for antineoplastic drugs is crucial to minimize exposure risk.[1][3] This guide provides essential, step-by-step information on the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods for this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is mandatory when working with this compound to prevent skin contact, inhalation, and eye exposure.[4][5][6][7][8] The following table summarizes the required PPE.
| PPE Category | Specification |
| Hand Protection | Double gloving with powder-free nitrile or latex gloves is required.[4][9] |
| Body Protection | A disposable, lint-free, low-permeability gown with long sleeves and a back closure should be worn.[4][9] |
| Eye Protection | Safety glasses with side shields or goggles are necessary to protect against splashes.[4][6] |
| Respiratory Protection | An N100 respirator is recommended when engineering controls are not available or when handling the powder form.[4][9] |
| Footwear | Closed-toe shoes are required at all times.[4] |
Operational Plan for Handling this compound
Proper handling of this compound involves specific procedures for preparation and administration to minimize the risk of exposure. Engineering controls such as a chemical fume hood for handling the powder and a chemical fume hood or a Class II, B2 biosafety cabinet for solutions are recommended.[4]
Reconstitution and Dilution:
-
Reconstitution: this compound powder should be aseptically reconstituted, typically with Sterile Water for Injection, to a concentration of 5.0 mg/mL.[1][3][7]
-
Dilution: Immediately following reconstitution, the solution must be further diluted to a final concentration ranging from 0.1 to 1.0 mg/mL using 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection.[1][3]
-
Temperature Considerations: If the diluted solution is not used within 15 minutes, it must be prepared using cold infusion fluids (2°C - 8°C) and stored at that temperature for a maximum of 4 hours.[1][2]
The following diagram illustrates the standard workflow for handling this compound, from preparation to administration.
Disposal Plan
All materials that come into contact with this compound, including empty vials, used gloves, gowns, and any contaminated labware, must be treated as hazardous waste.[4]
Disposal Steps:
-
Segregation: All this compound-contaminated waste must be segregated from regular laboratory trash.
-
Containment: Place all contaminated items in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Disposal: Dispose of the hazardous waste according to institutional and local regulations for cytotoxic agents. Empty this compound containers must also be disposed of as hazardous waste.[4]
The logical flow for the disposal of this compound waste is outlined in the diagram below.
References
- 1. globalrph.com [globalrph.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 5. arborassays.com [arborassays.com]
- 6. getwelloncology.com [getwelloncology.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. ec.europa.eu [ec.europa.eu]
- 9. ohsinsider.com [ohsinsider.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
